Product packaging for NF449 Sodium Salt(Cat. No.:)

NF449 Sodium Salt

Cat. No.: B15157035
M. Wt: 1439.2 g/mol
InChI Key: PHCBPKWKKHYRSA-UHFFFAOYSA-I
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Description

NF449 Sodium Salt is a useful research compound. Its molecular formula is C41H27N6Na5O29S8 and its molecular weight is 1439.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H27N6Na5O29S8 B15157035 NF449 Sodium Salt

Properties

Molecular Formula

C41H27N6Na5O29S8

Molecular Weight

1439.2 g/mol

IUPAC Name

pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfophenyl)carbamoyl]-5-[(2-sulfo-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate

InChI

InChI=1S/C41H32N6O29S8.5Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;/q;5*+1/p-5

InChI Key

PHCBPKWKKHYRSA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NF449 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NF449 sodium salt is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP). Its high affinity and selectivity for the P2X1 receptor over other P2X subtypes and P2Y receptors have established it as a critical pharmacological tool for elucidating the physiological roles of the P2X1 receptor. Beyond its canonical role as a P2X1 antagonist, recent evidence has unveiled an additional mechanism of action for NF449 as an inhibitor of inositol pentakisphosphate kinase (IP5K). This dual activity warrants careful consideration in the interpretation of experimental results. This guide provides a comprehensive overview of the core mechanisms of action of NF449, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: P2X1 Receptor Antagonism

NF449 acts as a reversible competitive antagonist at the human P2X1 (hP2X1) receptor.[1] This means that NF449 binds to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. The antagonism is surmountable, as increasing the concentration of ATP can overcome the inhibitory effect of NF449.[1] The high potency of NF449 at the P2X1 receptor is attributed to a cluster of positively charged amino acids at the base of the cysteine-rich head region of the receptor, which likely interact with the negatively charged sulfonate groups of the NF449 molecule.[2]

P2X1 Receptor Signaling Pathway

The P2X1 receptor is a non-selective cation channel that, upon activation by ATP, allows the influx of Na⁺ and Ca²⁺ into the cell. This influx of cations leads to membrane depolarization and the initiation of various downstream signaling cascades, particularly in cell types where it is highly expressed, such as platelets and smooth muscle cells. In platelets, P2X1 receptor activation contributes to shape change, aggregation, and thrombus formation.

Below is a diagram illustrating the P2X1 receptor signaling pathway and the inhibitory action of NF449.

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates NF449 NF449 NF449->P2X1 Competitively Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., Platelet Aggregation) Depolarization->Downstream

Caption: P2X1 receptor activation by ATP and competitive inhibition by NF449.

Secondary Mechanism of Action: IP5K Inhibition

More recently, NF449 has been identified as a potent inhibitor of inositol pentakisphosphate kinase (IP5K), the enzyme responsible for synthesizing inositol hexakisphosphate (IP6) from inositol 1,3,4,5,6-pentakisphosphate (IP5).[3] IP6 is a crucial signaling molecule involved in a multitude of cellular processes. The inhibitory action of NF449 on IP5K appears to be due to its binding to the ATP- and IP5-binding pockets of the enzyme.[3] This inhibition disrupts IP6-dependent cellular processes.[3]

IP5K Signaling Pathway

The inhibition of IP5K by NF449 reduces the cellular levels of IP6. This can have significant downstream consequences, as IP6 is a critical cofactor for various proteins. For example, the disruption of IP6-dependent sequestration of Cullin-RING ligases (CRLs) by the COP9 signalosome has been demonstrated.[3]

Below is a diagram illustrating the inhibition of IP5K by NF449.

IP5K_Inhibition IP5 Inositol 1,3,4,5,6- pentakisphosphate (IP5) IP5K Inositol Pentakisphosphate Kinase (IP5K) IP5->IP5K ATP_IP5K ATP ATP_IP5K->IP5K IP6 Inositol hexakisphosphate (IP6) IP5K->IP6 Phosphorylation Downstream_IP6 Downstream IP6-dependent Cellular Processes IP6->Downstream_IP6 NF449_IP5K NF449 NF449_IP5K->IP5K Inhibits

Caption: Inhibition of Inositol Pentakisphosphate Kinase (IP5K) by NF449.

Quantitative Data

The following tables summarize the quantitative data for NF449's activity at various receptors and enzymes.

Table 1: Inhibitory Potency of NF449 at P2X Receptors

Receptor SubtypeSpeciesIC50 (nM)pA2Reference(s)
P2X1Rat (recombinant)0.28-[4]
P2X1Human (recombinant)0.0510.7[1]
P2X1+5Rat (recombinant)0.69-[4]
P2X2Rat (recombinant)47,000-[4]
P2X2+3Rat (recombinant)120-[4]
P2X3Rat (recombinant)1,820-[4]
P2X4Rat (recombinant)>300,000-[4]
P2X7Human (recombinant)40,000-[1]

Table 2: Inhibitory Potency of NF449 at Other Targets

TargetSpeciesIC50 (µM)Reference(s)
Inositol Pentakisphosphate Kinase (IP5K)Human1.1[3]
P2Y1 Receptor (Calcium Rise)Human5.8[5]
DNA-binding of HMGA2-0.43[5]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity of P2X receptors expressed in Xenopus oocytes and to determine the inhibitory effect of NF449.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The membrane potential is clamped at a holding potential of -60 mV.

    • ATP is applied to the oocyte to activate the P2X receptors and elicit an inward current.

    • To determine the IC50 of NF449, various concentrations of the antagonist are pre-applied for a set duration before co-application with a fixed concentration of ATP (e.g., the EC50 concentration).

    • The inhibition of the ATP-induced current by NF449 is measured, and concentration-response curves are generated.

  • Schild Analysis: To confirm competitive antagonism, concentration-response curves to ATP are generated in the presence of increasing concentrations of NF449. A Schild plot is then constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. A linear regression with a slope of 1 is indicative of competitive antagonism.[1][6]

Experimental Workflow:

TEVC_Workflow Oocyte_Harvest Harvest and Defolliculate Xenopus Oocytes cRNA_Injection Inject P2X Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-5 days cRNA_Injection->Incubation TEVC_Setup Place Oocyte in Recording Chamber and Impale with Electrodes Incubation->TEVC_Setup Clamping Clamp Membrane Potential at -60 mV TEVC_Setup->Clamping ATP_Application Apply ATP to Elicit Current Clamping->ATP_Application NF449_Application Pre-apply and Co-apply Varying Concentrations of NF449 ATP_Application->NF449_Application Data_Acquisition Record Inhibition of ATP-induced Current NF449_Application->Data_Acquisition Analysis Generate Concentration-Response Curves and Perform Schild Analysis Data_Acquisition->Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Platelet Aggregation Assay

This assay is used to assess the functional consequences of P2X1 receptor inhibition by NF449 on platelet function.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors or mice into a tube containing an anticoagulant (e.g., sodium citrate or hirudin).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Aggregation Measurement:

    • PRP is placed in a cuvette with a stir bar in an aggregometer.

    • The baseline light transmission through the PRP is recorded.

    • NF449 or vehicle is added to the PRP and incubated.

    • A platelet agonist, such as a,β-methylene ATP (a stable P2X1 receptor agonist) or collagen, is added to induce aggregation.

    • As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.

    • The extent of aggregation is quantified as the maximum change in light transmission.

  • Data Analysis: The inhibitory effect of NF449 is determined by comparing the aggregation response in its presence to the control (vehicle) response.

Inositol Pentakisphosphate Kinase (IP5K) Assay

The inhibitory activity of NF449 on IP5K can be measured using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Methodology:

  • Kinase Reaction:

    • Recombinant human IP5K is incubated with its substrate, IP5, and ATP in a kinase reaction buffer.

    • Varying concentrations of NF449 are included in the reaction mixture.

    • The reaction is allowed to proceed for a set time at a specific temperature.

  • ADP Detection:

    • The ADP-Glo™ Reagent is added to the reaction to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction back to ATP.

    • This newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Data Measurement and Analysis:

    • The luminescence is measured using a luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the IP5K activity.

    • The IC50 value for NF449 is determined by plotting the percentage of IP5K inhibition against the log of the NF449 concentration.[3]

Conclusion

This compound is a powerful pharmacological agent with a well-defined primary mechanism of action as a potent and selective P2X1 receptor antagonist. Its utility in dissecting the physiological and pathophysiological roles of P2X1 receptors is well-established. However, the discovery of its inhibitory activity on IP5K adds a layer of complexity to its pharmacological profile. Researchers utilizing NF449 should be cognizant of this dual mechanism of action and consider its potential implications when interpreting experimental outcomes. The detailed information and protocols provided in this guide are intended to facilitate the effective and informed use of NF449 in research and drug development.

References

The Potent and Selective Antagonism of the P2X1 Receptor by NF449 Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of NF449 sodium salt to the P2X1 receptor, a critical target in purinergic signaling with implications for various physiological processes, including thrombosis and inflammation.[1][2] NF449 is a highly potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for studying the receptor's function and a potential starting point for therapeutic development.[2] This document details the quantitative binding parameters, experimental methodologies used for their determination, and the associated signaling pathways.

Quantitative Binding Affinity of NF449 for the P2X1 Receptor

The binding affinity of NF449 for the P2X1 receptor has been characterized across various experimental systems, consistently demonstrating its high potency. The half-maximal inhibitory concentration (IC50) and the antagonist equilibrium constant (pA2) are key parameters that quantify this interaction.

ParameterValueSpecies/SystemExperimental MethodReference
IC50 ~1 nMHuman P2X1Two-microelectrode voltage-clamp[3]
IC50 0.05 nMHuman P2X1Two-microelectrode voltage-clamp in Xenopus oocytes[4]
IC50 5.3 nMHuman P2X1Competition radioligand binding assay[5]
IC50 66 nMHuman P2X1Calcium influx assay in HEK293 cells[5]
IC50 0.28 nMRat P2X1Not specified[6][7][8]
pA2 10.7Human P2X1Schild analysis[4]
pA2 7.2 ± 0.1Human PlateletsSchild plot analysis of Ca2+ rise[1]

Note: The observed variations in IC50 values can be attributed to differences in experimental systems and methodologies, such as the use of different expression systems (Xenopus oocytes vs. HEK293 cells) and assay types (electrophysiology vs. binding vs. functional assays).[5]

Experimental Protocols

The determination of NF449's binding affinity for the P2X1 receptor involves several key experimental techniques. Below are detailed methodologies for the most commonly cited experiments.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through the P2X1 receptor channel in response to its agonist, ATP, and the inhibitory effect of NF449.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Receptor Expression: Oocytes are injected with cRNA encoding the human P2X1 receptor and incubated to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential (voltage), and the other injects current.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Agonist and Antagonist Application:

    • ATP, the natural agonist of the P2X1 receptor, is applied to the oocyte, causing the ion channel to open and resulting in an inward current.

    • To determine the inhibitory effect of NF449, oocytes are pre-incubated with varying concentrations of NF449 before the co-application of ATP and NF449.

  • Data Analysis: The reduction in the ATP-evoked current in the presence of NF449 is measured. The IC50 value is calculated by fitting the concentration-response data to a logistical equation. A Schild analysis can be performed to determine the pA2 value and the nature of the antagonism (competitive or non-competitive).[4]

Competition Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor and how NF449 competes with this binding.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human P2X1 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction:

    • The cell membranes are incubated with a known concentration of a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]α,β-methylene ATP).

    • Increasing concentrations of unlabeled NF449 are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing the unbound radioligand to pass through.

    • The radioactivity retained on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of NF449 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Calcium Influx Assay

This functional assay measures the influx of calcium ions through the P2X1 receptor channel upon activation by ATP and its inhibition by NF449.

Methodology:

  • Cell Culture and Loading: HEK293 cells stably expressing the human P2X1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Fluorescence Measurement:

    • The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope.

    • A baseline fluorescence reading is taken.

  • Agonist and Antagonist Application:

    • ATP is added to the cells to activate the P2X1 receptors, leading to an influx of extracellular calcium and a subsequent increase in fluorescence.

    • To test the inhibitory effect of NF449, cells are pre-incubated with different concentrations of the antagonist before the addition of ATP.

  • Data Analysis: The increase in fluorescence upon ATP application is measured in the presence and absence of NF449. The IC50 value is calculated as the concentration of NF449 that causes a 50% reduction in the ATP-induced calcium influx.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates NF449 NF449 (Antagonist) NF449->P2X1 Competitively Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Opens Channel Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neurotransmission) Ca_ion->Cellular_Response Initiates

Caption: P2X1 Receptor Signaling and NF449 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Express P2X1 Receptor in chosen system (e.g., Oocytes, HEK293 cells) B Apply Agonist (ATP) to elicit a response A->B C Pre-incubate with varying concentrations of NF449 A->C D Co-apply Agonist and NF449 C->D E Measure Response (e.g., Current, Binding, Fluorescence) D->E F Generate Concentration- Response Curves E->F G Calculate IC50 / pA2 values F->G

Caption: Workflow for Determining Antagonist Affinity.

References

The Role of NF449 Sodium Salt in Purinergic Signaling Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

NF449 sodium salt has emerged as a critical pharmacological tool for researchers investigating the intricacies of purinergic signaling. This synthetic molecule, a symmetrical derivative of suramin, is renowned for its high potency and remarkable selectivity as an antagonist for the P2X1 receptor, an ATP-gated ion channel. Its utility spans a wide range of research areas, from fundamental biophysical studies of ion channel function to preclinical investigations of thrombosis and inflammation. This guide provides an in-depth overview of NF449's applications, mechanism of action, and the experimental protocols for its use in research.

Core Application: Selective P2X1 Receptor Antagonism

The principal application of NF449 in research is the selective blockade of P2X1 receptors. These receptors are ligand-gated ion channels that, upon activation by extracellular adenosine triphosphate (ATP), permit the influx of cations such as Na+, K+, and Ca2+ into the cell. P2X1 receptors are prominently expressed on platelets, smooth muscle cells, and certain neuronal populations, implicating them in a variety of physiological processes.

The high selectivity of NF449 for the P2X1 subtype over other P2X receptors is a key attribute that allows researchers to dissect the specific contribution of this receptor in complex biological systems. This selectivity is crucial for attributing observed physiological or cellular effects to the P2X1 receptor, thereby minimizing confounding results from the inhibition of other purinergic receptors.

Mechanism of Action: Competitive and Supramolecular Binding

Recent structural biology studies have elucidated the sophisticated mechanism by which NF449 inhibits the P2X1 receptor. It acts as a competitive antagonist, directly competing with ATP for the orthosteric binding site.[1][2] Cryo-electron microscopy has revealed a unique "supramolecular" binding mode where two NF449 molecules cooperatively occupy the binding pocket at the interface of adjacent receptor subunits.[1] This dual-ligand binding is thought to be a key determinant of its high affinity and subtype specificity.[1] The binding of NF449 stabilizes the receptor in a closed conformation, preventing the channel from opening in response to ATP.

Quantitative Data: Potency and Selectivity Profile

The potency and selectivity of NF449 have been quantified across various recombinant P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its preference for the P2X1 receptor.

Receptor SubtypeIC50 (nM)SpeciesReference
rP2X10.28Rat[3][4][5]
hP2X10.05Human[6]
rP2X1+50.69Rat[3][4][5]
rP2X247,000Rat[3][7]
rP2X2+3120Rat[3][4][5]
rP2X31,820Rat[3][7]
P2X4>300,000Rat[3][7]
hP2X740,000Human[6]

Research Applications and Experimental Protocols

NF449 is utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of P2X1 receptors.

In Vitro Electrophysiology

A primary technique to characterize the antagonistic properties of NF449 is two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes heterologously expressing P2X receptors.

Experimental Protocol: Two-Electrode Voltage-Clamp in Xenopus Oocytes

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • Receptor Expression: Inject oocytes with cRNA encoding the desired P2X receptor subtype and incubate for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (ND96). Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV using two microelectrodes filled with 3 M KCl.

  • Agonist Application: Apply an EC90 concentration of ATP (e.g., 10 µM for P2X1) via a rapid perfusion system to elicit an inward current.[8]

  • Antagonist Application: To determine the IC50, pre-incubate the oocyte with varying concentrations of NF449 for a set period (e.g., 5 minutes) before co-applying the same concentration of NF449 with the EC90 concentration of ATP.[8]

  • Data Analysis: Measure the peak inward current in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Platelet Aggregation Assays

Given the significant role of P2X1 receptors in platelet activation, NF449 is frequently used to investigate its anti-thrombotic potential.

Experimental Protocol: In Vitro Platelet Aggregation

  • Platelet Preparation: Isolate platelets from whole blood by centrifugation and resuspend in a suitable buffer.

  • Agonist-Induced Aggregation: Induce platelet aggregation using a P2X1 receptor agonist (e.g., α,β-methylene ATP) or other aggregating agents like collagen.

  • Inhibition by NF449: Pre-incubate the platelet suspension with varying concentrations of NF449 before adding the aggregating agent.

  • Measurement: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the platelet suspension over time.

  • Data Analysis: Quantify the extent of aggregation and determine the inhibitory effect of NF449.

In Vivo Models of Thrombosis

The anti-thrombotic efficacy of NF449 has been demonstrated in animal models.

Experimental Protocol: In Vivo Thrombosis Model

  • Animal Model: Utilize a suitable animal model of thrombosis, such as a ferric chloride-induced arterial thrombosis model in mice.

  • Drug Administration: Administer NF449 intravenously at various doses.

  • Thrombosis Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride to the exposed carotid artery.

  • Measurement: Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion in NF449-treated animals to vehicle-treated controls to assess the anti-thrombotic effect. In some studies, a dose of 10 mg/kg of NF449 has been shown to inhibit ex vivo platelet aggregation triggered by collagen.[4]

Signaling Pathways and Visualizations

NF449's mechanism of action and experimental use can be visualized through signaling pathway diagrams and workflows.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates NF449 NF449 NF449->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Cellular_Response Cellular Response (e.g., Platelet Activation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: P2X1 receptor signaling pathway and its inhibition by NF449.

Experimental_Workflow start Start: Hypothesis on P2X1 Function receptor_expression Heterologous Expression of P2X1 (e.g., Xenopus Oocytes) start->receptor_expression electrophysiology Two-Electrode Voltage-Clamp Recording receptor_expression->electrophysiology agonist_application Apply ATP (Agonist) electrophysiology->agonist_application antagonist_application Pre-incubate with NF449 and co-apply with ATP electrophysiology->antagonist_application current_measurement1 Measure Baseline Inward Current agonist_application->current_measurement1 data_analysis Calculate IC50 and Analyze Kinetics current_measurement1->data_analysis current_measurement2 Measure Inhibited Inward Current antagonist_application->current_measurement2 current_measurement2->data_analysis conclusion Conclusion on NF449 Potency and P2X1 Function data_analysis->conclusion

Caption: A typical experimental workflow for characterizing NF449's effect on P2X1 receptors.

NF449_Selectivity cluster_high_affinity High Affinity (nM) cluster_low_affinity Low Affinity (µM) NF449 NF449 P2X1 P2X1 NF449->P2X1 High Potency Inhibition P2X2 P2X2 NF449->P2X2 Low Potency Inhibition P2X3 P2X3 NF449->P2X3 Low Potency Inhibition P2X4 P2X4 NF449->P2X4 Low Potency Inhibition P2X7 P2X7 NF449->P2X7 Low Potency Inhibition

Caption: Logical relationship of NF449's selectivity for P2X receptor subtypes.

Conclusion

This compound is an indispensable tool for researchers in the field of purinergic signaling. Its high potency and selectivity for the P2X1 receptor, combined with a well-characterized mechanism of action, enable precise investigation of this receptor's role in health and disease. The detailed experimental protocols and understanding of its molecular interactions provide a solid foundation for its continued use in elucidating the complex biology of P2X1 receptors and for the development of novel therapeutics targeting this important ion channel.

References

NF449 Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent P2X1 and Gsα Antagonist.

Introduction

NF449 sodium salt is a polysulfonated aromatic compound that has garnered significant interest in the scientific community for its potent and selective antagonist activity at the P2X1 purinergic receptor and the Gs alpha subunit (Gsα) of heterotrimeric G proteins.[1][2] Its utility as a pharmacological tool has been demonstrated in various in vitro and in vivo studies, particularly in the fields of thrombosis, inflammation, and neurotransmission.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

NF449 is a symmetrical molecule and an analogue of suramin.[3] Its structure is characterized by a central urea moiety linking two substituted benzene rings, which are in turn connected to four benzenedisulfonic acid groups. The presence of eight sulfonic acid groups renders the molecule highly negatively charged and water-soluble.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
IUPAC Name 4,4',4'',4'''-[carbonylbis[imino-5,1,3-benzenetriylbis(carbonylimino)]]tetrakis-1,3-benzenedisulfonic acid, octasodium salt
CAS Number 627034-8-5
Molecular Formula C₄₁H₂₄N₆Na₈O₂₉S₈
Molecular Weight 1505.1 g/mol
Appearance Crystalline solid
Purity ≥95%
Solubility PBS (pH 7.2): 10 mg/mL
λmax 277 nm
Storage -20°C

Biological Activity

This compound exhibits a dual antagonistic action, targeting both a ligand-gated ion channel (P2X1) and a G protein subunit (Gsα). This unique pharmacological profile makes it a valuable tool for dissecting complex signaling pathways.

P2X1 Receptor Antagonism

NF449 is a highly potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] It has been shown to block P2X1-mediated currents with nanomolar to subnanomolar potency in various expression systems and native tissues.[1][5] The high negative charge of NF449 is thought to contribute to its interaction with positively charged amino acid residues in the extracellular vestibule of the P2X1 receptor.[3]

Table 2: In Vitro Potency of NF449 at P2X Receptors

Receptor SubtypeIC₅₀ (nM)
rat P2X10.3
rat P2X1+50.7
human P2X10.05
rat P2X31800
rat P2X2+3300
rat P2X247000
rat P2X4>300000
human P2X740000

Data compiled from multiple sources.[2][5][6]

Gsα Subunit Antagonism

In addition to its effects on P2X1 receptors, NF449 has been identified as a selective antagonist of the Gs alpha subunit of heterotrimeric G proteins.[7][8] It directly inhibits the activation of Gsα, thereby preventing the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[4][8] This action is selective for Gsα, with significantly lower potency at other G protein subtypes like Gi/o.[7]

Signaling Pathways

The dual antagonism of NF449 allows for the modulation of two distinct signaling pathways.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the rapid influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of various downstream cellular responses. NF449 blocks this initial step, thereby inhibiting these downstream effects.

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ion_Channel Ion Channel Opening P2X1->Ion_Channel NF449 NF449 NF449->P2X1 Blocks Cations Ca²⁺/Na⁺ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream

P2X1 Receptor Signaling Pathway Antagonized by NF449.
Gsα Signaling Pathway

The canonical Gsα signaling pathway is initiated by the activation of a G protein-coupled receptor (GPCR), leading to the exchange of GDP for GTP on the Gsα subunit. Activated Gsα then stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. NF449 directly inhibits the activation of Gsα, thus blocking this entire cascade.

Gs_Alpha_Signaling_Pathway Ligand Agonist (e.g., Hormone) GPCR GPCR Ligand->GPCR Activates Gs Gs Protein (αβγ) GPCR->Gs Activates Gs_alpha Gsα-GTP (Active) Gs->Gs_alpha AC Adenylyl Cyclase Gs_alpha->AC Stimulates NF449 NF449 NF449->Gs_alpha Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Gs Alpha Signaling Pathway Inhibited by NF449.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of NF449. Researchers should adapt these protocols to their specific experimental systems and conditions.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the electrophysiological properties of ion channels, such as P2X1, expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor subunit. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application:

    • Apply ATP (agonist) to the bath to elicit an inward current.

    • To test the antagonistic effect of NF449, pre-incubate the oocyte with NF449 for a defined period before co-applying it with ATP.

  • Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of NF449 to determine the IC₅₀ value.

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) Start->Oocyte_Prep cRNA_Inject cRNA Injection (P2X1) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation Recording Two-Electrode Voltage Clamp Recording Setup Incubation->Recording Agonist_App Agonist (ATP) Application Recording->Agonist_App Current_Measure1 Measure Baseline Current Agonist_App->Current_Measure1 Antagonist_App Antagonist (NF449) Pre-incubation & Co-application Current_Measure1->Antagonist_App Current_Measure2 Measure Inhibited Current Antagonist_App->Current_Measure2 Analysis Data Analysis (IC₅₀ Determination) Current_Measure2->Analysis End End Analysis->End

Experimental Workflow for Two-Electrode Voltage Clamp.
Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP in response to Gsα activation and its inhibition by NF449.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing a Gs-coupled receptor.

  • Assay Reaction:

    • In a reaction tube, combine the cell membranes with an assay buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

    • Add the Gs-coupled receptor agonist to stimulate adenylyl cyclase activity.

    • To test the inhibitory effect of NF449, pre-incubate the membranes with varying concentrations of NF449 before adding the agonist.

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time.

  • cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis: Calculate the percentage of inhibition of agonist-stimulated adenylyl cyclase activity at different NF449 concentrations to determine the IC₅₀ value.

Pharmacokinetics and Pharmacodynamics

Limited information is publicly available regarding the detailed pharmacokinetic and pharmacodynamic properties of NF449. As a highly charged and relatively large molecule, it is expected to have low oral bioavailability and limited cell permeability. In vivo studies have typically utilized intravenous or intraperitoneal administration.[3] The rapid on and off rates observed in electrophysiological studies suggest a reversible binding to its targets.[5] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

This compound is intended for research use only.[9] A safety data sheet (SDS) should be consulted before handling the compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]

Conclusion

This compound is a powerful and selective pharmacological tool for studying P2X1 receptor and Gsα-mediated signaling. Its dual antagonistic properties provide a unique opportunity to investigate the roles of these pathways in various physiological and pathological processes. This technical guide has summarized the key chemical, physical, and biological characteristics of NF449, providing a solid foundation for its application in research and drug discovery. As with any potent pharmacological agent, careful experimental design and consideration of its selectivity profile are crucial for the accurate interpretation of results.

References

The Discovery and Development of NF449: A Potent and Selective P2X1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: P2X receptors are a family of ATP-gated ion channels involved in a wide array of physiological processes.[1][2][3] The P2X1 subtype is prominently expressed on platelets and smooth muscle cells, where it plays a critical role in platelet activation and vasoconstriction.[2][4] Activation by ATP leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, triggering cellular responses.[2][5][6] This function makes the P2X1 receptor a compelling therapeutic target for antithrombotic agents.[1][4] The development of selective antagonists is crucial for dissecting the receptor's function and for therapeutic intervention. NF449, a suramin analogue, has emerged as the most potent and selective P2X1 receptor antagonist known to date, serving as an invaluable tool in purinergic signaling research.[7]

Discovery and Structure-Activity Relationship (SAR)

NF449, with the chemical name 4,4′,4′′,4′′′-(carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, was developed from a series of suramin derivatives.[1][7] The goal was to enhance potency and selectivity for specific P2X receptor subtypes.[1] Structure-activity relationship studies on NF449 analogues revealed that any modification, such as deleting or changing the position of the sulfonic acid groups or replacing the central urea bond, resulted in a significant reduction in potency at the P2X1 receptor.[7] These findings confirmed that the specific arrangement of the polysulfonated naphthyl groups in NF449 is critical for its high-affinity interaction with the P2X1 receptor.[7][8]

In Vitro Potency and Selectivity

NF449 exhibits exceptional potency for the P2X1 receptor, with inhibitory constants in the sub-nanomolar to nanomolar range, making it one of the most potent antagonists identified for any P2X receptor.[9] Its selectivity for P2X1 over other P2X and P2Y subtypes is substantial, often exceeding a 1000-fold difference in potency.[1]

Receptor Subtype Species Assay Type Potency (IC₅₀ / pIC₅₀) Reference
P2X₁ Rat (recombinant)Two-Electrode Voltage Clamp0.28 nM (pIC₅₀ = 9.54)[9][10]
P2X₁ Human (recombinant)Two-Electrode Voltage Clamp0.05 nM[11]
P2X₁ Rat (native, vas deferens)Contraction AssaypIC₅₀ = 7.15[9]
P2X₁/P2X₅ Rat (recombinant)Two-Electrode Voltage Clamp0.69 nM[10]
P2X₂ Rat (recombinant)Two-Electrode Voltage Clamp47,000 nM
P2X₂/P2X₃ Rat (recombinant)Two-Electrode Voltage Clamp120 nM[10]
P2X₃ Rat (recombinant)Two-Electrode Voltage Clamp1,820 nM
P2X₃ Guinea Pig (native, ileum)Contraction AssaypIC₅₀ = 5.04[9]
P2X₄ Rat (recombinant)Two-Electrode Voltage Clamp>300,000 nM
P2X₇ Human (recombinant)Two-Electrode Voltage Clamp40,000 nM (40 µM)[11]
P2Y₁ Guinea Pig (native, ileum)Contraction AssaypIC₅₀ = 4.85[9]
P2Y₂ Human (HEK293 cells)[Ca²⁺]i AssaypIC₅₀ = 3.86[9]
Table 1: Comparative potency and selectivity of NF449 across various purinergic receptor subtypes.

Mechanism of Action

NF449 acts as a reversible, competitive antagonist at the P2X1 receptor.[11][12] Its mechanism has been elucidated through mutagenesis and, more recently, high-resolution cryo-electron microscopy (cryo-EM) structures.

Molecular Basis of Antagonism: Cryo-EM structures of the human P2X1 receptor have revealed that NF449 binds at the interface between adjacent subunits, directly overlapping with the canonical ATP binding site.[13] This physically prevents ATP from binding and activating the channel.[8] The binding involves a unique "supramolecular" mode where two NF449 molecules interact with the site.[13] The highly negative charge of NF449, due to its multiple sulfonate groups, forms strong electrostatic interactions with a cluster of positively charged amino acid residues (K136, R139, K140, K215) in the cysteine-rich head region of the P2X1 receptor.[1][8] These specific residues are absent in less sensitive subtypes like P2X2, explaining the high selectivity of NF449.[1]

cluster_receptor P2X1 Receptor (Trimer) cluster_binding Extracellular Domain sub1 Subunit 1 sub2 Subunit 2 sub3 Subunit 3 atp_site ATP Binding Site (Subunit Interface) atp ATP (Agonist) atp->atp_site Binds nf449 NF449 (Antagonist) nf449->atp_site Competitively Binds cluster_platelet Platelet Cytosol atp Extracellular ATP (from dense granules) p2x1 P2X1 Receptor atp->p2x1 Activates ion_influx Ca²⁺ / Na⁺ Influx p2x1->ion_influx nf449 NF449 nf449->p2x1 Inhibits ca_increase ↑ [Ca²⁺]i ion_influx->ca_increase shape_change Shape Change ca_increase->shape_change granule_mov Granule Movement ca_increase->granule_mov integrin_act αIIbβ₃ Integrin Activation (low level) ca_increase->integrin_act aggregation Amplified Aggregation integrin_act->aggregation cluster_func Functional Characterization start Compound Synthesis (Suramin Analogue) screen Primary Screen (e.g., TEVC on rP2X1) start->screen selectivity Selectivity Profiling (Panel of P2X/P2Y Receptors) screen->selectivity Potent Hit functional Functional Assays (Platelets) selectivity->functional Selective Hit ca_flux Ca²⁺ Flux agg Aggregation shape Shape Change invivo In Vivo Models (Thrombosis) functional->invivo lead Lead Antagonist (NF449) invivo->lead Efficacious

References

NF449 Sodium Salt: A Technical Guide to its P2X Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective antagonism of NF449 sodium salt, a potent investigational compound, towards P2X receptor subtypes. Understanding the selectivity profile of NF449 is crucial for its application as a pharmacological tool in basic research and for its potential therapeutic development. This document provides a comprehensive overview of its binding affinities, the experimental protocols used for their determination, and the molecular basis of its remarkable selectivity for the P2X1 receptor subtype.

Data Presentation: Quantitative Analysis of NF449 Selectivity

NF449 exhibits a distinct and potent inhibitory profile across the P2X receptor family. Its high affinity for the P2X1 receptor subtype, with potencies in the nanomolar and even sub-nanomolar range, establishes it as one of the most selective P2X1 antagonists currently known. The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF449 for various homomeric and heteromeric rat (r) and human (h) P2X receptors.

Receptor SubtypeSpeciesIC50 (nM)
P2X1 Rat0.28
Human~1
P2X2 Rat47,000
P2X3 Rat1,820
P2X4 Rat>300,000
P2X1/5 Rat0.69
P2X2/3 Rat120

Note: Data compiled from multiple sources. Values may vary depending on experimental conditions.

Experimental Protocols: Determining Antagonist Potency

The selectivity of NF449 is primarily determined using electrophysiological techniques, most notably the two-electrode voltage clamp (TEVC) method with Xenopus laevis oocytes. This technique allows for the precise measurement of ion channel activity in response to agonist and antagonist application.

Two-Electrode Voltage Clamp (TEVC) Protocol for IC50 Determination

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA encoding the desired human or rat P2X receptor subunit(s) is microinjected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for robust receptor expression in the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target P2X receptor is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -50 to -70 mV).

  • The P2X receptor is activated by applying its endogenous agonist, ATP, at a concentration that elicits a submaximal response (typically EC50 to EC80).

  • The resulting inward current, carried by cations, is recorded.

3. Antagonist Application and IC50 Determination:

  • To determine the inhibitory potency of NF449, oocytes are pre-incubated with varying concentrations of the antagonist for a defined period before co-application with the agonist (ATP).

  • The peak inward current in the presence of the antagonist is measured and compared to the control response (agonist alone).

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the NF449 concentration.

  • The IC50 value, the concentration of antagonist that produces 50% inhibition of the agonist-induced current, is calculated by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualizations

Signaling Pathway: NF449 Binding to the P2X1 Receptor

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the molecular basis for the high-affinity binding of NF449 to the human P2X1 receptor.[1] NF449 employs a unique dual-ligand supramolecular binding mode, where two molecules of NF449 occupy the ATP binding site at the interface of adjacent subunits.[1] This binding is stabilized by a network of electrostatic interactions with a cluster of positively charged amino acid residues within the cysteine-rich head region of the P2X1 receptor.[2]

cluster_P2X1 P2X1 Receptor Subunit Interface cluster_NF449 NF449 (Dual Ligand) K136 Lys136 K138 Lys138 R139 Arg139 K140 Lys140 R292 Arg292 N184 Asn184 NF449_1 NF449 Molecule 1 NF449_1->K136 Electrostatic Interactions NF449_1->K138 Electrostatic Interactions NF449_1->R139 Electrostatic Interactions NF449_1->K140 Electrostatic Interactions NF449_1->R292 Electrostatic Interactions NF449_1->N184 Electrostatic Interactions ATP ATP NF449_1->ATP Competitive Antagonism Channel_Block Channel Blockade NF449_1->Channel_Block NF449_2 NF449 Molecule 2 NF449_2->K136 Electrostatic Interactions NF449_2->K138 Electrostatic Interactions NF449_2->R139 Electrostatic Interactions NF449_2->K140 Electrostatic Interactions NF449_2->R292 Electrostatic Interactions NF449_2->N184 Electrostatic Interactions NF449_2->ATP Competitive Antagonism NF449_2->Channel_Block ATP->K136 Normal Binding Site ATP->K138 Normal Binding Site ATP->R139 Normal Binding Site ATP->K140 Normal Binding Site ATP->R292 Normal Binding Site ATP->N184 Normal Binding Site

Caption: NF449's dual-ligand binding at the P2X1 receptor's ATP site.

Experimental Workflow: Two-Electrode Voltage Clamp

The following diagram illustrates the general workflow for determining the IC50 of a P2X receptor antagonist using the two-electrode voltage clamp technique.

cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_antagonist Antagonist Testing cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject P2X Receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application Apply ATP (Agonist) TEVC_Setup->Agonist_Application Antagonist_Incubation Pre-incubate with NF449 TEVC_Setup->Antagonist_Incubation Record_Current Record Inward Current (Control) Agonist_Application->Record_Current Concentration_Response Generate Concentration-Response Curve Record_Current->Concentration_Response Co_Application Co-apply NF449 and ATP Antagonist_Incubation->Co_Application Record_Inhibited_Current Record Inhibited Current Co_Application->Record_Inhibited_Current Record_Inhibited_Current->Concentration_Response IC50_Calculation Calculate IC50 Value Concentration_Response->IC50_Calculation

Caption: Workflow for determining P2X antagonist IC50 using TEVC.

References

NF449 Sodium Salt: A Technical Guide to a High-Affinity Suramin Analogue for Purinergic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of NF449 sodium salt, a potent and selective P2X1 receptor antagonist and a structural analogue of suramin. Designed for researchers, scientists, and professionals in drug development, this document details the core characteristics, mechanism of action, and experimental applications of NF449, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Executive Summary

This compound has emerged as a critical pharmacological tool for the investigation of purinergic signaling. As a suramin analogue, it offers significantly enhanced potency and selectivity for the P2X1 receptor subtype, making it an invaluable asset for dissecting the physiological and pathological roles of this ion channel. This guide summarizes the current understanding of NF449, presenting its antagonist profile, methodologies for its scientific application, and its broader implications for therapeutic development, particularly in the fields of thrombosis and inflammation.

Core Characteristics and Mechanism of Action

NF449, with the chemical name 4,4',4'',4'''-[Carbonylbis(imino-5,1,3-benzenetriyl-bis(carbonylimino))]tetrakis-1,3-benzenedisulfonic acid, octasodium salt, is a synthetic organic compound.[1][2] It functions as a reversible and competitive antagonist at the P2X1 receptor.[3] Recent cryo-electron microscopy studies have revealed that NF449 exhibits a unique dual-ligand supramolecular binding mode at the interface of adjacent protomers of the human P2X1 receptor, thereby overlapping with the canonical ATP-binding site and inhibiting channel activation.[4] This mechanism accounts for its high potency and selectivity.

Beyond its primary target, NF449 also demonstrates activity as a Gsα-selective G protein antagonist and an inhibitor of inositol pentakisphosphate 2-kinase (IP5K).[1][5][6]

Quantitative Antagonist Profile

The inhibitory activity of NF449 has been quantified across various purinergic receptor subtypes. The following tables summarize the reported IC50 values, showcasing its high affinity for P2X1 receptors and selectivity over other P2X and P2Y subtypes.

Table 1: Inhibitory Activity (IC50) of NF449 at Rat P2X Receptors

Receptor SubtypeIC50 (nM)
rP2X10.28
rP2X1+50.69
rP2X247,000
rP2X2+3120
rP2X31,820
rP2X4>300,000
Data sourced from Tocris Bioscience and related publications.[1][2]

Table 2: Inhibitory Activity (IC50) of NF449 at Human P2X Receptors

Receptor SubtypeIC50 (nM)
hP2X10.05
hP2X740,000
Data sourced from studies on heterologously expressed human receptors.[3]

Table 3: Comparative Potency (pIC50) of NF449 at Various P2 Receptors

Receptor SubtypepIC50
P2X16.31 ± 0.04
P2X3< 5.0
P2Y1< 5.0
P2Y2< 4.5
P2Y11< 4.5
pIC50 is the negative logarithm of the IC50 value. Data indicates at least 19-fold higher potency at P2X1 compared to other tested receptors.[7]

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of NF449, it is crucial to visualize its role within relevant signaling pathways and the experimental setups used to study it.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Binds & Activates NF449 NF449 NF449->P2X1 Competitively Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx depolarization Membrane Depolarization Ca_ion->depolarization Na_ion->depolarization downstream Downstream Cellular Responses (e.g., Platelet Aggregation) depolarization->downstream

Caption: P2X1 receptor activation by ATP and competitive inhibition by NF449.

Two_Electrode_Voltage_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte Xenopus Oocyte injection Inject with hP2X1 cRNA oocyte->injection incubation Incubate for Expression injection->incubation setup Mount Oocyte in Two-Microelectrode Voltage-Clamp Setup incubation->setup perfusion Perfuse with Control Solution setup->perfusion atp_app Apply ATP (Agonist) perfusion->atp_app nf449_app Apply NF449 (Antagonist) perfusion->nf449_app recording Record Inward Current atp_app->recording nf449_app->atp_app washout Washout recording->washout analysis Measure Peak Current Amplitude recording->analysis curve Generate Concentration-Inhibition Curve analysis->curve ic50 Calculate IC50 Value curve->ic50

References

An In-depth Technical Guide to the Pharmacology of NF449 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 sodium salt is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1] Its discovery and characterization have provided researchers with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the P2X1 receptor. This technical guide provides a comprehensive overview of the pharmacology of NF449, including its mechanism of action, selectivity profile, and effects in various experimental models. The information is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, thrombosis, inflammation, and beyond.

Core Pharmacology

Mechanism of Action

NF449 is a competitive antagonist of the P2X1 receptor.[2] It reversibly binds to the receptor, preventing the binding of the endogenous agonist, adenosine triphosphate (ATP), and subsequent channel activation.[1][2] Recent cryo-electron microscopy (cryo-EM) studies have revealed a unique "supramolecular" binding mode where two NF449 molecules cooperatively bind to the ATP binding site at the interface between adjacent subunits of the trimeric P2X1 receptor.[3] This dual-ligand binding explains the high affinity and selectivity of NF449 for the P2X1 receptor.[3] The binding of NF449 overlaps with the canonical ATP binding site, thereby competitively inhibiting channel activation.[3]

Beyond its primary action on P2X1 receptors, NF449 has also been identified as a Gsα-selective G protein antagonist.[4][5] It can suppress the rate of GTPγS binding to Gsα subunits, inhibit the stimulation of adenylyl cyclase activity, and block the coupling of β-adrenergic receptors to Gs.[4][5] Furthermore, NF449 has been shown to be an inhibitor of inositol pentakisphosphate 2-kinase (IP5K), an enzyme involved in the synthesis of the signaling molecule inositol hexakisphosphate (IP6).[6] This inhibition can disrupt IP6-dependent cellular processes.[6]

Selectivity Profile

NF449 exhibits remarkable selectivity for the P2X1 receptor over other P2X receptor subtypes.[7][8] This high selectivity is attributed to a cluster of positively charged amino acid residues within the cysteine-rich "head" region of the P2X1 receptor, which are absent in less sensitive subtypes like P2X2.[9][10] The negatively charged sulfonic acid groups of NF449 are thought to interact with these positively charged residues, contributing to its high-affinity binding.[9]

Quantitative Data

The following tables summarize the inhibitory potency of NF449 against various P2X receptors and other molecular targets.

Table 1: Inhibitory Potency (IC50) of NF449 at Recombinant Rat P2X Receptors [7][8]

Receptor SubtypeIC50 (nM)
rP2X10.28
rP2X1+50.69
rP2X2+3120
rP2X31820
rP2X247000
rP2X4> 300000

Table 2: Inhibitory Potency of NF449 at Human P2X Receptors [2]

Receptor SubtypeIC50 (nM)pA2
hP2X10.0510.7
hP2X740000-

Table 3: Inhibitory Potency (pIC50) of NF449 at Native P2X and P2Y Receptors [11][12]

Receptor SubtypeTissue/Cell LinepIC50
Native P2X1Rat Vas Deferens7.15
Native P2X3Guinea-Pig Ileum5.04
Native P2Y1Guinea-Pig Ileum4.85
Native P2Y2HEK 293 Cells3.86

Table 4: Other Pharmacological Activities of NF449

TargetActivityIC50 / EC50Reference
Gsα proteinInhibition of GTPγS bindingIC50 = 140 nM[5]
β-adrenergic receptor coupling to GsBlockadeEC50 = 7.9 μM[5]
Inositol pentakisphosphate 2-kinase (IP5K)InhibitionMore potent than suramin[6]
DNA-binding activity of HMGA2InhibitionIC50 = 0.43 μM[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by NF449 and a typical experimental workflow for its characterization.

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates Ion_Channel Ion Channel Opening P2X1->Ion_Channel Conformational Change NF449 NF449 NF449->P2X1 Competitively Inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Influx->Cellular_Response Na_Influx->Cellular_Response

Caption: P2X1 Receptor Signaling and Inhibition by NF449.

Gs_Alpha_Inhibition GPCR G-protein Coupled Receptor (e.g., β-adrenergic receptor) Gs_protein Gs Protein (αβγ) GPCR->Gs_protein Activates Gs_alpha_GDP Gsα-GDP Gs_protein->Gs_alpha_GDP Dissociates Gs_alpha_GTP Gsα-GTP Gs_alpha_GDP->Gs_alpha_GTP GTP for GDP Exchange Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha_GTP->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to NF449 NF449 NF449->Gs_alpha_GDP Inhibits GTP binding

Caption: Inhibition of Gsα Protein Signaling by NF449.

Experimental_Workflow cluster_0 Cellular Assay cluster_1 In Vivo Model Receptor_Expression Heterologous Expression of P2X1 in Xenopus Oocytes or HEK Cells Two_Electrode_Voltage_Clamp Two-Electrode Voltage Clamp or Patch Clamp Receptor_Expression->Two_Electrode_Voltage_Clamp ATP_Application Application of ATP (Agonist) Two_Electrode_Voltage_Clamp->ATP_Application NF449_Application Pre-incubation with NF449 Two_Electrode_Voltage_Clamp->NF449_Application Current_Measurement Measure Inward Current ATP_Application->Current_Measurement IC50_Determination Determine IC50 Current_Measurement->IC50_Determination NF449_Application->ATP_Application Animal_Model Mouse Model of Thromboembolism NF449_Administration Intravenous Administration of NF449 Animal_Model->NF449_Administration Thrombosis_Induction Induction of Thrombosis (e.g., Collagen/Adrenaline Injection) NF449_Administration->Thrombosis_Induction Platelet_Aggregation_Assay Ex Vivo Platelet Aggregation Assay Thrombosis_Induction->Platelet_Aggregation_Assay Outcome_Measurement Measure Thrombus Formation or Survival Rate Thrombosis_Induction->Outcome_Measurement

Caption: Workflow for Characterizing NF449's Antagonist Activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are descriptions of common experimental protocols used to characterize the pharmacology of NF449.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including P2X receptors, expressed heterologously in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X receptor subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes filled with KCl are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 mV).

    • The agonist (ATP) is applied to the oocyte via a perfusion system to evoke an inward current.

    • To test for antagonism, NF449 is pre-applied in the perfusion solution for a set duration before co-application with ATP.

    • Concentration-response curves are generated by applying a range of NF449 concentrations to determine the IC50 value.[9] For determining the mode of antagonism, Schild analysis can be performed by measuring the rightward shift of the ATP concentration-response curve in the presence of different concentrations of NF449.[2]

Platelet Aggregation Assays

These assays are used to assess the effect of NF449 on platelet function, a key downstream effect of P2X1 receptor activation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human donors or experimental animals into an anticoagulant (e.g., citrate). PRP is obtained by centrifugation at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a buffered saline solution.

  • Light Transmission Aggregometry:

    • A sample of PRP or washed platelets is placed in a cuvette in an aggregometer.

    • The sample is stirred continuously at 37°C.

    • A baseline light transmission is established.

    • NF449 or vehicle is added and incubated for a short period.

    • A platelet agonist (e.g., α,β-methylene ATP, collagen, or ADP) is added to induce aggregation.[5][13]

    • Platelet aggregation causes an increase in light transmission, which is recorded over time.

    • The extent of aggregation is quantified and compared between control and NF449-treated samples.[14]

In Vivo Models of Thrombosis

Animal models are essential for evaluating the antithrombotic potential of P2X1 receptor antagonists like NF449.

Methodology:

  • Animal Model: A common model is the collagen and adrenaline-induced thromboembolism model in mice.

  • Drug Administration: NF449 or vehicle is administered to the animals, typically via intravenous injection.[5]

  • Induction of Thrombosis: A mixture of collagen and adrenaline is injected intravenously to induce systemic platelet aggregation and thromboembolism.

  • Outcome Measures:

    • Survival: The survival rate of the animals is monitored over a specific period.

    • Ex Vivo Platelet Aggregation: Blood can be collected from the animals after NF449 administration to perform ex vivo platelet aggregation assays as described above to confirm target engagement.[5]

Conclusion

This compound is a highly potent and selective P2X1 receptor antagonist that has been instrumental in elucidating the role of this receptor in various physiological processes. Its well-characterized pharmacology, including its unique mechanism of action and clear selectivity profile, makes it an invaluable tool for both basic research and preclinical drug development. This guide provides a comprehensive technical overview to support the continued investigation and potential therapeutic application of P2X1 receptor modulation.

References

An In-depth Technical Guide on the Role of NF449 Sodium Salt in Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF449 sodium salt is a potent and highly selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). Its remarkable selectivity and nanomolar-to-picomolar potency have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2X1 receptor. This technical guide provides a comprehensive overview of NF449, detailing its mechanism of action, its effects on purinergic signaling pathways, and its applications in experimental research. Quantitative data on its receptor affinity are presented, alongside conceptual diagrams of its interaction with the P2X1 receptor and generalized experimental workflows for its use. This document serves as a critical resource for researchers in pharmacology, neuroscience, and drug development investigating the purinergic signaling system.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling encompasses the extracellular roles of purine nucleotides and nucleosides, such as ATP and adenosine, in cell-to-cell communication. These signaling molecules act upon two main families of purinergic receptors: P1 receptors (adenosine-activated) and P2 receptors (ATP-activated). P2 receptors are further subdivided into P2Y receptors, which are G protein-coupled receptors (GPCRs), and P2X receptors, which are ligand-gated ion channels.[1]

P2X receptors are trimeric, non-selective cation channels that, upon binding ATP, allow the influx of Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of various downstream cellular responses. Seven subtypes of P2X receptors (P2X1-7) have been identified, each with distinct expression patterns and functional properties. The P2X1 receptor is notably involved in processes such as platelet aggregation, smooth muscle contraction, and inflammation.

This compound: A Selective P2X1 Receptor Antagonist

This compound, with the chemical name 4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt, is a suramin analogue that has emerged as the most potent and selective known antagonist for the P2X1 receptor.[2] Its high affinity and selectivity make it an exceptional tool for isolating and studying the specific functions of the P2X1 receptor in various biological systems.

Mechanism of Action

NF449 acts as a reversible, competitive antagonist at the P2X1 receptor.[3][4] This means it competes with the endogenous ligand, ATP, for the same binding site on the receptor. An increase in the concentration of ATP can overcome the inhibitory effect of NF449.[3]

Recent cryo-electron microscopy (cryo-EM) studies have provided a detailed structural basis for NF449's high-affinity antagonism. These studies revealed a unique "supramolecular" binding mode where two molecules of NF449 bind at the interface of neighboring protomers of the trimeric P2X1 receptor. This binding site overlaps with the canonical ATP-binding site, thereby physically blocking the binding of ATP and preventing channel activation.[5]

cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Closed State) P2X1_open P2X1 Receptor (Open State) P2X1->P2X1_open Activates Ca_ion P2X1_open->Ca_ion ATP Extracellular ATP ATP->P2X1 Binds NF449 NF449 NF449->P2X1 Competitively Binds (Blocks ATP) Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Figure 1. NF449's competitive antagonism at the P2X1 receptor.

Downstream Effects of P2X1 Blockade by NF449

By blocking the P2X1 receptor, NF449 prevents the influx of cations, particularly Ca²⁺, that normally occurs upon ATP stimulation. This has several key downstream consequences:

  • Inhibition of Platelet Aggregation: P2X1 receptor activation is a key step in collagen-induced platelet aggregation. NF449 has been shown to effectively reduce or block this process, highlighting its potential as an antithrombotic agent.[6][7]

  • Modulation of Smooth Muscle Contraction: P2X1 receptors are expressed in various smooth muscle tissues, and their activation contributes to contraction. NF449 can inhibit these contractions.

  • Anti-inflammatory Effects: P2X1 receptors are implicated in inflammatory responses. By blocking these receptors, NF449 can modulate inflammation in certain experimental models.

Quantitative Data: Receptor Selectivity and Potency

The defining characteristic of NF449 is its high potency at P2X1 receptors coupled with significantly lower affinity for other P2X and P2Y receptor subtypes. This selectivity has been quantified across numerous studies, primarily through the determination of half-maximal inhibitory concentrations (IC₅₀).

Receptor SubtypeSpeciesPotency (IC₅₀ in nM)Reference(s)
P2X₁ rat (recombinant)0.28[8][9][10][11]
P2X₁human~1.0[12]
P2X₁₊₅rat (recombinant)0.69[8][9][10][11]
P2X₂rat (recombinant)47,000[11]
P2X₂₊₃rat (recombinant)120[8][9][10][11]
P2X₃rat (recombinant)1,820[10][11]
P2X₄rat (recombinant)>300,000[10][11]
P2X₇humanWeak antagonism[3][13]

Note: pIC₅₀ and pA₂ values are also reported in the literature. For instance, a pA₂ value of 7.2 was determined for NF449 in washed human platelets, and a pIC₅₀ of 9.54 was observed at recombinant rat P2X1 receptors.[14][15]

Experimental Protocols and Methodologies

NF449 is a versatile tool used in a range of in vitro and in vivo experiments to probe the function of the P2X1 receptor.

In Vitro Assays

A common application of NF449 is in in vitro assays to confirm the involvement of P2X1 receptors in a specific cellular response.

Example: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is frequently used to study the activity of ion channels, including P2X receptors, expressed heterologously in Xenopus oocytes.

  • Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are injected with cRNA encoding the P2X receptor subtype of interest. The oocytes are then incubated for 2-6 days to allow for receptor expression.[12]

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping (typically at -60 mV). The chamber is perfused with a buffer solution (e.g., ND96).[12]

  • Antagonist Application: To determine the inhibitory effect of NF449, the oocytes are pre-incubated with varying concentrations of NF449 by perfusing it into the bath for a set period (e.g., 5 minutes).[12]

  • Agonist Application: An EC₉₀ concentration of ATP is then co-applied with NF449, and the resulting current is measured.[12]

  • Data Analysis: The inhibition of the ATP-evoked current by NF449 is used to generate concentration-response curves and calculate the IC₅₀ value using the Hill equation.[12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Inject Xenopus Oocytes with P2X1 cRNA B Incubate for 2-6 Days (Receptor Expression) A->B C Voltage Clamp Oocyte (-60 mV) B->C D Perfuse with NF449 (Pre-incubation) C->D E Co-apply ATP (Agonist) + NF449 D->E F Record Ion Current E->F G Generate Concentration- Response Curve F->G H Calculate IC₅₀ Value G->H

Figure 2. General workflow for a TEVC experiment with NF449.

In Vivo Studies

NF449 has been used in animal models to investigate the systemic effects of P2X1 receptor blockade.

Example: Mouse Model of Thromboembolism

  • Animal Model: Wild-type mice are used to assess the antithrombotic effects of NF449.

  • Drug Administration: NF449 is administered intravenously (i.v.) at varying doses (e.g., 10 mg/kg or 50 mg/kg).[9]

  • Thrombosis Induction: Thrombosis can be induced through various methods, such as collagen injection.

  • Platelet Function Analysis: Blood samples are taken to measure ex vivo platelet aggregation in response to agonists like collagen or ADP. At a dose of 10 mg/kg, NF449 was shown to inhibit collagen-triggered aggregation without affecting ADP-induced aggregation, demonstrating its selectivity for the P2X1 pathway in vivo.[9] Higher doses (50 mg/kg) began to show non-selective inhibition of P2Y1 and/or P2Y12 receptors.[9]

Other Biological Activities

While highly selective for P2X1, it is important for researchers to be aware of other potential biological activities of NF449, especially at higher concentrations.

  • Gsα-selective Antagonism: NF449 has been reported to act as a Gsα-selective G protein antagonist. It can suppress the binding of GTPγS to Gsα and inhibit adenylyl cyclase activity.[8][9]

  • Inhibition of HMGA2: NF449 can also inhibit the DNA-binding activity of the high mobility group AT-hook 2 (HMGA2) protein with an IC₅₀ of 0.43 μM.

Conclusion

This compound is an indispensable pharmacological tool for the study of purinergic signaling. Its subnanomolar potency and high selectivity for the P2X1 receptor allow for precise investigation into the receptor's role in a multitude of physiological and pathological processes. The recent elucidation of its binding mode through cryo-EM provides a structural framework for the rational design of new, even more specific P2X1-targeted therapeutics. For researchers in the field, a thorough understanding of NF449's pharmacology, as outlined in this guide, is essential for designing rigorous experiments and accurately interpreting their results.

References

An In-depth Technical Guide to NF449 Sodium Salt for Studying P2X1 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of NF449 sodium salt, a pivotal pharmacological tool for the investigation of P2X1 receptor function. NF449 is a potent and highly selective antagonist of the P2X1 receptor, an ATP-gated cation channel critically involved in physiological processes such as hemostasis, thrombosis, and smooth muscle contraction.[1][2] Its utility in preclinical research has established it as an invaluable compound for dissecting P2X1-mediated signaling pathways and evaluating its potential as a therapeutic target.

Quantitative Profile of NF449

NF449, a derivative of suramin, is distinguished by its sub-nanomolar to low-nanomolar potency at P2X1 receptors, coupled with a high degree of selectivity over other P2X and P2Y receptor subtypes.[3][4][5] This selectivity is crucial for isolating P2X1-specific effects in complex biological systems.

Table 1: Potency and Selectivity Profile of NF449 at P2X Receptors
Receptor SubtypeSpecies/SystemAssay TypeIC₅₀ ValueReference
P2X₁ human (recombinant)Electrophysiology~1 nM [3]
P2X₁ human (recombinant)Electrophysiology0.05 nM [6]
P2X₁ rat (recombinant)Radioligand Binding0.28 nM [4][7]
P2X₁ human (platelets)Shape Change83 ± 13 nM [8]
P2X₁ human (platelets)Ca²⁺ InfluxpA₂ = 7.2 [8]
P2X₁₊₅ (heteromer)rat (recombinant)Radioligand Binding0.69 nM[4][7]
P2X₂rat (recombinant)Radioligand Binding47,000 nM[4]
P2X₂human (recombinant)Electrophysiology~1,500 nM[3]
P2X₂₊₃ (heteromer)rat (recombinant)Radioligand Binding120 nM[4][7]
P2X₃rat (recombinant)Radioligand Binding1,820 nM[4]
P2X₄rat (recombinant)Radioligand Binding>300,000 nM[4]
P2X₇human (recombinant)Electrophysiology40,000 nM[6]
P2Y₁human (platelets)Ca²⁺ Rise (ADP)5,800 ± 2,200 nM[8]

Note: Potency can differ between recombinant expression systems and native tissues like platelets.[1]

Table 2: In Vivo Effects of NF449 in Murine Models
Dose (Intravenous)Primary Target(s)Effect on ThromboembolismEffect on Bleeding TimeReference
10 mg/kgSelective P2X₁ inhibitionSignificant reduction (35% vs 51%)No significant prolongation[8]
50 mg/kgNon-selective (P2X₁, P2Y₁, P2Y₁₂)Further reduction (13% vs 42%)Not specified[8]

Mechanism of Action and Signaling

NF449 acts as a reversible, competitive antagonist at the P2X1 receptor.[5] Recent cryo-electron microscopy studies have confirmed that NF449 binds directly to the ATP-binding site at the interface between receptor subunits, physically occluding the agonist and preventing channel activation.[9][10][11] The high density of negatively charged sulfonic acid groups on NF449 interacts with a cluster of positively charged amino acid residues (K136, K138, R139, K140) in the receptor's extracellular domain, which is critical for its high potency and selectivity.[3]

Upon activation by extracellular ATP, the P2X1 receptor opens a non-selective cation channel, leading to a rapid influx of Ca²⁺ and Na⁺.[1] In platelets, this initial Ca²⁺ signal triggers a shape change and, crucially, amplifies the aggregation responses initiated by other primary agonists like collagen and thrombin.[1][8] This makes the P2X1 receptor a key player in thrombus formation and stability, particularly under conditions of high shear stress.[1]

P2X1_Signaling_Pathway cluster_VesselLumen Vessel Lumen / Synapse cluster_PlateletMembrane Platelet Membrane cluster_Cytosol Cytosol ATP ATP (Agonist) P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1 Binds & Activates NF449 NF449 NF449->P2X1 Competitively Inhibits Ca_Influx Ca²⁺ / Na⁺ Influx P2X1->Ca_Influx Channel Opening Shape_Change Platelet Shape Change Ca_Influx->Shape_Change Granule_Release Granule Release (Amplification) Ca_Influx->Granule_Release Aggregation Platelet Aggregation Shape_Change->Aggregation Contributes to Granule_Release->Aggregation Enhances Platelet_Aggregation_Workflow start Start: Obtain Whole Blood prp Prepare Platelet-Rich Plasma (PRP) via Centrifugation start->prp wash Prepare Washed Platelets (Resuspend in Buffer) prp->wash apyrase Add Apyrase to Prevent P2X1 Desensitization wash->apyrase incubate Pre-incubate Platelets with NF449 or Vehicle (37°C with stirring) apyrase->incubate agonist Add Agonist (e.g., α,β-meATP, Collagen) incubate->agonist measure Measure Light Transmission (Aggregation %) over time agonist->measure end End: Analyze Data measure->end NF449_Selectivity NF449 NF449 P2X1 P2X1 (IC₅₀ ~0.05-1 nM) NF449->P2X1 Very High Potency P2X3 P2X3 (IC₅₀ ~1.8 µM) NF449->P2X3 Moderate Potency P2Y1 P2Y1 (IC₅₀ ~5.8 µM) NF449->P2Y1 Moderate Potency P2X2 P2X2 (IC₅₀ ~47 µM) NF449->P2X2 Low Potency P2X7 P2X7 (IC₅₀ ~40 µM) NF449->P2X7 Low Potency

References

An In-depth Technical Guide to the Binding Kinetics of NF449 Sodium Salt on P2X1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of NF449 sodium salt, a potent and selective antagonist of the P2X1 receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug discovery. This document details the quantitative binding parameters, experimental methodologies, and the molecular basis of NF449's interaction with the P2X1 receptor.

Quantitative Binding Data of NF449 on P2X1 Receptors

The following tables summarize the key quantitative data describing the interaction of NF449 with P2X1 receptors from various species and experimental systems.

Binding Affinity and Potency
Parameter Species Assay System Value Reference
IC50HumanTwo-microelectrode voltage-clamp in Xenopus oocytes0.05 nM[1]
IC50HumanCalcium influx assay in HEK293 cells66 nM[2]
IC50Rat (recombinant)Electrophysiology in Xenopus oocytes0.28 nM[3]
pIC50Rat (native)Rat vas deferens contractility assay6.31 ± 0.04
KiHumanCompetition radioligand binding assay5.3 nM[2]
pA2HumanSchild analysis in Xenopus oocytes10.7[1]
Kinetic Parameters (Semi-Quantitative)
Parameter Species Assay System Observation
Wash-in Time HumanTwo-microelectrode voltage-clamp in Xenopus oocytesNearly complete within 16 seconds
Wash-out Time HumanTwo-microelectrode voltage-clamp in Xenopus oocytesNearly complete within 4 minutes

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the binding kinetics of ligands like NF449 to P2X1 receptors.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing ligand-gated ion channels like P2X1.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor subunit.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, filled with KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV).

    • The P2X1 receptor agonist, ATP, is applied to elicit an inward current.

  • Antagonist Application: To determine the inhibitory effect of NF449, the oocyte is pre-incubated with varying concentrations of NF449 before co-application with ATP. The reduction in the ATP-evoked current is measured to determine the IC50 value.

  • Kinetic Measurements:

    • Wash-in: The time course of inhibition is measured by applying NF449 and observing the rate at which the ATP-evoked current is reduced.

    • Wash-out: After inhibition, the oocyte is perfused with an NF449-free solution, and the rate of recovery of the ATP-evoked current is monitored.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor. For antagonist characterization, competition binding assays are typically used.

Methodology:

  • Membrane Preparation: Cells (e.g., HEK293) expressing the P2X1 receptor are harvested and homogenized to prepare a membrane fraction.

  • Assay Setup:

    • A fixed concentration of a radiolabeled P2X1 receptor agonist or antagonist (e.g., [³H]-α,β-methylene ATP) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor ligand (NF449) are added to the incubation mixture.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Influx Assays

These fluorescence-based assays measure the functional consequence of P2X1 receptor activation, which is an influx of calcium ions.

Methodology:

  • Cell Culture and Loading: HEK293 cells stably expressing the P2X1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Plate Setup: The loaded cells are plated in a multi-well plate.

  • Compound Addition: Varying concentrations of NF449 are added to the wells and pre-incubated.

  • Agonist Stimulation: A fixed concentration of ATP is added to stimulate the P2X1 receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of NF449 is quantified by the reduction in the ATP-induced fluorescence signal, and an IC50 value is determined.

Molecular Mechanism and Signaling Pathway

P2X1 Receptor Activation Signaling Pathway

Activation of the P2X1 receptor by its endogenous ligand, ATP, initiates a cascade of intracellular events.[2]

P2X1_Signaling ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Ca_Influx->Cellular_Response Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Cellular_Response

Caption: P2X1 Receptor Signaling Pathway.

Experimental Workflow for Determining NF449 IC50

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of NF449.

IC50_Workflow Start Start: P2X1-expressing cells or membranes Add_NF449 Add varying concentrations of NF449 Start->Add_NF449 Pre_incubation Pre-incubation Add_NF449->Pre_incubation Add_Agonist Add fixed concentration of ATP (Agonist) Pre_incubation->Add_Agonist Measure_Response Measure receptor response (e.g., current, fluorescence) Add_Agonist->Measure_Response Data_Analysis Data Analysis: Plot dose-response curve Measure_Response->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

Caption: IC50 Determination Workflow.

Competitive Antagonism of NF449 at the P2X1 Receptor

NF449 acts as a competitive antagonist, binding to the same site as ATP and preventing receptor activation. Recent structural studies have revealed a unique "dual-ligand supramolecular binding mode" for NF449 at the P2X1 receptor.

Competitive_Antagonism cluster_receptor P2X1 Receptor P2X1 Binding Site Activation Receptor Activation P2X1->Activation No_Activation No Receptor Activation P2X1->No_Activation ATP ATP (Agonist) ATP->P2X1 Binds NF449 NF449 (Antagonist) NF449->P2X1 Competitively Binds

Caption: Competitive Antagonism by NF449.

Conclusion

This compound is a highly potent and selective competitive antagonist of the P2X1 receptor, characterized by a rapid onset of action and slow dissociation. Its high affinity, demonstrated by nanomolar to sub-nanomolar IC50 and Ki values, makes it an invaluable tool for studying the physiological and pathological roles of P2X1 receptors. The detailed experimental protocols and understanding of its binding mechanism provided in this guide are intended to facilitate further research and development of novel therapeutics targeting the P2X1 receptor.

References

Structural Basis for NF449 Selectivity at P2X1 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and molecular determinants underlying the high selectivity of the antagonist NF449 for the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. Understanding this selectivity is crucial for the development of novel therapeutics targeting P2X1-mediated physiological processes, including platelet aggregation and smooth muscle contraction.

Introduction to P2X1 Receptors and NF449

P2X receptors are a family of trimeric cation channels that play pivotal roles in a wide array of physiological functions. The P2X1 subtype is notably distinguished by its rapid activation and desensitization kinetics. NF449, a polysulfonated naphthalene derivative, is a potent and highly selective competitive antagonist of the P2X1 receptor. Its remarkable selectivity, with potencies in the nanomolar range for P2X1 and significantly lower affinities for other P2X subtypes, makes it an invaluable tool for studying P2X1 function and a lead compound for drug design. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the precise interactions between NF449 and the P2X1 receptor, elucidating the structural basis of its selectivity.

Quantitative Analysis of NF449 Selectivity

The selectivity of NF449 is quantified by comparing its inhibitory potency (IC50) across different P2X receptor subtypes. The data clearly demonstrates a significantly higher affinity for the P2X1 receptor.

Receptor SubtypeSpeciesIC50 (nM)Fold Selectivity vs. P2X1Reference
P2X1 rat0.281[1][2][3]
P2X1 human0.051[4]
P2X1+5rat0.69~2.5[1][2][3]
P2X2rat47,000~167,857[1]
P2X2+3rat120~429[1][2][3]
P2X3rat1,820~6,500[1]
P2X4rat>300,000>1,071,429[1]
P2X7human40,000~800,000[4]

Structural Determinants of NF449 Selectivity

The high-resolution cryo-EM structure of the human P2X1 receptor in a closed state bound to NF449 reveals the intricate details of their interaction.[5][6][7][8] NF449 binds at the ATP-binding site, located at the interface between adjacent subunits of the trimeric receptor, acting as a competitive antagonist.[9] The selectivity of NF449 for P2X1 is primarily attributed to a unique cluster of positively charged amino acid residues within the antagonist binding pocket, which are absent in other P2X subtypes.

Mutagenesis studies have been instrumental in identifying these key residues. A series of chimeric receptors, where regions of the P2X1 receptor were swapped with the corresponding, less sensitive P2X2 receptor, pinpointed the cysteine-rich head region as a critical determinant of NF449's high potency.[10] Further site-directed mutagenesis within this region identified a cluster of basic amino acids as essential for the nanomolar affinity of NF449 at P2X1 receptors.[10]

Key Amino Acid Residues in P2X1 for NF449 Selectivity:

ResidueLocationInteraction with NF449Impact of MutationReference
Lys136 Cysteine-rich headElectrostaticReduced NF449 sensitivity[10]
Lys138 Cysteine-rich headElectrostaticReduced NF449 sensitivity[10]
Arg139 Cysteine-rich headElectrostaticReduced NF449 sensitivity[10]
Lys140 Cysteine-rich headElectrostaticReduced NF449 sensitivity[10]

The negatively charged sulfonate groups of NF449 form strong electrostatic interactions with this positively charged pocket in the P2X1 receptor, leading to its high-affinity binding. In contrast, other P2X subtypes lack this specific arrangement of basic residues, resulting in a significantly weaker interaction with NF449.

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, triggering downstream cellular responses such as smooth muscle contraction and platelet aggregation. NF449 competitively blocks the binding of ATP, thereby preventing channel opening and inhibiting these physiological effects.

P2X1_Signaling cluster_activation Activation Pathway cluster_inhibition Inhibition by NF449 ATP Extracellular ATP P2X1_inactive P2X1 Receptor (Closed State) ATP->P2X1_inactive Binds P2X1_active P2X1 Receptor (Open State) P2X1_inactive->P2X1_active Conformational Change P2X1_blocked P2X1 Receptor (Blocked State) Ion_Influx Na+/Ca2+ Influx P2X1_active->Ion_Influx Allows Cell_Response Cellular Response (e.g., Contraction, Aggregation) Ion_Influx->Cell_Response Triggers NF449 NF449 NF449->P2X1_inactive Competitively Binds

P2X1 receptor activation and inhibition by NF449.
Experimental Workflow for Investigating NF449 Selectivity

The investigation of the structural basis for NF449 selectivity typically involves a multi-step process that combines molecular biology, electrophysiology, and structural biology techniques.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiology (TEVC) cluster_structure Structural Biology (Cryo-EM) start Identify Potential Selectivity Residues design Design Mutagenic Primers start->design pcr Perform PCR with Pfu Turbo Polymerase design->pcr digest Digest Parental DNA with DpnI pcr->digest transform Transform into Competent E. coli digest->transform sequence Sequence Verify Mutants transform->sequence crna In vitro cRNA Transcription sequence->crna inject Inject cRNA into Xenopus Oocytes crna->inject incubate Incubate Oocytes inject->incubate record Two-Electrode Voltage Clamp Recording incubate->record apply_atp Apply ATP to Elicit Currents record->apply_atp apply_nf449 Apply NF449 at Varying Concentrations apply_atp->apply_nf449 ic50 Determine IC50 Values apply_nf449->ic50 model Build Atomic Model ic50->model Functional Validation purify Express and Purify P2X1-NF449 Complex grid Prepare Vitrified Cryo-EM Grids purify->grid collect Collect Cryo-EM Data grid->collect process Image Processing and 3D Reconstruction collect->process process->model

Workflow for studying NF449 selectivity at P2X1.

Detailed Experimental Protocols

Site-Directed Mutagenesis of P2X1 Receptor

This protocol is based on the Stratagene QuikChange II Site-Directed Mutagenesis Kit.

  • Primer Design:

    • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.

    • Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

    • The melting temperature (Tm) should be ≥ 78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.[11]

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA template (plasmid containing wild-type P2X1)

      • 125 ng of each primer

      • 1 µL of dNTP mix

      • 3 µL of QuikSolution (if needed)

      • ddH2O to 49 µL

      • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

    • Perform PCR using the following cycling parameters:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds.

        • Annealing: 60°C for 50 seconds.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.[11]

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme to the amplification reaction.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[11]

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells (e.g., XL1-Blue).

    • Plate on appropriate antibiotic-containing agar plates and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation by Sanger sequencing.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from female Xenopus laevis.

    • Treat with collagenase (e.g., 2 mg/mL) in a Ca2+-free solution to defolliculate.

    • Inject each oocyte with 50 nL of cRNA (0.1-1.0 ng/nL) encoding the wild-type or mutant P2X1 receptor.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin.[12][13]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record currents using a suitable amplifier (e.g., Axoclamp 900A) and data acquisition software (e.g., pCLAMP).

  • Drug Application and Data Analysis:

    • Apply ATP at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

    • Co-apply ATP with increasing concentrations of NF449.

    • Measure the peak current amplitude at each NF449 concentration.

    • Normalize the current responses to the control (ATP alone) response.

    • Plot the normalized current as a function of the logarithm of the NF449 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][14]

Cryo-Electron Microscopy (Cryo-EM) of the P2X1-NF449 Complex
  • Protein Expression and Purification:

    • Express the human P2X1 receptor in a suitable expression system, such as Spodoptera frugiperda (Sf9) insect cells.[6]

    • Solubilize the cell membranes with a detergent (e.g., dodecyl-β-D-maltoside, DDM) to extract the receptor.

    • Purify the P2X1 receptor using affinity chromatography (e.g., Strep-Tactin) followed by size-exclusion chromatography.

    • Incubate the purified receptor with an excess of NF449.

  • Grid Preparation and Vitrification:

    • Apply a small volume (e.g., 3 µL) of the P2X1-NF449 complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

    • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).[5]

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., FEI Titan Krios) operating at 300 kV.

    • Collect a large dataset of movie micrographs using a direct electron detector (e.g., Gatan K3) in counting mode.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the raw movie stacks.

    • Automatically pick particles using software like RELION or CryoSPARC.

    • Perform several rounds of 2D and 3D classification to remove poor particles and select a homogenous population.

    • Generate a final 3D reconstruction by refining the selected particles.

  • Model Building and Refinement:

    • Build an atomic model of the P2X1-NF449 complex into the cryo-EM density map using software like Coot.

    • Refine the model using programs such as Phenix or Refmac5.

    • Validate the final model to ensure its quality and agreement with the experimental data.[8]

Conclusion

The high selectivity of NF449 for the P2X1 receptor is a result of specific electrostatic interactions with a unique cluster of positively charged amino acid residues in the antagonist binding site. This detailed structural understanding, derived from cryo-EM and mutagenesis studies, provides a solid foundation for the rational design of next-generation P2X1-selective antagonists with improved therapeutic potential for a range of conditions, including thrombosis and chronic pain. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the structure-function relationships of P2X receptors and to develop novel modulators of their activity.

References

In Vivo Antithrombotic Protection by NF449: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antithrombotic properties of NF449, a potent and selective P2X1 receptor antagonist. The information presented herein is curated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in the development of novel antithrombotic therapies. This document details the quantitative efficacy of NF449, outlines the experimental methodologies used to assess its function, and visualizes the key signaling pathways and experimental workflows.

Core Efficacy of NF449 in Preclinical Models

NF449 has demonstrated significant antithrombotic effects in various in vivo models. Its primary mechanism of action is the selective blockade of the P2X1 purinergic receptor on platelets, which plays a crucial role in the initial stages of thrombus formation. At higher concentrations, NF449 can also exhibit inhibitory effects on P2Y1 and P2Y12 receptors, contributing to a more potent, nonselective antithrombotic response.

Quantitative In Vivo Efficacy of NF449

The following table summarizes the key quantitative data from in vivo studies investigating the antithrombotic effects of NF449 in mouse models.

ParameterDosageModelResultsControl
Intravascular Platelet Aggregation 10 mg/kg (i.v.)Systemic Thromboembolism (Collagen/Adrenaline)35 ± 4% platelet consumption51 ± 3% platelet consumption
50 mg/kg (i.v.)Systemic Thromboembolism (Collagen/Adrenaline)13 ± 4% platelet consumption42 ± 3% platelet consumption
Bleeding Time 10 mg/kg (i.v.)Tail Transection106 ± 16 seconds78 ± 7 seconds
Thrombus Size 10 mg/kg (i.v.)Laser-Induced Mesenteric Arteriole InjurySignificantly reduced thrombus sizeNormal thrombus formation
50 mg/kg (i.v.)Laser-Induced Mesenteric Arteriole InjuryFurther decreased thrombus sizeNormal thrombus formation
In Vitro Activity of NF449

The in vitro antagonistic activity of NF449 on platelet purinergic receptors provides a basis for its in vivo effects.

Receptor TargetAssayIC50 / pA2
P2X1 α,β-methylene-ATP-induced shape changeIC50 = 83 ± 13 nM
α,β-methylene-ATP-induced calcium influxpA2 = 7.2 ± 0.1
P2Y1 ADP-induced calcium riseIC50 = 5.8 ± 2.2 µM
P2Y12 ADP-induced inhibition of adenylyl cyclaseVery weak antagonist

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments cited in this guide.

Systemic Thromboembolism Model

This model is utilized to assess the protective effect of antithrombotic agents against pulmonary thromboembolism induced by prothrombotic stimuli.

  • Animal Preparation: Male mice are anesthetized.

  • Drug Administration: A solution of NF449 (10 mg/kg or 50 mg/kg) or saline (control) is injected intravenously via the jugular vein.

  • Induction of Thromboembolism: A mixture of collagen and adrenaline is injected intravenously to induce systemic platelet aggregation and subsequent pulmonary thromboembolism.

  • Platelet Count Monitoring: Blood samples are collected before and after the induction of thromboembolism to determine the percentage of platelet consumption, which is indicative of the extent of intravascular platelet aggregation.

  • Data Analysis: The percentage of platelet consumption in the NF449-treated group is compared to the saline-treated control group.

Laser-Induced Injury in Mesenteric Arterioles

This model allows for the real-time visualization and quantification of thrombus formation in a live animal following vascular injury.

  • Animal Preparation: Mice are anesthetized, and the mesentery is exteriorized for microscopic observation.

  • Drug Administration: NF449 (10 mg/kg or 50 mg/kg) or saline is administered intravenously.

  • Vascular Injury: A focused laser beam is used to induce a standardized injury to the wall of a mesenteric arteriole.

  • Intravital Microscopy: The formation of a platelet-rich thrombus at the site of injury is monitored and recorded in real-time using intravital microscopy.

  • Thrombus Analysis: The size and stability of the thrombus are quantified over time using image analysis software. The data from NF449-treated animals are compared to those from control animals.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the signaling pathways affected by NF449 and the workflow of the key in vivo experiments.

G cluster_0 Platelet Activation Cascade cluster_1 Mechanism of NF449 ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Shape_Change Platelet Shape Change Ca_influx->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation NF449 NF449 NF449->P2X1 Antagonizes

Caption: NF449 signaling pathway in platelets.

G cluster_workflow In Vivo Thromboembolism Experimental Workflow start Anesthetized Mouse drug_admin Intravenous Administration (NF449 or Saline) start->drug_admin induce Induce Thromboembolism (Collagen + Adrenaline) drug_admin->induce blood_sample Collect Blood Samples (Pre- and Post-Induction) induce->blood_sample platelet_count Measure Platelet Count blood_sample->platelet_count analyze Analyze Platelet Consumption platelet_count->analyze end Compare Results analyze->end

Caption: Systemic thromboembolism experimental workflow.

Conclusion

NF449 demonstrates dose-dependent antithrombotic activity in preclinical models of thrombosis.[1][2] Its selective antagonism of the P2X1 receptor at lower doses offers a targeted approach to inhibiting platelet activation and aggregation, with the potential for a favorable safety profile, particularly concerning bleeding time.[1][2] The data presented in this guide underscore the potential of NF449 as a lead compound for the development of novel antithrombotic agents. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of thrombosis models, is warranted.

References

Methodological & Application

Application Notes and Protocols for NF449 Sodium Salt in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 sodium salt is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel prominently expressed on the surface of smooth muscle cells.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of P2X1 receptors in smooth muscle contraction across various tissues, including vascular, urogenital, and gastrointestinal systems. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction studies, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Mechanism of Action

NF449 is a suramin analog that acts as a competitive antagonist at the P2X1 receptor.[1][2] P2X1 receptors are ligand-gated ion channels that, upon binding to their endogenous agonist, adenosine triphosphate (ATP), undergo a conformational change to form a non-selective cation channel. The subsequent influx of extracellular Ca²⁺ and Na⁺ leads to depolarization of the cell membrane and initiates the signaling cascade for smooth muscle contraction. NF449 selectively binds to the P2X1 receptor, preventing ATP from binding and thereby inhibiting the downstream signaling events that lead to muscle contraction.

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of this compound from various studies.

Table 1: Potency of this compound as a P2X1 Receptor Antagonist

PreparationAgonistPotency (pIC₅₀ / pA₂)Reference
Native rat P2X1 (vas deferens)α,β-methylene ATP7.15 (pIC₅₀)[3]
Recombinant rat P2X1ATP9.54 (pIC₅₀)[3]
Recombinant human P2X1ATP10.7 (pA₂)

Table 2: Selectivity Profile of this compound

Receptor SubtypePotency (pIC₅₀)Fold Selectivity vs. P2X1Reference
P2X1~9.5-[3]
P2X3~5.0~31,600[3]
P2Y1~4.9~39,800[3]
P2Y2~3.9~398,100[3]

Signaling Pathways and Experimental Workflow

P2X1 Receptor-Mediated Smooth Muscle Contraction

The activation of P2X1 receptors on smooth muscle cells by ATP triggers a cascade of events leading to contraction. The following diagram illustrates this signaling pathway.

P2X1_Signaling cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Ca_ion Influx CaM Calmodulin Ca_ion->CaM Binds to Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Ca_channel Opens MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

P2X1 receptor signaling pathway in smooth muscle.
Experimental Workflow for Isolated Tissue Studies

The following diagram outlines the general workflow for studying the effect of NF449 on smooth muscle contraction in an isolated organ bath setup.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle (e.g., Rat Vas Deferens) Tissue_Mounting Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate Tissue Tissue_Mounting->Equilibration Agonist_CRC Generate Agonist (e.g., α,β-meATP) Concentration-Response Curve Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Antagonist_Incubation Incubate with NF449 Washout->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist CRC in presence of NF449 Antagonist_Incubation->Agonist_CRC_Antagonist Data_Recording Record Contractile Force Dose_Response_Plot Plot Dose-Response Curves Data_Recording->Dose_Response_Plot Schild_Analysis Perform Schild Analysis Dose_Response_Plot->Schild_Analysis pA2_Determination Determine pA₂ Value Schild_Analysis->pA2_Determination

Workflow for isolated smooth muscle experiments.

Experimental Protocols

Protocol 1: Isolated Rat Vas Deferens Organ Bath Assay

This protocol describes the methodology for assessing the inhibitory effect of NF449 on P2X1 receptor-mediated contraction of the rat vas deferens.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1

  • This compound

  • α,β-methylene ATP (selective P2X1 receptor agonist)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Isolate the vasa deferentia and carefully dissect away any adhering connective tissue in a petri dish containing Krebs-Henseleit solution.

    • Cut the vas deferens into segments of approximately 1.5 cm.

  • Tissue Mounting:

    • Mount the tissue segments vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, obtain a reference contraction by exposing the tissue to a high concentration of KCl (e.g., 80 mM).

    • Wash the tissues and allow them to return to baseline.

    • Control Concentration-Response Curve:

      • Generate a cumulative concentration-response curve for the P2X1 agonist, α,β-methylene ATP (e.g., 10⁻⁸ M to 10⁻⁴ M). Add increasing concentrations of the agonist to the bath in a stepwise manner, allowing the response to each concentration to stabilize before adding the next.

    • Antagonist Incubation:

      • Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.

      • Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

    • Concentration-Response Curve in the Presence of Antagonist:

      • While the tissue is still incubated with NF449, repeat the cumulative concentration-response curve for α,β-methylene ATP.

    • Repeat the antagonist incubation and agonist concentration-response curve with at least three different concentrations of NF449.

Data Analysis:

  • Record the contractile force generated by the tissue.

  • Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of NF449.

  • Perform a Schild plot analysis to determine the pA₂ value of NF449, which provides a measure of its affinity for the P2X1 receptor. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Schild Plot Analysis

The Schild plot is a graphical method used to quantify the potency of a competitive antagonist.

Procedure:

  • From the concentration-response curves, determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) for the agonist alone and in the presence of each concentration of NF449.

  • Calculate the Dose Ratio (DR) for each antagonist concentration using the following formula:

    • DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist)

  • Calculate log(DR - 1) for each antagonist concentration.

  • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of NF449 (-log[NF449]) on the x-axis.

  • Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA₂ value.

Schild_Plot_Logic cluster_data Data Acquisition cluster_calc Calculation cluster_plot Plotting and Analysis CRC_Control Agonist CRC (Control) EC50_Control Determine EC₅₀ (Control) CRC_Control->EC50_Control CRC_Antagonist Agonist CRC (+ Antagonist) EC50_Antagonist Determine EC₅₀ (+ Antagonist) CRC_Antagonist->EC50_Antagonist DR Calculate Dose Ratio (DR) EC50_Control->DR EC50_Antagonist->DR Log_DR_minus_1 Calculate log(DR - 1) DR->Log_DR_minus_1 Plot Plot log(DR - 1) vs. -log[Antagonist] Log_DR_minus_1->Plot Neg_Log_Antagonist Calculate -log[Antagonist] Neg_Log_Antagonist->Plot Regression Perform Linear Regression Plot->Regression pA2 Determine pA₂ (x-intercept) Regression->pA2

Logical flow for Schild plot analysis.

Product Information

  • Chemical Name: 4,4',4'',4'''-(Carbonylbis(imino-5,1,3-benzenetriylbis(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid, octasodium salt

  • Molecular Formula: C₄₁H₂₄N₆Na₈O₂₉S₈

  • Molecular Weight: 1505.1 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in water (up to 25 mg/ml) and PBS (pH 7.2) at 10 mg/ml.[1]

  • Storage: Store at -20°C for long-term stability.[1]

Conclusion

This compound is a powerful and selective tool for elucidating the role of P2X1 receptors in smooth muscle physiology and pharmacology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize NF449 in their studies of smooth muscle contraction. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of purinergic signaling in health and disease.

References

Application Notes and Protocols for Electrophysiological Characterization of P2X1 Receptor Antagonism by NF449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine triphosphate (ATP) mediates a wide range of physiological processes through its interaction with P2X purinergic receptors, a family of ligand-gated ion channels.[1] The P2X1 receptor subtype is notably involved in processes such as platelet aggregation and smooth muscle contraction.[2][3] Understanding the pharmacology of P2X1 receptors is crucial for the development of novel therapeutics. NF449 is a potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for studying the function and therapeutic potential of this receptor.[4][5][6] These application notes provide detailed protocols for characterizing the inhibitory effects of NF449 on P2X1 receptor currents using standard electrophysiological techniques.

Mechanism of Action

NF449 acts as a competitive antagonist at the P2X1 receptor.[4] Structural studies have revealed that NF449 binds to the ATP-binding site, sterically hindering the binding of the endogenous agonist, ATP, and thereby preventing channel activation.[4][7][8] The high affinity and selectivity of NF449 for the P2X1 receptor are attributed to interactions with a cluster of positively charged amino acid residues located at the base of the cysteine-rich head region of the receptor.[9]

Data Presentation

Quantitative Analysis of NF449 Potency and Selectivity

The inhibitory potency of NF449 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to block 50% of the ATP-induced current. The following table summarizes the IC50 values of NF449 for various P2X receptor subtypes, highlighting its remarkable selectivity for the P2X1 receptor.

Receptor SubtypeHost SystemAgonist ConcentrationNF449 IC50Fold Selectivity (vs. hP2X1)Reference
human P2X1Xenopus oocytes10 µM ATP (EC90)~1 nM-[9]
rat P2X1N/AN/A0.28 nM~3.6[5][6]
human P2X2Xenopus oocytes30 µM ATP (EC90)~1.5 µM~1500[9]
rat P2X1/5N/AN/A0.69 nM~1.4[5][6]
rat P2X2/3N/AN/A120 nM~120[5][6]

EC90: The concentration of agonist that produces 90% of the maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of P2X1 receptor activation and its inhibition by NF449, as well as a typical experimental workflow for electrophysiological characterization.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates NF449 NF449 NF449->P2X1 Binds & Blocks Cation_Influx Cation Influx (Na+, Ca2+) P2X1->Cation_Influx Opens Channel Cellular_Response Cellular Response Cation_Influx->Cellular_Response

P2X1 receptor signaling pathway and NF449 inhibition.

Electrophysiology_Workflow A 1. Cell Preparation (Xenopus oocytes or mammalian cells) B 2. P2X1 Receptor Expression (cRNA injection or transfection) A->B C 3. Electrophysiological Recording (TEVC or Whole-Cell Patch Clamp) B->C D 4. Baseline Current Recording C->D E 5. Agonist Application (ATP) to elicit P2X1 current D->E F 6. Antagonist Application (NF449) at varying concentrations E->F G 7. Data Acquisition (Current Traces) F->G H 8. Data Analysis (IC50 determination) G->H

Experimental workflow for electrophysiological analysis.

Experimental Protocols

Two primary electrophysiological techniques are commonly employed to study the effects of NF449 on P2X1 receptors: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes and Whole-Cell Patch Clamp on mammalian cells.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This method is ideal for expressing and characterizing ion channels due to the large size of the oocytes and their robust expression of exogenous proteins.

1. Oocyte Preparation and P2X1 Receptor Expression:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the human P2X1 receptor.

  • Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

2. Solutions:

  • ND96 Recording Solution (External): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.5 with NaOH.[9]

  • Electrode Filling Solution: 3 M KCl.

3. Electrophysiological Recording:

  • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -60 mV.[9]

  • Establish a stable baseline current.

  • Apply ATP at its EC90 concentration (e.g., 10 µM for human P2X1) to elicit a maximal, reproducible current.[9]

  • To determine the IC50 of NF449, pre-apply varying concentrations of NF449 for 2-5 minutes, followed by co-application with the EC90 concentration of ATP.[9]

  • Record the peak inward current in the presence of different NF449 concentrations.

4. Data Analysis:

  • Normalize the peak current at each NF449 concentration to the control current (ATP alone).

  • Plot the normalized current as a function of the NF449 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp on Mammalian Cells (e.g., HEK293)

This technique allows for detailed characterization of ion channel kinetics and pharmacology in a mammalian expression system.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect the cells with a plasmid containing the cDNA for the human P2X1 receptor. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Re-plate the cells onto coverslips 24 hours post-transfection for recording 24-48 hours later.

2. Solutions:

  • External Solution: 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: 145 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a fluorescently labeled cell with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.

  • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.[10][11]

  • Clamp the cell at a holding potential of -60 mV.[12]

  • Record baseline current and then apply ATP (at its EC90 concentration) to activate P2X1 receptors.

  • To measure the inhibitory effect of NF449, perfuse the cell with varying concentrations of NF449 prior to and during the application of ATP.

  • Record the peak inward current for each concentration of NF449.

4. Data Analysis:

  • Perform data analysis as described in the TEVC protocol to determine the IC50 value for NF449.

Logical Relationships of NF449 Selectivity

The high selectivity of NF449 for the P2X1 receptor is a key feature that makes it a valuable research tool. This selectivity is primarily determined by the presence of specific positively charged amino acid residues in the P2X1 receptor that are absent in less sensitive subtypes like P2X2.

NF449_Selectivity cluster_P2X1 P2X1 Receptor cluster_P2X2 P2X2 Receptor P2X1_Residues Positively Charged Residues (e.g., K138) in Cysteine-Rich Head P2X2_Residues Absence of Key Positively Charged Residues NF449 NF449 NF449->P2X1_Residues High Affinity Binding (IC50 ~1 nM) NF449->P2X2_Residues Low Affinity Binding (IC50 ~1.5 µM)

Basis of NF449 selectivity for the P2X1 receptor.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the electrophysiological characterization of P2X1 receptor antagonism by NF449. By employing these standardized methods, researchers can obtain reliable and reproducible data on the potency and selectivity of NF449, furthering our understanding of P2X1 receptor pharmacology and its potential as a therapeutic target. The high selectivity of NF449 makes it an exceptional tool for isolating and studying P2X1-mediated currents in various physiological and pathological contexts.

References

Application Notes and Protocols: NF449 Sodium Salt in Murine Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NF449 sodium salt is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel involved in the initial stages of platelet activation and aggregation. At higher concentrations, NF449 can also inhibit P2Y1 and P2Y12 receptors. This dose-dependent activity makes it a valuable pharmacological tool for investigating the roles of different purinergic receptors in thrombosis and a potential starting compound for the development of novel antithrombotic therapies.[1] These application notes provide detailed protocols for the use of NF449 in established in vivo mouse models of thrombosis.

Mechanism of Action: Platelet activation is a critical process in thrombosis, initiated by agonists such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP) released at the site of vascular injury. These purines bind to specific P2 receptors on the platelet surface. NF449 exerts its antithrombotic effects by antagonizing these receptors. At a dose of 10 mg/kg in mice, NF449 selectively inhibits the P2X1 receptor, blocking ATP-mediated calcium influx and platelet shape change.[1][2] At a higher dose of 50 mg/kg, its activity expands to include the P2Y1 and P2Y12 ADP receptors, leading to a more comprehensive inhibition of platelet function.[1][2][3]

Caption: NF449 Signaling Pathway in Platelets.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of NF449 administered intravenously (i.v.) in mouse models of thrombosis.

Dose (i.v.)Mouse ModelKey FindingsBleeding TimeReceptor SelectivityReference
10 mg/kg Systemic ThromboembolismDecreased intravascular platelet aggregation (35% vs 51% in control).Not significantly prolonged.Selective for P2X1.[1][2]
10 mg/kg Laser-Induced Arteriolar ThrombosisSignificantly reduced thrombus size.Not reported.Selective for P2X1.[1][4]
50 mg/kg Systemic ThromboembolismFurther reduced platelet consumption (13% vs 42% in control).Not reported.Non-selective (Inhibits P2X1, P2Y1, P2Y12).[1][2]
50 mg/kg Laser-Induced Arteriolar ThrombosisFurther decreased thrombus size compared to 10 mg/kg.Not reported.Non-selective (Inhibits P2X1, P2Y1, P2Y12).[1][4]

Experimental Protocols

The following protocols are based on methodologies described for evaluating P2 receptor antagonists in murine models.

Protocol 1: Systemic Thromboembolism Model

This model assesses the effect of an antithrombotic agent on acute, widespread platelet aggregation in the pulmonary microvasculature.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl)

  • Collagen and Epinephrine solution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • C57BL/6 mice (or other appropriate strain)

Procedure:

  • Animal Preparation: Anesthetize the mouse using a standardized institutional protocol.

  • Drug Administration: Administer NF449 (10 mg/kg or 50 mg/kg, dissolved in sterile saline) or vehicle (saline) via intravenous injection (e.g., tail vein or retro-orbital sinus).

  • Thrombosis Induction: After a short delay (e.g., 3-5 minutes) to allow for drug distribution, induce thromboembolism by injecting a thrombogenic mixture of collagen (e.g., 0.5-1.0 mg/kg) and epinephrine (e.g., 60 µg/kg).

  • Endpoint Measurement: The primary endpoint is typically survival rate over a short period (e.g., 15-30 minutes). Alternatively, platelet count can be measured from blood samples taken before and after induction to quantify intravascular platelet consumption.[1][2]

  • Data Analysis: Compare survival curves or the percentage of platelet consumption between the NF449-treated group and the vehicle control group.

Protocol 2: Laser-Induced Arteriolar Thrombosis Model

This model allows for real-time visualization and quantification of thrombus formation in the microvasculature following a precise injury.

Materials:

  • This compound

  • Sterile Saline

  • Anesthetic

  • Fluorescently-labeled anti-CD41 antibody (for platelet visualization)

  • Intravital microscope equipped with a laser injury unit

Procedure:

  • Animal Preparation: Anesthetize the mouse and surgically expose the mesenteric arterioles.

  • Visualization: Administer a fluorescently-labeled anti-CD41 antibody intravenously to label platelets.

  • Drug Administration: Inject NF449 (10 mg/kg or 50 mg/kg, dissolved in saline) or vehicle intravenously.

  • Vessel Injury: After 3-5 minutes, induce vascular injury in a selected mesenteric arteriole using a focused laser pulse.

  • Thrombus Monitoring: Record the process of platelet accumulation and thrombus formation at the injury site using the intravital microscope for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Quantify the thrombus size (e.g., integrated fluorescence intensity or area over time) and compare the kinetics of thrombus formation between treated and control groups.[1][4]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo thrombosis experiment with NF449.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Anesthetize Mouse C Surgical Preparation (e.g., Expose Mesentery) A->C B Prepare NF449 Solution (e.g., 10 mg/kg in Saline) D Administer Vehicle or NF449 (i.v.) B->D C->D E Wait for Drug Distribution (3-5 min) D->E F Induce Thrombosis (e.g., Laser Injury) E->F G Record Thrombus Formation (Intravital Microscopy) F->G H Measure Bleeding Time (Optional) F->H I Collect Blood for Ex Vivo Analysis F->I J Quantify Thrombus Size/Kinetics G->J K Perform Statistical Analysis J->K L Draw Conclusions K->L

References

Application Notes and Protocols for Preparing NF449 Sodium Salt Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 Sodium Salt is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3][4] It is a valuable tool for studying the physiological and pathophysiological roles of P2X1 receptors, which are involved in processes such as thrombosis, inflammation, and smooth muscle contraction.[3] NF449 has been shown to provide antithrombotic protection in vivo.[3] Beyond its action on P2X1 receptors, NF449 also functions as a Gsα-selective G protein antagonist.[2][5][6] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueSource(s)
Molecular Weight 1505.06 g/mol [3]
Purity ≥90% (HPLC)[3]
Solubility (Water) Up to 25 mg/mL[3]
Solubility (PBS, pH 7.2) Up to 10 mg/mL[7]
IC₅₀ (rat P2X1) 0.28 nM[2][3][5]
IC₅₀ (human P2X1) ~1 nM[8]
Recommended Storage (Solid) Room Temperature[3]
Recommended Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)[6]

Mechanism of Action: P2X1 Receptor Antagonism

NF449 acts as a competitive antagonist at the P2X1 receptor, preventing the binding of its endogenous agonist, ATP.[1] This inhibition blocks the influx of cations (Na⁺ and Ca²⁺) through the ion channel, thereby preventing downstream cellular responses. The high selectivity of NF449 for the P2X1 subtype makes it an excellent tool for dissecting the specific roles of this receptor in complex biological systems.[1][3][9] Recent structural studies have revealed a unique dual-ligand supramolecular binding mode of NF449 at the human P2X1 receptor, overlapping with the ATP binding site.[10]

cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ion_Channel Ion Channel (Closed) P2X1->Ion_Channel Remains Ion_Channel_Open Ion Channel (Open) P2X1->Ion_Channel_Open Activates ATP ATP (Agonist) ATP->P2X1 Binds to NF449 NF449 (Antagonist) NF449->P2X1 Competitively Blocks No_Response Inhibition of Cellular Response Ion_Channel->No_Response Prevents Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel_Open->Cation_Influx Allows Cellular_Response Downstream Cellular Response Cation_Influx->Cellular_Response Triggers Start Start Weigh Weigh NF449 Sodium Salt Start->Weigh Dissolve Dissolve in Sterile Water/PBS Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot Stock Solution Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration in Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Downstream Assay Treat->Assay End End Assay->End

References

Application Notes and Protocols: NF449 Sodium Salt in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 sodium salt is a potent and selective antagonist of the P2X1 purinergic receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Emerging research has identified the P2X1 receptor as a potential therapeutic target in oncology, with its overexpression being associated with tumor growth and progression in various cancers.[3][4] this compound serves as a critical tool for investigating the role of P2X1 receptor signaling in cancer cell proliferation. These application notes provide a comprehensive overview of its use, including its mechanism of action, effects on cancer cell lines, and detailed protocols for experimental studies.

Mechanism of Action

NF449 is a competitive antagonist of the P2X1 receptor, blocking the binding of ATP and thereby preventing receptor activation.[1][5] P2X1 receptors are ion channels, and their activation by ATP leads to an influx of cations, primarily Ca2+, into the cell.[5] This increase in intracellular calcium can trigger various downstream signaling cascades that are involved in cellular processes like proliferation.[6]

Recent studies have also uncovered a secondary mechanism of action for NF449. It has been shown to be an inhibitor of inositol pentakisphosphate 2-kinase (IP5K). By inhibiting IP5K, NF449 can disrupt the regulation of cullin-RING ligases, sensitizing cancer cells to other therapeutic agents.

Applications in Cancer Cell Proliferation Studies

This compound is utilized in cancer research to elucidate the role of P2X1 receptor-mediated signaling in cell proliferation. A notable example is its application in studying muscle-invasive bladder cancer. In this context, the T24 bladder cancer cell line, which shows an overexpression of P2X1 receptors, has been a key model.[3] Studies have demonstrated that extracellular ATP promotes the proliferation of T24 cells, and this effect can be attenuated by P2X receptor antagonists.[3][6] This suggests that targeting the P2X1 receptor with antagonists like NF449 could be a viable therapeutic strategy.

Data Presentation

Table 1: Inhibitory Potency of this compound at P2X Receptors
Receptor SubtypeHost SystemIC50 ValueReference
human P2X1Xenopus oocytes0.05 nM[1]
rat P2X1 (recombinant)HEK 293 cells~0.3 nM[7]
rat P2X1 (native)Rat vas deferenspIC50 = 7.15[2]
rat P2X3Guinea-pig ileumpIC50 = 5.04[2]
human P2X7Xenopus oocytes40 µM[1]
rat P2Y1Guinea-pig ileumpIC50 = 4.85[2]
rat P2Y2HEK 293 cellspIC50 = 3.86[2]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay Using MTT

This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of NF449 on the proliferation of the T24 human bladder cancer cell line.

Materials:

  • T24 human bladder cancer cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture T24 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • NF449 Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare serial dilutions of NF449 in culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NF449. Include a vehicle control (medium without NF449).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value of NF449.

Protocol 2: Western Blot Analysis of Proliferation Markers

This protocol is for assessing the effect of NF449 on the expression of key proliferation markers, such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, in cancer cells.

Materials:

  • Cancer cells (e.g., T24)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PCNA, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of NF449 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control (β-actin).

    • Compare the expression of proliferation markers in NF449-treated cells to the control.

Visualizations

P2X1_Signaling_Pathway ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca2+ Influx P2X1->Ca_influx Mediates NF449 This compound NF449->P2X1 Inhibits Downstream Downstream Signaling (e.g., ERK1/2, Akt pathways) Ca_influx->Downstream Activates Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes

Caption: P2X1 receptor signaling pathway in cancer cell proliferation.

Experimental_Workflow start Start cell_culture Culture Cancer Cells (e.g., T24) start->cell_culture treatment Treat with NF449 (various concentrations and times) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot Analysis (Proliferation Markers) treatment->western_blot data_analysis Data Analysis (IC50, Protein Expression) proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying NF449's effect on cancer cell proliferation.

References

Application Notes and Protocols for Investigating P2X1 in Inflammatory Responses using NF449

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NF449, a potent and selective P2X1 receptor antagonist, to investigate the role of the P2X1 purinergic receptor in inflammatory responses. This document includes detailed protocols for key in vitro experiments, a summary of quantitative data for NF449, and visualizations of the P2X1 signaling pathway and experimental workflows.

Introduction to P2X1 and NF449 in Inflammation

The P2X1 receptor is an ATP-gated ion channel expressed on various immune cells, including platelets, neutrophils, and macrophages.[1] Upon activation by extracellular ATP, often released during tissue damage and inflammation, the P2X1 receptor mediates a rapid influx of cations, most notably Ca2+.[2] This calcium signaling plays a crucial role in initiating and amplifying inflammatory processes such as platelet aggregation, neutrophil chemotaxis, and cytokine release.[1][3]

NF449 is a highly potent and selective antagonist of the P2X1 receptor, making it an invaluable tool for elucidating the specific contributions of this receptor to inflammatory pathways.[3] Its high affinity for P2X1 allows for targeted inhibition, enabling researchers to dissect the receptor's function from that of other purinergic receptors.

Data Presentation

The following table summarizes the inhibitory potency of NF449 against various P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.

Receptor SubtypeHostIC50 (nM)Reference(s)
P2X1Human0.05[4]
P2X1Rat0.28[5]
P2X2Rat47,000[5]
P2X3Rat1,820[5]
P2X4Rat>300,000[5]
P2X7Human40,000[4]

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens ATP Extracellular ATP ATP->P2X1 Binds Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMK CaMK Calmodulin->CaMK Activates IKK IKK Complex CaMK->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Forms Active Dimer nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->gene_transcription Initiates cytokines Pro-inflammatory Cytokines gene_transcription->cytokines Leads to inflammatory_response Inflammatory Response cytokines->inflammatory_response Mediates NF449 NF449 NF449->P2X1 Blocks

Caption: P2X1 Receptor Signaling Pathway in Inflammation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_isolation Isolate Inflammatory Cells (e.g., Neutrophils, Macrophages) cell_culture Culture Cells cell_isolation->cell_culture pre_incubation Pre-incubate Cells with NF449 or Vehicle Control cell_culture->pre_incubation nf449_prep Prepare NF449 Stock Solution nf449_prep->pre_incubation stimulation Stimulate with Inflammatory Agent (e.g., LPS, fMLP) pre_incubation->stimulation assay_choice Perform Functional Assay stimulation->assay_choice cytokine_assay Cytokine Release Assay (ELISA, CBA) assay_choice->cytokine_assay migration_assay Neutrophil Migration Assay (Boyden Chamber) assay_choice->migration_assay aggregation_assay Platelet Aggregation Assay (Aggregometry) assay_choice->aggregation_assay data_collection Collect Data cytokine_assay->data_collection migration_assay->data_collection aggregation_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General Experimental Workflow for Investigating P2X1 with NF449.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to investigate the role of P2X1 in inflammatory responses using NF449.

Protocol 1: In Vitro Cytokine Release Assay from Macrophages

This protocol is adapted from a method for analyzing cytokine secretion from peripheral blood mononuclear cells (PBMCs), which can be applied to macrophage cell lines (e.g., J774A.1) or primary macrophages.[4]

Objective: To determine the effect of P2X1 inhibition by NF449 on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., J774A.1) or isolated primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF449 (prepare stock solution in sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA or Cytometric Bead Array (CBA) kits for TNF-α and IL-6

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Harvest and count macrophages.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

    • Incubate for 2-4 hours at 37°C to allow cells to adhere.

  • NF449 Pre-treatment:

    • Prepare serial dilutions of NF449 in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO or water as the highest NF449 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the NF449 dilutions or vehicle control.

    • Pre-incubate the cells for 30 minutes at 37°C.[4]

  • Inflammatory Stimulation:

    • Prepare a working solution of LPS in culture medium. A final concentration of 100 ng/mL is often effective for stimulating macrophages.

    • Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

    • For unstimulated controls, add 10 µL of plain culture medium.

  • Incubation:

    • Incubate the plate for 6-24 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the specific cytokine and cell type and should be determined empirically. A 6-hour incubation is often sufficient for TNF-α, while IL-6 may require a longer incubation.[4]

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.

Expected Results: Inhibition of P2X1 by NF449 is expected to reduce the LPS-induced release of pro-inflammatory cytokines in a dose-dependent manner, demonstrating the contribution of P2X1 signaling to the macrophage inflammatory response.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

This protocol is based on the principles of the Boyden chamber assay and is designed to assess the effect of NF449 on neutrophil migration towards a chemoattractant.

Objective: To evaluate the role of P2X1 in neutrophil chemotaxis by measuring the inhibitory effect of NF449 on neutrophil migration towards a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

Materials:

  • Freshly isolated human neutrophils

  • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

  • NF449

  • fMLP (chemoattractant)

  • Boyden chamber or Transwell inserts (3-5 µm pore size) for 24-well plates

  • Calcein-AM or other fluorescent cell viability dye

  • Fluorescence plate reader

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Neutrophil Preparation:

    • Isolate human neutrophils from fresh whole blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque gradient centrifugation).

    • Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower wells of the 24-well plate, add 600 µL of chemotaxis medium containing fMLP (e.g., 10 nM). For negative controls, add medium without fMLP.

    • Place the Transwell inserts into the wells.

  • NF449 Treatment:

    • In a separate tube, pre-incubate the neutrophil suspension with various concentrations of NF449 (e.g., 100 nM to 10 µM) or vehicle control for 15-30 minutes at room temperature.

  • Cell Seeding:

    • Add 100 µL of the NF449-treated or control neutrophil suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C and 5% CO₂ to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

    • Alternatively, migrated cells can be collected from the lower chamber and counted using a hemocytometer or flow cytometry.

Expected Results: NF449 is expected to inhibit the fMLP-induced migration of neutrophils in a concentration-dependent manner, indicating the involvement of P2X1 receptors in neutrophil chemotaxis.

Protocol 3: In Vitro Platelet Aggregation Assay

This protocol describes how to measure the effect of NF449 on platelet aggregation induced by an inflammatory agonist like collagen.[3]

Objective: To investigate the role of P2X1 in platelet activation and aggregation in response to an inflammatory stimulus by assessing the inhibitory effect of NF449.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • NF449

  • Collagen (agonist)

  • Apyrase (to prevent P2X1 desensitization)

  • Platelet aggregometer

  • Saline solution

Procedure:

  • PRP Preparation:

    • Draw whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Setup:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Add apyrase to a final concentration of 0.5 U/mL to prevent P2X1 receptor desensitization by endogenously released ATP.

    • Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for 5 minutes with stirring.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • NF449 Treatment:

    • Add a small volume (e.g., 5 µL) of NF449 at the desired final concentration (e.g., 100 nM to 1 µM) or vehicle control to the PRP in the cuvette.

    • Incubate for 2-5 minutes.

  • Induction of Aggregation:

    • Add a submaximal concentration of collagen (e.g., 1-2 µg/mL) to induce platelet aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Determine the maximal aggregation percentage for each condition.

    • Compare the aggregation in the presence of NF449 to the vehicle control to determine the extent of inhibition.

Expected Results: NF449 should inhibit collagen-induced platelet aggregation in a dose-dependent manner, demonstrating the contribution of P2X1 receptor activation to this pro-inflammatory and pro-thrombotic event.[3]

References

NF449 Sodium Salt: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 sodium salt is a potent and selective antagonist of the P2X1 purinergic receptor and a selective antagonist of Gsα subunit of G proteins. Its high affinity and specificity make it a valuable tool for researchers studying purinergic signaling and G protein-coupled receptor (GPCR) pathways. In the realm of drug discovery, NF449 serves as a critical pharmacological probe in high-throughput screening (HTS) assays designed to identify novel modulators of these targets. These application notes provide detailed protocols and data to guide the use of NF449 in HTS campaigns.

Mechanism of Action

NF449 exhibits a dual mechanism of action, making it a versatile tool for interrogating specific signaling pathways:

  • P2X1 Receptor Antagonism: NF449 is a highly potent and selective antagonist of the P2X1 receptor, an ATP-gated cation channel.[1][2][3] It acts as a competitive antagonist, blocking the binding of ATP and subsequent ion influx.[4] This inhibitory action is rapid and reversible.[4]

  • Gsα Protein Antagonism: NF449 also functions as a selective antagonist of the Gsα subunit of heterotrimeric G proteins.[1][5][6] It inhibits the exchange of GDP for GTP on Gsα, thereby preventing its activation and the subsequent stimulation of adenylyl cyclase.[1][6][7] This selectivity is notable, as it shows significantly less activity at other G protein subtypes like Gi/Go and Gq.[6][7]

Data Presentation

The inhibitory potency of NF449 has been characterized across various receptor subtypes. The following tables summarize the quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC50) of NF449 at P2X Receptors

Receptor SubtypeIC50 (nM)SpeciesReference
rP2X10.28Rat[1][2][3][8]
hP2X10.05Human[4]
rP2X1+50.69Rat[1][2][3][8]
rP2X247,000Rat[2][3]
rP2X2+3120Rat[1][2][3][8]
rP2X31,820Rat[2][3]
rP2X4>300,000Rat[2][3]
hP2X740,000Human[4]

Table 2: Inhibitory Potency of NF449 at G Proteins

TargetAssayIC50Reference
rGsα-sGTP[γS] binding140 nM[1]
β-adrenergic receptor coupling to GsAdenylyl cyclase activity7.9 µM[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G_Protein_Signaling_Pathway cluster_receptor GPCR Activation cluster_g_protein G Protein Cycle cluster_effector Effector Activation Agonist Agonist GPCR Gs-Coupled Receptor Agonist->GPCR Binds G_protein Gs Protein (αβγ-GDP) GPCR->G_protein Activates G_alpha_GTP Gsα-GTP G_protein->G_alpha_GTP GTP for GDP Exchange G_beta_gamma Gβγ G_alpha_GTP->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_GTP->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion NF449 NF449 NF449->G_protein Inhibits GDP/GTP Exchange caption Gs Protein Signaling Pathway Inhibition by NF449

Caption: Gs Protein Signaling Pathway Inhibition by NF449

P2X1_Signaling_Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ion_Channel_Open Ion Channel (Open) P2X1->Ion_Channel_Open Opens NF449 NF449 NF449->P2X1 Blocks Binding Ion_Channel Ion Channel (Closed) Ion_Channel->P2X1 Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response caption P2X1 Receptor Signaling Pathway Inhibition by NF449

Caption: P2X1 Receptor Signaling Pathway Inhibition by NF449

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Plate_Cells Plate Cells (e.g., HEK293-hP2X1) Load_Dye Load with Fluorescent Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Add_Compound Add Test Compound or NF449 (Control) Load_Dye->Add_Compound Add_Agonist Add P2X1 Agonist (e.g., ATP) Add_Compound->Add_Agonist Measure_Signal Measure Fluorescence Signal (Calcium Flux) Add_Agonist->Measure_Signal Calculate_IC50 Calculate IC50 Values Measure_Signal->Calculate_IC50 Identify_Hits Identify Hit Compounds Calculate_IC50->Identify_Hits caption HTS Workflow for P2X1 Receptor Antagonists

Caption: HTS Workflow for P2X1 Receptor Antagonists

Experimental Protocols

The following are detailed protocols for key experiments utilizing NF449 in a high-throughput screening context.

Protocol 1: P2X1 Receptor Antagonist Screening using a Calcium Flux Assay

This protocol describes a fluorescent-based HTS assay to identify antagonists of the human P2X1 receptor.

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X1 receptor (e.g., from Charles River Laboratories).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or Calcium-6 dye.

  • P2X1 Agonist: Adenosine 5'-triphosphate (ATP) solution.

  • P2X1 Antagonist (Control): this compound.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Automated liquid handler and a fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

2. Experimental Procedure:

  • Cell Plating:

    • Culture HEK293-hP2X1 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a 2X loading solution of the calcium indicator dye in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a dilution series of NF449 (as a positive control) and test compounds in Assay Buffer. A typical starting concentration for NF449 would be in the low micromolar range, with serial dilutions down to the picomolar range.

    • Using an automated liquid handler, add 5 µL of the compound dilutions to the respective wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Signal Detection:

    • Prepare a 5X solution of ATP in Assay Buffer. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal response), which should be predetermined in separate agonist dose-response experiments.

    • Place the cell plate into the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the ATP solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

3. Data Analysis:

  • Determine the maximum fluorescence response for each well after agonist addition.

  • Normalize the data to the positive control (NF449) and negative control (vehicle) wells.

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 values for active compounds.

Protocol 2: Gsα Protein Inhibitor Screening using a GTP[γS] Binding Assay

This protocol outlines a radiolabeled GTP[γS] binding assay to screen for inhibitors of Gsα activation.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from cells overexpressing a Gs-coupled receptor (e.g., β2-adrenergic receptor) and Gsα.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.

  • Radioligand: [35S]GTPγS.

  • Gs-coupled Receptor Agonist: Isoproterenol (for β2-adrenergic receptor).

  • Inhibitor (Control): this compound.

  • Scintillation Cocktail.

  • Assay Plates: 96-well microplates.

  • Instrumentation: Scintillation counter.

2. Experimental Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of Assay Buffer.

      • 25 µL of test compound or NF449 (control) at various concentrations.

      • 25 µL of cell membranes (5-20 µg of protein).

      • 25 µL of the Gs-coupled receptor agonist (e.g., 10 µM isoproterenol).

  • Initiation of Reaction:

    • Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Signal Detection:

    • Dry the filters and place them in scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.

  • Normalize the data to the stimulated (agonist only) and basal (no agonist) controls.

  • Plot the percent inhibition against the log of the compound concentration.

  • Calculate the IC50 values for inhibitory compounds using non-linear regression analysis.

Protocol 3: Adenylyl Cyclase Activity Assay (HTS Format)

This protocol describes a method to screen for inhibitors of Gsα-stimulated adenylyl cyclase activity using a competitive immunoassay for cAMP.

1. Materials and Reagents:

  • Cell Line: S49 cyc- membranes (deficient in endogenous Gsα) or other suitable cell line.

  • Recombinant Protein: Purified, active Gsα protein.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, and a phosphodiesterase inhibitor (e.g., IBMX).

  • Inhibitor (Control): this compound.

  • cAMP Detection Kit: A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Assay Plates: 384-well microplates compatible with the chosen detection method.

  • Instrumentation: Plate reader appropriate for the chosen cAMP detection kit.

2. Experimental Procedure:

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • 5 µL of Assay Buffer.

      • 5 µL of test compound or NF449 (control) at various concentrations.

      • 5 µL of cell membranes.

      • 5 µL of purified Gsα protein.

  • Initiation of Reaction:

    • Add 5 µL of ATP solution (to a final concentration of 1 mM) to initiate the reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

  • cAMP Detection:

    • Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer containing the detection reagents).

    • Incubate the plate as required by the kit protocol.

  • Signal Measurement:

    • Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

3. Data Analysis:

  • The signal from the assay is typically inversely proportional to the amount of cAMP produced.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP produced in each well based on the standard curve.

  • Plot the percent inhibition of cAMP production against the log of the compound concentration.

  • Determine the IC50 values for active compounds.

Conclusion

This compound is an indispensable tool for the study of P2X1 and Gsα signaling. The protocols outlined in these application notes provide a robust framework for utilizing NF449 in high-throughput screening campaigns aimed at the discovery of novel therapeutics targeting these important pathways. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful identification and characterization of new lead compounds.

References

Application Notes and Protocols for NF449 in a Rat Vas Deferens Contraction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rat vas deferens is a classical pharmacological preparation for studying smooth muscle contraction, particularly in the context of neurotransmission. A key signaling pathway in this tissue involves purinergic neurotransmission, mediated by the release of adenosine triphosphate (ATP) which acts on post-junctional P2X receptors, leading to smooth muscle contraction.[1][2][3] The P2X1 receptor subtype is prominently expressed on the smooth muscle cells of the vas deferens and plays a crucial role in the initial, rapid phase of contraction in response to nerve stimulation.[4]

NF449 is a potent and selective antagonist of the P2X1 receptor.[5][6] Its use in the rat vas deferens contraction assay allows for the specific investigation of the P2X1 receptor's contribution to smooth muscle contractility. These application notes provide a detailed protocol for utilizing NF449 in this assay, along with relevant quantitative data and a depiction of the underlying signaling pathway.

Data Presentation

The following table summarizes the quantitative data for NF449 at the P2X1 receptor in the rat vas deferens.

ParameterValueSpeciesTissueReference
pIC506.31 ± 0.04RatVas Deferens[6]

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocol

This protocol details the methodology for a rat vas deferens contraction assay to investigate the effects of the P2X1 receptor antagonist, NF449.

1. Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Solution (composition in mM: NaCl 119, NaHCO3 25, D-glucose 11.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.0, EDTA 0.03, ascorbic acid 0.28)[7]

  • Cocaine (3 µM)[7]

  • Propranolol (3 µM)[7]

  • Indomethacin (10 µM)[7]

  • NF449 (dissolved in distilled water)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Organ bath system with isometric force transducers

  • Myograph data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

2. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Dissect out the vasa deferentia, removing adhering connective and fatty tissue.

  • Isolate the prostatic and epididymal portions of the vas deferens. For studying P2X1-mediated responses, the prostatic portion is often preferred due to a more prominent purinergic component.

  • Cut the vas deferens into segments of approximately 1.5-2 cm.

3. Experimental Setup:

  • Mount the vas deferens segments in organ baths containing Krebs-Henseleit solution at 37°C.[7]

  • Continuously bubble the solution with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 30 minutes.[7] During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Include cocaine (to block neuronal uptake of noradrenaline), propranolol (to block β-adrenoceptors), and indomethacin (to prevent prostanoid synthesis) in the Krebs-Henseleit solution to isolate the desired contractile responses.[7]

4. Experimental Procedure:

  • Initial Contraction: After equilibration, induce a reference contraction with a high concentration of an agonist like noradrenaline (e.g., 10 µM) to ensure tissue viability.[7] Wash the tissue and allow it to return to baseline.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a P2X1 agonist (e.g., α,β-methylene ATP).

    • Start with a low concentration and progressively increase the concentration in a stepwise manner, allowing the contraction to reach a plateau at each step.

  • Antagonism with NF449:

    • Wash the tissue thoroughly to remove the agonist.

    • Incubate the tissue with a specific concentration of NF449 for a predetermined period (e.g., 20-30 minutes).

    • In the continued presence of NF449, repeat the cumulative concentration-response curve for the P2X1 agonist.

    • A rightward shift in the concentration-response curve indicates competitive antagonism.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Plot the concentration-response curves.

    • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of NF449.

    • The Schild plot analysis can be used to determine the pA2 value, which is a measure of the affinity of a competitive antagonist.

Visualizations

Signaling Pathway of P2X1 Receptor-Mediated Contraction

ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ca_channel Ion Channel Opening P2X1->Ca_channel Activates NF449 NF449 NF449->P2X1 Blocks Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Caption: P2X1 receptor activation by ATP leads to smooth muscle contraction.

Experimental Workflow for NF449 in Vas Deferens Contraction Assay

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Dissect Vas Deferens Isolation 2. Isolate Prostatic Portion Dissection->Isolation Segmentation 3. Cut into Segments Isolation->Segmentation Mounting 4. Mount in Organ Bath Segmentation->Mounting Equilibration 5. Equilibrate (1g tension) Mounting->Equilibration Agonist_CRC 6. Agonist Concentration- Response Curve (CRC) Equilibration->Agonist_CRC Incubation 7. Incubate with NF449 Agonist_CRC->Incubation Antagonist_CRC 8. Repeat Agonist CRC Incubation->Antagonist_CRC Analysis 9. Analyze Data (EC50, Schild Plot) Antagonist_CRC->Analysis

Caption: Workflow for the rat vas deferens contraction assay with NF449.

References

Application Notes and Protocols: NF449 in Human Coronary Artery Smooth Muscle Cell (HCASMC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel.[1][2][3][4] In human coronary artery smooth muscle cells (HCASMCs), the P2X1 receptor plays a crucial role in regulating cellular processes such as proliferation and migration.[5][6] Activation of the P2X1 receptor by adenine nucleotides has been shown to inhibit HCASMC proliferation and migration through the induction of the transcription factor NR4A1 (Nuclear Receptor Subfamily 4 Group A Member 1).[5] NF449 effectively blocks these effects, making it an invaluable tool for studying P2X1-mediated signaling pathways in the context of vascular physiology and pathology, such as in-stent restenosis and atherosclerosis.

These application notes provide a comprehensive overview of the use of NF449 in HCASMC research, including its pharmacological data, detailed experimental protocols for key assays, and visualization of the relevant signaling pathways and experimental workflows.

Data Presentation

Pharmacological Data of NF449
ParameterSpecies/ReceptorValueReference(s)
IC₅₀ Recombinant rat P2X10.28 nM - 0.3 nM[1][5]
Recombinant human P2X10.05 nM[7]
Recombinant rat P2X1+50.69 nM - 0.7 nM[1][5]
Recombinant rat P2X2+3120 nM - 0.3 µM[1][5]
Recombinant rat P2X31.8 µM[5]
Recombinant rat P2X4>300 µM[5]
pA₂ Human P2X110.7[7]
Effective Concentration HCASMCs100 nM - 1 µM[5]
Effects of P2X1 Receptor Modulation on HCASMC Proliferation
CompoundActionTargetHalf-Maximal Concentration (EC₅₀/IC₅₀)Effect on ProliferationReference(s)
α,β-methylene-ATPAgonistP2X1 Receptor0.3 µMInhibition (~50%)[5]
β,γ-methylene-ATPAgonistP2X1 Receptor0.08 µMInhibition (~50%)[5]
NF449AntagonistP2X1 Receptor-Abolishes agonist-induced inhibition[5]

Signaling Pathway and Experimental Visualizations

Signaling Pathway of P2X1 Receptor in HCASMCs cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2X1 P2X1 Receptor NR4A1_exp NR4A1 Expression P2X1->NR4A1_exp Induces ATP_analog α,β-methylene-ATP (Agonist) ATP_analog->P2X1 Activates NF449 NF449 (Antagonist) NF449->P2X1 Inhibits Proliferation Cell Proliferation NR4A1_exp->Proliferation Inhibits Migration Cell Migration NR4A1_exp->Migration Inhibits

Caption: P2X1 receptor signaling cascade in HCASMCs.

Experimental Workflow for Studying NF449 Effects in HCASMCs start Start: HCASMC Culture treatment Treatment Application: - Vehicle Control - Agonist (e.g., α,β-meATP) - NF449 + Agonist - NF449 alone start->treatment assays Downstream Assays treatment->assays prolif_assay Proliferation Assay (Impedance Measurement) assays->prolif_assay mig_assay Migration Assay (Impedance Measurement) assays->mig_assay qpcr_assay Gene Expression Analysis (qPCR for NR4A1) assays->qpcr_assay data_analysis Data Analysis and Interpretation prolif_assay->data_analysis mig_assay->data_analysis qpcr_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow.

Experimental Protocols

Culture of Human Coronary Artery Smooth Muscle Cells (HCASMCs)

This protocol describes the standard procedure for culturing HCASMCs to ensure cell viability and proper growth for subsequent experiments.

Materials:

  • Human Coronary Artery Smooth Muscle Cells (HCASMCs)

  • Smooth Muscle Cell Growth Medium (SmGM-2), supplemented with 5% Fetal Bovine Serum (FBS), human epidermal growth factor (hEGF), human fibroblast growth factor (hFGF), and insulin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution (0.05%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Pre-warm the SmGM-2 medium, PBS, and Trypsin-EDTA solution to 37°C.

  • Upon receiving cryopreserved HCASMCs, quickly thaw the vial in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed SmGM-2 medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh SmGM-2 medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by first washing with PBS, then incubating with Trypsin-EDTA for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with medium, centrifuge, and re-plate at the desired density.

  • For experiments, cells are typically used between passages 3 and 8.

Cell Proliferation Assay (Impedance-Based)

This method quantitatively measures cell proliferation in real-time by monitoring changes in electrical impedance as cells grow on microelectronic sensors.

Materials:

  • xCELLigence Real-Time Cell Analyzer or similar impedance-based system

  • E-Plates (96-well)

  • HCASMCs

  • SmGM-2 medium (with reduced serum, e.g., 0.5-1% FBS, for the assay)

  • NF449, α,β-methylene-ATP, and other test compounds

Procedure:

  • Add 100 µL of serum-reduced SmGM-2 medium to each well of an E-Plate to obtain a background reading.

  • Harvest HCASMCs and perform a cell count.

  • Seed 5,000 to 10,000 cells in 100 µL of serum-reduced medium per well of the E-Plate.

  • Place the E-Plate in the xCELLigence station inside the incubator and allow the cells to settle and adhere for 4-6 hours, monitoring impedance until a stable baseline is achieved.

  • Prepare serial dilutions of NF449 and/or α,β-methylene-ATP in serum-reduced medium.

  • After cell settling, add the test compounds to the wells. Include appropriate controls (vehicle, agonist alone, NF449 alone).

  • Monitor cell proliferation by measuring impedance every 15-30 minutes for a period of up to 5 days.[5]

  • The instrument software will generate proliferation curves based on the "Cell Index," a dimensionless parameter derived from the impedance measurements. Analyze the data to determine the effects of the compounds on cell growth rate.

Cell Migration Assay (Impedance-Based)

This protocol assesses cell migration through a Boyden chamber-like setup where migration towards a chemoattractant is measured by impedance.

Materials:

  • xCELLigence System with CIM-Plates (16-well)

  • HCASMCs

  • Serum-free SmGM-2 medium

  • Chemoattractant: Platelet-Derived Growth Factor (PDGF)

  • NF449 and α,β-methylene-ATP

Procedure:

  • Assemble the CIM-Plate. Add 160 µL of serum-free medium containing PDGF to the lower chamber to act as a chemoattractant.

  • Add 30 µL of serum-free medium to the upper chamber and allow the plate to equilibrate in the incubator for 1 hour.

  • Harvest HCASMCs and resuspend them in serum-free medium at a density of 20,000-40,000 cells per 100 µL.

  • Pre-treat the cell suspension with NF449, α,β-methylene-ATP, or vehicle control for 30 minutes at 37°C.

  • Add 100 µL of the cell suspension to the upper chamber of the CIM-Plate.

  • Place the plate in the xCELLigence system and monitor cell migration by measuring impedance every 15 minutes for 12-24 hours.[5]

  • The increase in Cell Index corresponds to the number of cells that have migrated through the microporous membrane. Analyze the migration curves to quantify the inhibitory or stimulatory effects of the compounds.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the mRNA expression levels of the target gene, NR4A1, following treatment with NF449 and/or P2X1 agonists.

Materials:

  • HCASMCs cultured in 6-well plates

  • NF449, α,β-methylene-ATP

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • qPCR primers for NR4A1 and a reference gene (e.g., GAPDH or ACTB)

  • Real-time PCR detection system

Procedure:

  • Seed HCASMCs in 6-well plates and grow to ~80% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to treatment.

  • Treat the cells with the desired concentrations of NF449 and/or α,β-methylene-ATP for a specified duration (e.g., 30 minutes to 4 hours for NR4A1 induction).[5]

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for NR4A1 and the reference gene in separate wells), and the synthesized cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of NR4A1 using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the vehicle control.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized by the end-user for their specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes: Utilizing NF449 to Elucidate P2X1 Receptor-Mediated Effects on Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The P2X1 receptor, an ATP-gated cation channel, is expressed on various cell types, including arterial smooth muscle cells[1][2]. Its activation leads to rapid, transient cation influx, primarily of Na⁺ and Ca²⁺, which triggers cellular responses like vasoconstriction[3][4]. While purinergic signaling, particularly through P2Y receptors, is often linked to the proliferation of vascular smooth muscle cells (VSMCs)[5], recent studies have uncovered a distinct role for the P2X1 receptor. In human coronary smooth muscle cells (HCSMCs), activation of the P2X1 receptor has been shown to inhibit cell proliferation and migration via the induction of the transcription factor NR4A1 (also known as Nur77)[3][4].

NF449 is a highly potent and selective antagonist of the P2X1 receptor, exhibiting subnanomolar potency at recombinant rat P2X1 receptors and over 1000-fold selectivity for P2X1 over P2X2/3 receptors[1][6][7]. This makes NF449 an invaluable pharmacological tool for isolating and studying P2X1-specific signaling pathways. These notes provide detailed protocols for using NF449 to investigate the anti-proliferative effects of P2X1 receptor activation in HCSMCs.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of P2X1 receptor ligands on HCSMC proliferation.

Table 1: Potency of P2X1 Receptor Agonists on HCSMC Proliferation Inhibition

Agonist Effect Half-Maximal Concentration (EC₅₀) Maximum Inhibition Reference
α,β-methylene-ATP Inhibited cell proliferation 0.3 µM ~50% after 5 days [3][4]

| β,γ-methylene-ATP | Inhibited cell proliferation | 0.08 µM | ~50% after 5 days |[3][4] |

Table 2: Efficacy of NF449 in Antagonizing P2X1-Mediated Effects

P2X1 Agonist NF449 Concentration Outcome Reference
α,β-methylene-ATP 100 nM - 1 µM Markedly attenuated or completely abolished the anti-proliferative effect. [3][4]
β,γ-methylene-ATP 100 nM - 1 µM Markedly attenuated or completely abolished the anti-proliferative effect. [3][4]

| α,β-methylene-ATP | 100 nM - 1 µM | Blocked or attenuated the induction of NR4A1 expression. |[3][4] |

Signaling Pathway and Experimental Workflow

P2X1 Receptor Anti-Proliferative Signaling Pathway

The diagram below illustrates the signaling cascade initiated by P2X1 receptor activation in human coronary smooth muscle cells, leading to the inhibition of proliferation, and the specific point of antagonism by NF449.

P2X1_Signaling_Pathway Agonist P2X1 Agonist (α,β-meATP) P2X1 P2X1 Receptor Agonist->P2X1 NF449 NF449 NF449->P2X1 NR4A1 NR4A1 Induction P2X1->NR4A1 Ca²⁺ Influx Proliferation SMC Proliferation Inhibition NR4A1->Proliferation

Caption: P2X1 receptor signaling pathway in HCSMCs.

General Experimental Workflow

This workflow diagram outlines the key steps for assessing the effect of P2X1 receptor modulation on smooth muscle cell proliferation using NF449.

Experimental_Workflow Start Culture Human Coronary Smooth Muscle Cells (HCSMCs) Seed Seed Cells in 96-well Plates Start->Seed Incubate1 Allow Cells to Adhere (Overnight Incubation) Seed->Incubate1 Treat Treat Cells with Ligands: 1. Control (Vehicle) 2. P2X1 Agonist (e.g., α,β-meATP) 3. P2X1 Agonist + NF449 4. NF449 alone Incubate1->Treat Incubate2 Incubate for 5 Days Treat->Incubate2 Measure Assess Proliferation: - Cell Counting - Impedance Measurement - EdU Incorporation Assay Incubate2->Measure Analyze Analyze and Compare Data Measure->Analyze

Caption: Workflow for studying P2X1-mediated SMC proliferation.

Detailed Experimental Protocols

Protocol 1: Culture of Human Coronary Smooth Muscle Cells (HCSMCs)

This protocol describes the standard procedure for maintaining HCSMCs in culture to prepare for proliferation assays.

  • Materials:

    • Cryopreserved primary HCSMCs

    • Smooth Muscle Cell Growth Medium-2 (SmGM-2) Kit, including basal medium and supplements (hEGF, insulin, hFGF-B, and FBS).

    • Trypsin-EDTA solution (0.05%)

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Methodology:

    • Thawing Cells: Thaw cryopreserved HCSMCs rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed SmGM-2 complete medium. Centrifuge at 200 x g for 5 minutes.

    • Plating: Discard the supernatant and resuspend the cell pellet in 15 mL of complete SmGM-2 medium. Transfer the suspension to a T-75 flask.

    • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.

    • Maintenance: Change the culture medium every 2-3 days.

    • Subculturing: When cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with a trypsin-neutralizing solution or complete medium, centrifuge, and re-plate at a 1:3 or 1:4 ratio. Use cells between passages 3 and 8 for experiments to ensure phenotypic stability.

Protocol 2: P2X1-Mediated Proliferation Assay

This protocol details the steps to measure the anti-proliferative effect of P2X1 receptor activation and its blockade by NF449[3][4].

  • Materials:

    • Cultured HCSMCs (from Protocol 1)

    • SmGM-2 complete medium

    • 96-well cell culture plates

    • α,β-methylene-ATP (P2X1 agonist)

    • NF449 (P2X1 antagonist)

    • Vehicle (e.g., sterile water or PBS)

    • Cell counter (e.g., hemocytometer or automated counter) or impedance-based system.

  • Methodology:

    • Cell Seeding: Harvest HCSMCs using trypsin and resuspend them in complete SmGM-2 medium. Count the cells and adjust the density to plate approximately 20,000 cells per mL. Seed 100 µL of the cell suspension into each well of a 96-well plate[8].

    • Adherence: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

    • Treatment Preparation: Prepare stock solutions of α,β-methylene-ATP and NF449 in the appropriate vehicle. Create serial dilutions to achieve final desired concentrations (e.g., α,β-methylene-ATP: 0.01-30 µM; NF449: 100 nM - 1 µM)[3][4].

    • Cell Treatment: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of fresh medium containing the respective treatments to each well. Set up the following experimental groups (in triplicate or quadruplicate):

      • Vehicle Control: Medium with vehicle only.

      • Agonist Group: Medium with varying concentrations of α,β-methylene-ATP.

      • Antagonist Control: Medium with 1 µM NF449 only.

      • Inhibition Group: Medium containing a fixed concentration of α,β-methylene-ATP (e.g., 1 µM) plus varying concentrations of NF449. For pre-incubation, add NF449 15-30 minutes before adding the agonist.

    • Incubation: Incubate the plates for 5 days at 37°C, 5% CO₂[3].

    • Proliferation Assessment (Cell Counting):

      • At the end of the incubation period, wash the wells with PBS.

      • Add 50 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.

      • Neutralize the trypsin and transfer the cell suspension to microcentrifuge tubes.

      • Count the number of cells in each sample using a hemocytometer or an automated cell counter.

    • Data Analysis: Calculate the average cell number for each treatment group. Normalize the data to the vehicle control group (set to 100% proliferation). Determine the percentage inhibition of proliferation for the agonist and antagonist groups. Plot dose-response curves to determine EC₅₀ and IC₅₀ values.

References

Troubleshooting & Optimization

NF449 Sodium Salt solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NF449 Sodium Salt. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this potent P2X1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the solubility and handling of this compound.

Question: My this compound is not dissolving properly. What could be the issue?

Answer: Difficulty in dissolving this compound can arise from several factors:

  • Incorrect Solvent: Ensure you are using the recommended solvents. This compound is soluble in water and phosphate-buffered saline (PBS) at a pH of 7.2.[1][2]

  • Concentration Too High: Exceeding the maximum solubility limit can lead to incomplete dissolution. Please refer to the solubility data table below for maximum concentrations.

  • Low-Quality Reagent: The purity and formulation of NF449 can vary between suppliers. It is often supplied as a crystalline solid with a high degree of hydration and may contain residual NaCl, which can be batch-dependent.[3][4]

  • Temperature: Gentle warming can aid in the dissolution of NF449 in water.[5]

Question: What is the best way to prepare a stock solution of this compound?

Answer: To prepare a stock solution, we recommend the following procedure:

  • Refer to the Certificate of Analysis (CoA) for your specific batch to determine the net product content, accounting for water and NaCl.[3][4]

  • Weigh the required amount of this compound in a sterile container.

  • Add the appropriate solvent (e.g., sterile distilled water or PBS pH 7.2) to achieve the desired concentration.

  • Vortex briefly and, if necessary, warm gently until the solid is completely dissolved.

  • It is highly recommended to prepare fresh solutions for each experiment due to their instability.[6]

Question: How should I store my this compound stock solution?

Answer: NF449 solutions are unstable and it is best to prepare them fresh.[6] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[7]

Question: I'm observing unexpected off-target effects in my experiment. Why might this be happening?

Answer: While NF449 is a highly selective P2X1 receptor antagonist, at higher concentrations, it can exhibit non-selective inhibition of other P2Y receptors.[5][8] It is crucial to use the lowest effective concentration to maintain selectivity. NF449 has also been reported to act as a Gsα-selective antagonist, which could contribute to its effects.[1][2][3][4][6][9]

Question: My results with NF449 are inconsistent between experiments. What could be the cause?

Answer: Inconsistent results can be due to:

  • Solution Instability: As mentioned, NF449 solutions can degrade over time. Always use freshly prepared solutions.[6]

  • Batch-to-Batch Variability: The degree of hydration and NaCl content can differ between batches, affecting the calculated molarity of your solutions.[3][4] Always consult the batch-specific Certificate of Analysis.

  • Experimental Conditions: Ensure that pH, temperature, and other experimental parameters are consistent across all experiments.

Quantitative Data Summary

The solubility of this compound in different solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water2517[3][4]
PBS (pH 7.2)10~6.6[1][2]
Distilled Water100~66.4

Note: The molar concentrations are approximate and calculated based on a molecular weight of 1505.06 g/mol . This value may vary depending on the hydration state of the specific batch.[3][4]

Experimental Protocols

Protocol for Solubilizing this compound

  • Determine Net Content: Before weighing, consult the Certificate of Analysis (CoA) for the batch-specific net product content to account for hydration and residual NaCl.[3][4]

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the desired volume of high-purity sterile water or PBS (pH 7.2) to the powder.

  • Dissolution: Vortex the solution gently. If needed, warm the solution slightly (e.g., to 37°C) to facilitate dissolution.[5] Do not boil.

  • Sterilization: If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Use Immediately: For best results, use the freshly prepared solution immediately.[6]

Visualizations

Signaling Pathway of P2X1 Receptor Inhibition by NF449

P2X1_Inhibition ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates No_Response Inhibition of Cellular Response NF449 NF449 NF449->P2X1 Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Influx->Cellular_Response NF449_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage (if necessary) weigh Weigh NF449 (Check CoA) dissolve Dissolve in Water or PBS weigh->dissolve warm Gentle Warming (if needed) dissolve->warm filter Filter Sterilize (0.22 µm) warm->filter add_to_cells Add to Cell Culture/Assay filter->add_to_cells aliquot Aliquot filter->aliquot incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure store Store at -20°C or -80°C aliquot->store

References

potential off-target effects of NF449 Sodium Salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of NF449 Sodium Salt. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of NF449?

NF449 is a potent and highly selective antagonist for the P2X1 purinergic receptor, a ligand-gated ion channel.[1][2][3] It exhibits sub-nanomolar potency at rat and human P2X1 receptors.[3][4][5] Its high affinity and selectivity for P2X1 make it a valuable tool for studying the physiological roles of this receptor, such as in platelet aggregation and smooth muscle contraction.[3][6]

Q2: What are the principal known off-target effects of NF449?

While highly selective for P2X1, NF449 has been documented to interact with other molecular targets, particularly at higher concentrations. Researchers should be aware of the following potential off-target activities:

  • Gsα G-protein Subunit: NF449 can act as a selective antagonist for the Gs alpha subunit of G-proteins.[6][7] This can inhibit the signaling of Gs-coupled receptors, such as β-adrenergic receptors, by suppressing GTP[γS] binding and adenylyl cyclase activity.[6][7]

  • Inositol Pentakisphosphate Kinase (IP5K): As a suramin analogue, NF449 is a potent inhibitor of IP5K.[8] This enzyme is responsible for synthesizing Inositol hexakisphosphate (IP6), a crucial signaling molecule involved in regulating cullin-RING ligases.[8]

  • High Mobility Group A2 (HMGA2) Protein: NF449 has been shown to inhibit the DNA-binding activity of the HMGA2 protein.

  • Other Purinergic Receptors: Although NF449 has high selectivity for P2X1, it can interact with other P2X and P2Y receptors at higher concentrations. For instance, it is significantly less potent at P2X2, P2X3, and P2X7 receptors.[4][5] At high doses in vivo (e.g., 50 mg/kg), it may non-selectively inhibit P2Y1 and/or P2Y12 receptors.[6]

Troubleshooting Guide

Q3: My experimental results are inconsistent with P2X1 receptor blockade. How can I determine if an off-target effect is responsible?

If you observe unexpected results, it is crucial to consider the potential for off-target effects. Here is a logical approach to troubleshooting:

  • Review Concentration: Are you using the lowest effective concentration of NF449 to achieve P2X1 antagonism? Higher concentrations significantly increase the risk of engaging off-targets like Gsα or IP5K.

  • Consult Selectivity Data: Compare the concentration of NF449 used in your experiment with the IC50 values for its known off-targets (see Table 1). If your concentration is near or above the IC50 for an off-target, its involvement is plausible.

  • Use Control Experiments:

    • Alternative Antagonists: Employ a structurally different P2X1 antagonist to see if the effect is replicated.

    • Rescue Experiments: If you suspect Gsα inhibition, try to rescue the phenotype by stimulating the Gs pathway downstream of the receptor (e.g., with a direct adenylyl cyclase activator like forskolin).

    • Cell Lines: Use cell lines that lack the suspected off-target (e.g., P2X1-knockout cells) to confirm that the observed effect is independent of the primary target.

Below is a diagram illustrating the troubleshooting logic.

G start Unexpected Experimental Result with NF449 check_conc Is NF449 concentration >> P2X1 IC50? start->check_conc is_off_target Is concentration near IC50 of a known off-target? check_conc->is_off_target Yes p2x1_effect Result is likely a P2X1-mediated effect. check_conc->p2x1_effect No consider_off_target Hypothesize specific off-target effect (e.g., Gsα, IP5K inhibition) is_off_target->consider_off_target Yes re_evaluate Re-evaluate hypothesis. Consider unknown off-targets. is_off_target->re_evaluate No design_controls Design control experiments: - Alternative antagonist - Rescue experiment - Knockout cell line consider_off_target->design_controls replicated Is effect replicated with alternative antagonist? design_controls->replicated off_target_likely Off-target effect is likely. replicated->off_target_likely No replicated->p2x1_effect Yes

Caption: Troubleshooting logic for unexpected NF449 results.

Quantitative Data Summary

Q4: What are the reported inhibitory concentrations (IC50) of NF449 for its primary and off-targets?

The selectivity of NF449 is best understood by comparing its IC50 values across various targets.

TargetSpecies/SystemIC50 / pIC50Reference(s)
P2X1 Receptor (Primary) Rat (recombinant)0.28 nM[2]
Human (recombinant)0.05 nM[4]
Rat (native, vas deferens)pIC50 = 7.15[5]
P2X Receptors (Off-Target) rP2X1+50.69 nM[2]
rP2X2+3120 nM[2]
rP2X31820 nM (1.82 µM)[2]
rP2X247000 nM (47 µM)[2]
P2X4> 300000 nM (>300 µM)[2]
hP2X740 µM[4]
G-Protein (Off-Target) rGsα-s (GTP[γS] binding)140 nM[6]
β-AR coupling to GsEC50 = 7.9 µM[6]
Enzyme (Off-Target) HMGA2 (DNA binding)430 nM (0.43 µM)
IP5KMore potent than Suramin[8]
P2Y Receptors (Off-Target) Guinea-pig P2Y1pIC50 = 4.85[5]
HEK293 cell P2Y2pIC50 = 3.86[5]

Note: pIC50 is the negative logarithm of the IC50 value.

Key Signaling Pathways and Experimental Protocols

Q5: Can you visualize the signaling pathways affected by NF449?

NF449 primarily blocks the P2X1 receptor, an ATP-gated ion channel. However, its off-target effects can interfere with Gs-coupled receptor signaling and the IP5K pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol atp_p2x1 ATP p2x1 P2X1 Receptor atp_p2x1->p2x1 Activates ion_influx Ion Influx (Ca²⁺, Na⁺) p2x1->ion_influx nf449_p2x1 NF449 (Primary Target) nf449_p2x1->p2x1 Inhibits agonist_gpcr Agonist (e.g., Adrenaline) gpcr Gs-Coupled Receptor (e.g., β-Adrenergic) agonist_gpcr->gpcr gsa Gsα gpcr->gsa ac Adenylyl Cyclase gsa->ac Activates camp cAMP ac->camp nf449_gsa NF449 (Off-Target) nf449_gsa->gsa Inhibits ip5 IP5 ip5k IP5K ip5->ip5k ip6 IP6 ip5k->ip6 crl Cullin-RING Ligase Regulation ip6->crl nf449_ip5k NF449 (Off-Target) nf449_ip5k->ip5k Inhibits

Caption: Primary (P2X1) and off-target (Gsα, IP5K) pathways of NF449.

Q6: What is a general experimental protocol to test for NF449's off-target effects on receptors?

A common method for assessing antagonist selectivity is using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the receptors of interest.

G start Prepare Xenopus Oocytes Expressing Target (e.g., P2X1) or Off-Target (e.g., P2X2) Receptors setup Perform Two-Electrode Voltage Clamp (TEVC) start->setup establish_baseline Establish Baseline Current setup->establish_baseline apply_agonist Apply EC90 concentration of Agonist (ATP) to elicit a control current establish_baseline->apply_agonist washout Washout Agonist apply_agonist->washout apply_nf449 Incubate/perfuse with varying concentrations of NF449 washout->apply_nf449 coapply Co-apply NF449 and Agonist (ATP) apply_nf449->coapply measure Measure Inhibited Current coapply->measure calculate Calculate % Inhibition and determine IC50 measure->calculate

Caption: Workflow for assessing NF449 selectivity using TEVC.

This protocol involves applying a concentration of an agonist (like ATP) that elicits a near-maximal response (EC90) and then co-applying it with various concentrations of NF449 to measure the degree of inhibition and calculate the IC50.[9] This can be repeated for the primary target and suspected off-targets to build a selectivity profile.

References

Technical Support Center: Optimizing NF449 for P2X1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of NF449 as a P2X1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for NF449 to achieve selective P2X1 receptor blockade?

A1: For selective P2X1 receptor blockade, a starting concentration in the low nanomolar range is recommended. NF449 is a highly potent P2X1 receptor antagonist with IC50 values reported to be as low as 0.28 nM for the rat P2X1 receptor and 0.05 nM for the human P2X1 receptor.[1][2][3] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific experimental system.

Q2: I am observing unexpected effects in my experiment. Could NF449 have off-target effects?

A2: Yes, at higher concentrations, NF449 can exhibit off-target effects. For instance, at a high dose (50 mg/kg), it has been shown to non-selectively inhibit P2Y1 and/or P2Y12 receptors in platelets.[1] It also acts as a Gsα-selective G protein antagonist and an inhibitor of the DNA-binding activity of HMGA2.[2] To minimize off-target effects, it is essential to use the lowest effective concentration of NF449 that achieves P2X1 blockade, as determined by your dose-response experiments.

Q3: How should I prepare and store my NF449 stock solutions?

A3: NF449 is soluble in water up to 25 mg/mL.[2][4] For stock solutions, it is recommended to dissolve NF449 in high-purity water. The product is often supplied with a high degree of hydration and some residual NaCl, which can be batch-dependent, so it is advisable to refer to the Certificate of Analysis for the specific batch's net product content for accurate dilution calculations.[2][4] Store stock solutions at room temperature as recommended by the supplier.[2][4]

Q4: I am working with platelets and my P2X1 receptor responses are inconsistent. What could be the issue?

A4: A common issue when studying P2X1 receptors in washed platelets is rapid receptor desensitization due to ATP released from the platelets themselves.[5][6] To prevent this, it is standard practice to include apyrase in your experimental buffer to degrade extracellular ATP.[5][6] The concentration of apyrase may need to be optimized for your specific platelet preparation.

Q5: What is the mechanism of action of NF449 at the P2X1 receptor?

A5: NF449 acts as a reversible competitive antagonist at the P2X1 receptor.[3] This means it competes with the endogenous ligand, ATP, for binding to the receptor. An increase in the concentration of the agonist (ATP) will shift the concentration-inhibition curve of NF449 to the right.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low P2X1 receptor inhibition observed. 1. NF449 concentration is too low. 2. Degradation of NF449. 3. High agonist (ATP) concentration. 1. Perform a concentration-response curve to determine the optimal inhibitory concentration. Start with a range from sub-nanomolar to micromolar.2. Prepare fresh stock solutions of NF449.3. If possible, reduce the concentration of the P2X1 receptor agonist used to activate the receptor.[3]
Inconsistent results between experiments. 1. Variable ATP levels in the assay. 2. Inconsistent cell or platelet health. 3. Batch-to-batch variability of NF449. 1. For platelet experiments, ensure consistent apyrase concentration to control for endogenous ATP.[5][6]2. Monitor cell/platelet viability and use cells from a consistent passage number.3. Refer to the Certificate of Analysis for each new batch of NF449 and consider running a new dose-response curve.[2][4]
Evidence of off-target effects. 1. NF449 concentration is too high. 1. Lower the concentration of NF449 to the minimal effective dose for P2X1 blockade. Consider using a more selective P2X1 antagonist if available and suitable for your experiment.
Slow onset or washout of inhibition. 1. Experimental setup. 1. In experiments using perfusion systems, ensure adequate wash-in and wash-out times. For human P2X1 receptors, wash-in of 10 nM NF449 was nearly complete within 16 seconds, and wash-out took approximately 4 minutes.[3]

Quantitative Data Summary

Table 1: Potency (IC50) of NF449 at Various P2X Receptors

Receptor SubtypeSpeciesIC50 (nM)Reference(s)
P2X1Rat (recombinant)0.28[1][2][7]
P2X1Human (recombinant)0.05[3]
P2X1+5Rat (recombinant)0.69[1][2][7]
P2X2+3Rat (recombinant)120[1][2][7]
P2X3Rat (recombinant)1820[2]
P2X2Rat (recombinant)47000[2]
P2X4Rat (recombinant)> 300000[2]
P2X7Human (recombinant)40000[3]

Table 2: In Vivo and Ex Vivo Effects of NF449

Experimental ModelDoseEffectReference(s)
Mouse Platelet Aggregation (ex vivo)10 mg/kgInhibits collagen-induced aggregation without affecting ADP-induced aggregation.[1]
Mouse Platelet Aggregation (ex vivo)50 mg/kgInhibits both collagen and ADP-induced aggregation, indicating non-selective inhibition of P2Y1 and/or P2Y12 receptors.[1]

Experimental Protocols

Protocol 1: Two-Microelectrode Voltage-Clamp (TEVC) Assay for P2X1 Receptor Antagonism

This protocol is adapted from studies on heterologously expressed P2X receptors in Xenopus oocytes.[3][8]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the desired P2X1 receptor subtype. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -70 mV.

    • Record whole-cell currents using a suitable amplifier and data acquisition system.

  • Antagonist Application:

    • Establish a stable baseline current.

    • Apply the P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC50 or EC90) to obtain a control response.

    • Wash the oocyte with saline until the current returns to baseline.

    • Pre-incubate the oocyte with varying concentrations of NF449 for a defined period (e.g., 2-5 minutes).

    • Co-apply the agonist and NF449 and record the inhibited current.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of NF449.

    • Calculate the percentage of inhibition for each NF449 concentration.

    • Plot the percentage of inhibition against the logarithm of the NF449 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Calcium Influx Assay in Washed Human Platelets

This protocol is a general guide for measuring P2X1 receptor-mediated calcium influx in platelets.

  • Platelet Preparation:

    • Collect whole blood from healthy donors into an anticoagulant (e.g., acid-citrate-dextrose).

    • Prepare platelet-rich plasma (PRP) by centrifugation.

    • Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) containing apyrase (e.g., 0.5 U/mL) to prevent P2X1 receptor desensitization.

    • Resuspend the final platelet pellet in the assay buffer.

  • Fluorescent Calcium Indicator Loading:

    • Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Fluorimetry:

    • Place the dye-loaded platelets in a cuvette in a fluorometer with stirring.

    • Record the baseline fluorescence.

    • Add varying concentrations of NF449 and incubate for a short period.

    • Add a P2X1 receptor agonist (e.g., α,β-methylene ATP) to stimulate calcium influx and record the change in fluorescence.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

    • Determine the inhibitory effect of NF449 by comparing the agonist-induced calcium influx in the presence and absence of the antagonist.

    • Generate a concentration-response curve to calculate the IC50 of NF449.

Protocol 3: Platelet Aggregation Assay

This protocol provides a general method for assessing the effect of NF449 on platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed to obtain PRP.

  • Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to establish a baseline light transmission.

    • Add the desired concentration of NF449 and incubate for a specified time.

    • Add a platelet agonist (e.g., collagen or ADP) to induce aggregation and record the change in light transmission over time.

  • Data Analysis:

    • The extent of aggregation is measured as the maximum change in light transmission.

    • Compare the aggregation response in the presence of NF449 to the control (agonist alone) to determine the inhibitory effect.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Binds and Activates NF449 NF449 NF449->P2X1_Receptor Competitively Blocks Ca2_Influx Ca²⁺ Influx P2X1_Receptor->Ca2_Influx Opens Channel Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca2_Influx->Platelet_Activation Initiates Experimental_Workflow_TEVC cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Prepare & Inject Xenopus Oocytes with P2X1 cRNA Incubation Incubate 2-5 days Oocyte_Prep->Incubation Recording_Setup Two-Microelectrode Voltage-Clamp Setup Incubation->Recording_Setup Control_Response Apply Agonist (ATP) Record Control Current Recording_Setup->Control_Response Washout Wash with Saline Control_Response->Washout NF449_Incubation Incubate with NF449 Washout->NF449_Incubation Inhibited_Response Co-apply Agonist + NF449 Record Inhibited Current NF449_Incubation->Inhibited_Response Calculate_Inhibition Calculate % Inhibition Inhibited_Response->Calculate_Inhibition Dose_Response Plot Dose-Response Curve Determine IC50 Calculate_Inhibition->Dose_Response Troubleshooting_Logic Start Experiment Start Problem No/Low Inhibition? Start->Problem Check_Concentration Is [NF449] optimal? Problem->Check_Concentration Yes Off_Target Off-Target Effects? Problem->Off_Target No Increase_Concentration Increase [NF449] Run Dose-Response Check_Concentration->Increase_Concentration No Check_Agonist Is [Agonist] too high? Check_Concentration->Check_Agonist Yes Success Successful Inhibition Increase_Concentration->Success Decrease_Agonist Decrease [Agonist] Check_Agonist->Decrease_Agonist Yes Check_Reagents Are reagents fresh? Check_Agonist->Check_Reagents No Decrease_Agonist->Success Prepare_Fresh Prepare Fresh Solutions Check_Reagents->Prepare_Fresh No Check_Reagents->Success Yes Prepare_Fresh->Success Off_Target->Success No Lower_Concentration Lower [NF449] Off_Target->Lower_Concentration Yes Lower_Concentration->Success

References

NF449 Sodium Salt stability in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of NF449 Sodium Salt in physiological buffers for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

NF449 is a potent and highly selective antagonist for the P2X1 purinergic receptor.[1][2][3][4] It is a suramin analogue and functions by blocking the ion channel activity mediated by ATP at P2X1 receptors.[3][5] Additionally, NF449 has been identified as a Gsα-selective G protein antagonist, which can inhibit the stimulation of adenylyl cyclase activity.[1][6]

How should I store this compound powder?

The solid powder form of this compound should be stored at -20°C.[6][7] Under these conditions, it can be stable for up to three years.[6]

How stable are solutions of this compound?

Solutions of NF449 are known to be unstable.[6] It is strongly recommended to prepare solutions fresh for each experiment.[6][7] Long-term storage of NF449 in solution is not advised, and any remaining solution should be used promptly.[7] Some studies have noted that NF449 degrades quickly in in-vivo applications.[8]

How do I prepare a stock solution of this compound?

NF449 is soluble in water up to 25 mg/mL and in PBS (pH 7.2) at a concentration of 10 mg/mL.[2][9] To prepare a stock solution, dissolve the powder in the desired solvent by vortexing. As solutions are unstable, it is best practice to prepare them immediately before use.[6]

In which buffers is NF449 compatible?
What are the key factors that can affect the stability of NF449 in solution?

While specific studies on NF449 are limited, the stability of small molecules in solution is generally affected by factors such as pH, temperature, light exposure, and the composition of the buffer.[12][13] For optimal results, it is recommended to protect solutions from light and keep them on ice if they are not for immediate use, although preparing them fresh is the best practice.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no antagonist effect observed in experiments. Degradation of NF449 in solution.Always prepare NF449 solutions fresh immediately before each experiment. Avoid using solutions that have been stored, even for a short period.[6][7]
Incorrect concentration due to hydration or residual salt.The product is often supplied with a high degree of hydration and may contain residual NaCl. Refer to the batch-specific Certificate of Analysis to determine the Net Product Content for accurate concentration calculations.[2]
Variability between experimental replicates. Instability of NF449 during the course of a long experiment.For lengthy experiments, consider preparing a fresh stock of NF449 to be added at different time points if the experimental design allows.
Precipitation observed in the stock solution. Exceeding the solubility limit.Ensure that the concentration does not exceed the known solubility limits (25 mg/mL in water, 10 mg/mL in PBS).[2][9] If using a different buffer, solubility may vary.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics and half-life of NF449 in various physiological buffers is not extensively published. Commercial suppliers consistently advise that solutions are unstable and should be prepared fresh.[6][7] Researchers requiring precise stability data for their specific experimental conditions are encouraged to perform their own stability studies. A template for presenting such data is provided below.

Table 1: Template for NF449 Stability Assessment in Physiological Buffers

Buffer System (0.1 M) pH Temperature (°C) Incubation Time (hours) Remaining NF449 (%) Degradation Products Detected
PBS7.440100None
2Data to be determinedData to be determined
8Data to be determinedData to be determined
250100None
2Data to be determinedData to be determined
8Data to be determinedData to be determined
TRIS-HCl7.440100None
2Data to be determinedData to be determined
8Data to be determinedData to be determined
HEPES7.4250100None
2Data to be determinedData to be determined
8Data to be determinedData to be determined

Experimental Protocols

Protocol: Assessing the Stability of NF449 in a Physiological Buffer

This protocol provides a general framework for determining the stability of NF449 in a specific buffer using High-Performance Liquid Chromatography (HPLC), a common method for stability testing of small molecules.[14][15]

1. Materials:

  • This compound powder

  • Physiological buffer of interest (e.g., PBS, TRIS-HCl, HEPES)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase for HPLC

  • Temperature-controlled incubator or water bath

  • pH meter

  • Calibrated analytical balance

2. Procedure:

  • Preparation of NF449 Stock Solution:

    • Accurately weigh the NF449 powder.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen physiological buffer. Ensure the pH is adjusted to the desired value.

  • Sample Incubation:

    • Aliquot the stock solution into several vials for different time points and temperatures.

    • Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each temperature condition.

    • Immediately analyze the sample by HPLC to determine the concentration of the intact NF449.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent NF449 peak from any potential degradation products.

    • Inject the samples and a freshly prepared standard of known concentration.

    • Quantify the peak area of NF449 at each time point.

  • Data Analysis:

    • Calculate the percentage of remaining NF449 at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining NF449 against time to determine the degradation kinetics.

Visualizations

NF449_Preparation_Workflow start Start: Experiment Planned weigh Weigh NF449 Powder start->weigh dissolve Dissolve in Buffer (e.g., PBS, pH 7.2) weigh->dissolve use_immediately Use Solution Immediately in Experiment dissolve->use_immediately end End: Experiment Complete use_immediately->end

Caption: Workflow for the preparation and use of NF449 solutions.

P2X1_Antagonism_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor (Ion Channel) Activation Channel Opening & Cation Influx P2X1->Activation No_Response Inhibition of Cellular Response P2X1->No_Response ATP ATP (Agonist) Binding Binding to P2X1 ATP->Binding Binds NF449 NF449 (Antagonist) Blockade Channel Blockade NF449->Blockade Causes Binding->P2X1 Response Cellular Response (e.g., Platelet Aggregation) Activation->Response Blockade->P2X1 Blocks Blockade->No_Response

Caption: Signaling pathway of P2X1 receptor antagonism by NF449.

Troubleshooting_Workflow start Inconsistent Experimental Results? check_solution Was the NF449 solution prepared fresh? start->check_solution check_concentration Was the Certificate of Analysis used for concentration? check_solution->check_concentration Yes remake_solution Action: Prepare a fresh solution immediately before use. check_solution->remake_solution No recalculate Action: Recalculate concentration using Net Product Content. check_concentration->recalculate No other_factors Investigate other experimental variables. check_concentration->other_factors Yes

References

troubleshooting unexpected results with NF449 in calcium flux assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the P2X1 receptor antagonist, NF449, in calcium flux assays.

Troubleshooting Guide

This guide addresses common issues encountered during calcium flux assays using NF449, presented in a question-and-answer format.

Issue 1: Higher than expected baseline fluorescence or spontaneous increase in signal in wells containing NF449.

Possible Cause 1: NF449 solution instability and degradation. NF449, like many complex organic molecules, can be susceptible to degradation over time, especially with repeated freeze-thaw cycles or prolonged storage in solution. Degradation products may be fluorescent or could interfere with the assay components, leading to an elevated baseline.

Suggested Solution:

  • Freshly Prepare Solutions: Always prepare NF449 solutions fresh from a solid stock on the day of the experiment.

  • Aliquot Stocks: If a stock solution must be made, aliquot it into single-use volumes to minimize freeze-thaw cycles.

  • Proper Storage: Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.

Possible Cause 2: Off-target effects of NF449. At higher concentrations, NF449 can exhibit off-target effects, including antagonism of Gsα-coupled G protein-coupled receptors (GPCRs). While this is less likely to directly cause an increase in intracellular calcium, it could modulate basal signaling pathways in certain cell types that indirectly affect calcium homeostasis.

Suggested Solution:

  • Concentration Optimization: Perform a concentration-response curve for NF449 alone to identify any concentrations that cause a direct effect on baseline calcium levels in your specific cell line.

  • Use the Lowest Effective Concentration: Based on your antagonist titration experiments, use the lowest concentration of NF449 that provides effective blockade of the P2X1 receptor to minimize potential off-target effects.

Possible Cause 3: Assay buffer components and autofluorescence. Components in the assay buffer, such as phenol red, or the inherent autofluorescence of the cells can contribute to high background.

Suggested Solution:

  • Use Phenol Red-Free Media: During the assay, use a buffer or media that does not contain phenol red.

  • Background Correction: Ensure you have appropriate control wells (cells with dye but no agonist or antagonist) to measure and subtract background fluorescence.

Issue 2: No or significantly reduced response to the P2X1 agonist in the presence of NF449 (as expected), but also a weak or inconsistent response to the agonist in the control (no antagonist) wells.

Possible Cause 1: P2X1 receptor desensitization. P2X1 receptors are known to desensitize rapidly upon exposure to agonists. If cells are pre-incubated for too long or if there is residual agonist present, the receptors may already be in a desensitized state before the addition of the experimental agonist.

Suggested Solution:

  • Optimize Agonist Concentration: Use an agonist concentration that elicits a robust but not maximal response (e.g., EC80) to avoid rapid and complete receptor desensitization.

  • Minimize Pre-incubation Times: Keep pre-incubation times with the agonist consistent and as short as is feasible for your experimental setup.

  • Thorough Washing Steps: Ensure complete removal of any residual media or solutions that may contain ATP or other purinergic receptor agonists before starting the assay.

Possible Cause 2: Poor cell health. Unhealthy or dying cells will not respond optimally to stimuli and can exhibit altered calcium signaling.

Suggested Solution:

  • Cell Viability Check: Routinely check cell viability using methods like Trypan Blue exclusion before seeding for an assay.

  • Gentle Handling: Handle cells gently during seeding, washing, and dye loading to avoid mechanical stress.

  • Optimal Seeding Density: Ensure cells are seeded at an optimal density to avoid overgrowth or sparseness, both of which can impact cell health.

Issue 3: Inconsistent or variable inhibition by NF449 across replicate wells.

Possible Cause 1: Incomplete dissolution or precipitation of NF449. NF449 is a large, highly charged molecule and may not dissolve completely or can precipitate out of solution, especially at high concentrations or in certain buffers.

Suggested Solution:

  • Ensure Complete Dissolution: When preparing stock solutions, ensure the compound is fully dissolved. Sonication may be helpful.

  • Check for Precipitate: Before adding to the assay plate, visually inspect the NF449 solution for any precipitate.

  • Solubility Testing: If you suspect solubility issues, perform a solubility test in your assay buffer.

Possible Cause 2: Pipetting inaccuracies. Small volumes of antagonist are often added to wells, and any inaccuracies in pipetting can lead to significant variations in the final concentration.

Suggested Solution:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

  • Proper Pipetting Technique: Use appropriate pipetting techniques to ensure accurate and consistent dispensing.

  • Increase Dispensing Volume: If possible, prepare intermediate dilutions to allow for the dispensing of larger, more accurate volumes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NF449? A1: NF449 is a potent and selective competitive antagonist of the P2X1 receptor.[1][2] It acts by binding to the ATP-binding site on the receptor, thereby preventing the endogenous ligand, ATP, from binding and activating the channel.[1] This blocks the influx of cations, including calcium, into the cell.

Q2: What is the selectivity profile of NF449? A2: NF449 displays high selectivity for the P2X1 receptor over other P2X receptor subtypes. However, at higher concentrations, it can also antagonize P2Y1 and/or P2Y12 receptors and act as a Gsα-selective G protein antagonist.

Q3: What concentration of NF449 should I use in my calcium flux assay? A3: The optimal concentration of NF449 will depend on the specific cell type, agonist concentration, and experimental conditions. It is crucial to perform a concentration-response (inhibition) curve to determine the IC50 (half-maximal inhibitory concentration) of NF449 in your assay system. Start with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the effective range.

Q4: Can I use NF449 in live-cell imaging experiments? A4: Yes, NF449 can be used in live-cell imaging experiments to study the inhibition of P2X1-mediated calcium influx in real-time. Ensure that the imaging buffer is compatible with the compound and that appropriate controls are included.

Q5: Are there any known stability issues with NF449? A5: While specific degradation pathways in solution are not extensively documented in readily available literature, it is best practice to assume that complex organic molecules like NF449 may have limited stability in aqueous solutions. To ensure reproducible results, it is highly recommended to prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles of stock solutions.

Data Summary

The following table summarizes the inhibitory potency (IC50) of NF449 at various rat P2X receptor subtypes, highlighting its selectivity for the P2X1 receptor.

Receptor SubtypeIC50 (nM)
rP2X10.28
rP2X1+50.69
rP2X2+3120
rP2X31820
rP2X247000
rP2X4> 300000

Experimental Protocols

Key Experiment: Antagonist Calcium Flux Assay using a Fluorescent Plate Reader

This protocol is a general guideline for a no-wash calcium flux assay using a fluorescent plate reader and can be adapted for specific cell lines and instrumentation.

Materials:

  • Cells expressing the P2X1 receptor

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • NF449

  • Positive control (e.g., Ionomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into the microplate at a predetermined optimal density and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Antagonist Addition:

    • Prepare serial dilutions of NF449 in the assay buffer.

    • Add the NF449 dilutions to the appropriate wells. Include vehicle controls.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Calcium Flux Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the P2X1 agonist at a predetermined concentration (e.g., EC80) into each well while continuously recording the fluorescence signal.

    • Continue recording for a sufficient time to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response in the antagonist-treated wells to the response in the vehicle control wells.

    • Plot the normalized response against the log of the NF449 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X1 Receptor Signaling Pathway and Inhibition by NF449

P2X1_Signaling cluster_membrane Cell Membrane P2X1 P2X1 Receptor Ca_int Intracellular Ca²⁺ ↑ P2X1->Ca_int Channel Opening Depolarization Membrane Depolarization P2X1->Depolarization Na⁺ Influx ATP ATP (Agonist) ATP->P2X1 Binds to NF449 NF449 (Antagonist) NF449->P2X1 Competitively Blocks Ca_ext Extracellular Ca²⁺ Na_ext Extracellular Na⁺ Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_int->Response Depolarization->Response

Caption: P2X1 signaling and NF449 inhibition.

Troubleshooting Workflow for Unexpected Results with NF449

Troubleshooting_Workflow Start Unexpected Result in Calcium Flux Assay Issue_HighBG High Baseline or Spontaneous Signal? Start->Issue_HighBG Issue_WeakResponse Weak or No Agonist Response in Control? Start->Issue_WeakResponse Issue_Inconsistent Inconsistent Inhibition? Start->Issue_Inconsistent Issue_HighBG->Issue_WeakResponse No Check_NF449_Prep Check NF449 Preparation & Storage Issue_HighBG->Check_NF449_Prep Yes Issue_WeakResponse->Issue_Inconsistent No Check_Receptor Check Receptor Desensitization Issue_WeakResponse->Check_Receptor Yes Check_Solubility Verify NF449 Solubility Issue_Inconsistent->Check_Solubility Yes End Re-run Assay with Optimized Conditions Issue_Inconsistent->End No Check_OffTarget Evaluate Off-Target Effects (Concentration) Check_NF449_Prep->Check_OffTarget Check_Buffer Check Assay Buffer & Autofluorescence Check_OffTarget->Check_Buffer Check_Buffer->End Check_Cells Assess Cell Health & Density Check_Receptor->Check_Cells Check_Cells->End Check_Pipetting Review Pipetting Technique & Calibration Check_Solubility->Check_Pipetting Check_Pipetting->End

References

Technical Support Center: NF449 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NF449 in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs)

1. What is NF449 and what is its primary mechanism of action?

NF449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, which is an ATP-gated ion channel.[1][2][3][4] It acts as a reversible competitive antagonist, blocking the receptor and preventing its activation by ATP.[3][4] Its high affinity and selectivity for the P2X1 subtype over other P2X receptors make it a valuable tool for studying purinergic signaling.[2][4][5]

2. What are the known off-target effects of NF449?

A significant off-target effect of NF449 is its activity as a Gsα-selective G protein antagonist.[2][3][6] This means that in addition to blocking P2X1 receptors, NF449 can interfere with signaling pathways mediated by Gs-coupled G protein-coupled receptors (GPCRs). This is a critical consideration in experimental design, especially when studying systems where both P2X1 and Gs-coupled GPCRs are expressed.

3. Can NF449 interfere with fluorescence readings in my assay?

Yes, NF449 has the potential to interfere with fluorescence-based assays through several mechanisms:

  • Autofluorescence: As a suramin analog, NF449 contains multiple aromatic rings and sulfonic acid groups, structures commonly associated with intrinsic fluorescence (autofluorescence).[1][2] This can lead to an increase in background fluorescence, potentially masking the specific signal from your fluorescent probe.

  • Interaction with Fluorescent Dyes: While direct quenching or enhancement of specific dyes by NF449 is not extensively documented, it is a possibility that should be empirically tested in your assay system.

  • Off-Target Biological Effects: As a Gsα antagonist, NF449 can modulate downstream signaling pathways that may indirectly affect your fluorescent readout (e.g., by altering cAMP levels, which can influence other cellular processes).[3][6]

4. Why is the IC50 value for NF449 in my fluorescence assay different from published values?

Discrepancies in IC50 values for NF449 between different assay formats are not uncommon. One study using a voltage-sensitive dye reported a higher IC50 for NF449 compared to other methods.[7] This variability can be attributed to several factors:

  • Assay Principle: The use of indirect reporters (like voltage-sensitive or ion-sensitive dyes) versus direct binding or electrophysiological measurements can influence the apparent potency of a compound.

  • Experimental Conditions: Differences in cell type, receptor expression levels, agonist concentration, and buffer composition can all affect the measured IC50 value.

  • Potential for Interference: If NF449 exhibits autofluorescence or interacts with the fluorescent dye in your specific assay, it can lead to an inaccurate determination of its potency.

Troubleshooting Guides

Issue 1: High Background Fluorescence

Possible Cause: Autofluorescence of NF449.

Troubleshooting Steps:

  • Measure NF449 Autofluorescence:

    • Prepare a solution of NF449 in your assay buffer at the highest concentration you plan to use.

    • Measure the fluorescence of this solution using the same excitation and emission wavelengths as your experimental probe (e.g., Fluo-4, Fura-2).

    • If a significant signal is detected, this indicates that NF449 is autofluorescent under your experimental conditions.

  • Perform a "No-Dye" Control:

    • Run a control experiment with cells treated with NF449 but without the fluorescent indicator dye.

    • Any signal detected in this condition can be attributed to the autofluorescence of NF449 and/or the cells themselves.

  • Spectral Analysis:

    • If possible, perform a full spectral scan (excitation and emission) of NF449 to identify its optimal excitation and emission wavelengths. This can help in selecting fluorescent dyes with spectral properties that are well-separated from those of NF449.

  • Mitigation Strategies:

    • Subtract Background: If the autofluorescence is consistent, you may be able to subtract the background signal from your experimental wells.

    • Use a Red-Shifted Dye: Autofluorescence is often more pronounced in the blue and green regions of the spectrum. Consider using a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red region).

    • Optimize NF449 Concentration: Use the lowest effective concentration of NF449 to minimize its contribution to background fluorescence.

Issue 2: Unexpected or Inconsistent Results

Possible Cause: Off-target effects of NF449 on Gsα-coupled GPCRs.

Troubleshooting Steps:

  • Identify Gs-Coupled GPCRs in Your System:

    • Review the literature to determine if your cell type or tissue expresses Gs-coupled GPCRs that could be activated by endogenous or exogenous ligands in your assay.

  • Control for Gsα Antagonism:

    • Use a P2X1-Negative Control: If possible, use a cell line that does not express P2X1 receptors but does express the suspected Gs-coupled GPCR. Any effect of NF449 in this system is likely due to its off-target activity.

    • Activate the Gs Pathway Directly: Use an agent that directly activates adenylyl cyclase (e.g., forskolin) to bypass the GPCR. If NF449 inhibits this response, it confirms its action downstream of the receptor.

    • Use an Alternative P2X1 Antagonist: Consider using a structurally different P2X1 antagonist that is not known to inhibit Gsα to confirm that the observed effect is specific to P2X1 blockade.

Issue 3: Apparent Low Potency (High IC50) of NF449

Possible Cause: Assay-dependent factors or interference.

Troubleshooting Steps:

  • Validate Agonist Concentration:

    • Ensure that the concentration of the P2X1 agonist (e.g., ATP) used in your assay is appropriate. A high agonist concentration will require a higher concentration of a competitive antagonist like NF449 to achieve inhibition, leading to a rightward shift in the IC50 curve. Aim for an agonist concentration that gives approximately 80% of the maximal response (EC80).

  • Assess Dye Interaction:

    • Perform a cell-free experiment to test for direct interaction between NF449 and your fluorescent dye.

    • Mix NF449 with the dye in your assay buffer and measure the fluorescence. A change in fluorescence intensity compared to the dye alone could indicate a direct interaction.

  • Optimize Incubation Time:

    • Ensure that the pre-incubation time with NF449 is sufficient to allow for binding to the P2X1 receptor.

Data Presentation

Table 1: NF449 IC50 Values for P2X Receptor Subtypes

Receptor SubtypeIC50 (nM)
rP2X10.28[2]
rP2X1+50.69[2]
rP2X2+3120[2]
rP2X31820[2]
rP2X247000[2]
P2X4>300000[2]
hP2X10.05[4]
hP2X740000[4]

Table 2: Off-Target Activity of NF449

TargetActivityIC50 / EC50
Gsα proteinAntagonistEC50 = 7.9 μM (for blocking β-adrenergic receptor coupling to Gs)
HMGA2InhibitorIC50 = 0.43 μM[2]

Experimental Protocols

Protocol 1: Control Experiment for NF449 Autofluorescence
  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and culture overnight.

  • Reagent Preparation: Prepare NF449 at various concentrations in your assay buffer.

  • Experimental Setup:

    • Test Wells: Add NF449 solutions to wells containing cells.

    • No-Dye Control Wells: Add NF449 solutions to wells containing cells but no fluorescent dye.

    • Dye-Only Control Wells: Add assay buffer to wells containing cells and the fluorescent dye.

    • Buffer-Only Wells: Add assay buffer to wells with cells (no NF449, no dye).

  • Incubation: Incubate the plate under your standard assay conditions.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your specific fluorescent dye.

  • Data Analysis: Compare the fluorescence intensity of the "No-Dye Control Wells" containing NF449 to the "Buffer-Only Wells". A significant increase in fluorescence indicates autofluorescence of NF449.

Protocol 2: Control for Gsα Antagonism in a Calcium Assay
  • Cell Culture: Use two cell lines: one expressing your P2X1 receptor of interest and a Gs-coupled GPCR, and a control cell line expressing only the Gs-coupled GPCR. Plate cells as in Protocol 1.

  • Dye Loading: Load both cell lines with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Experimental Setup:

    • Wells 1 & 2: P2X1-expressing cells. Pre-incubate with vehicle or NF449. Stimulate with a P2X1 agonist (e.g., ATP).

    • Wells 3 & 4: P2X1-expressing cells. Pre-incubate with vehicle or NF449. Stimulate with a specific agonist for the Gs-coupled GPCR.

    • Wells 5 & 6: Control cells (no P2X1). Pre-incubate with vehicle or NF449. Stimulate with the Gs-coupled GPCR agonist.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration in response to agonist stimulation.

  • Data Analysis:

    • Inhibition of the ATP response in Well 2 confirms P2X1 antagonism.

    • Inhibition of the Gs-agonist response in Well 4 suggests off-target effects.

    • Inhibition of the Gs-agonist response in Well 6 confirms that NF449 is acting on the Gs pathway independently of P2X1.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates NF449 NF449 NF449->P2X1_Receptor Inhibits Ca_ion Ca²⁺ Influx P2X1_Receptor->Ca_ion Allows Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers

Caption: P2X1 Receptor Signaling Pathway and Point of NF449 Inhibition.

Troubleshooting_Workflow Start Unexpected Results with NF449 Check_Autofluorescence Is there high background fluorescence? Start->Check_Autofluorescence Autofluorescence_Protocol Run Autofluorescence Control Protocol Check_Autofluorescence->Autofluorescence_Protocol Yes Check_Off_Target Are results inconsistent or unexpected? Check_Autofluorescence->Check_Off_Target No Autofluorescence_Protocol->Check_Off_Target Off_Target_Protocol Run Gsα Antagonism Control Protocol Check_Off_Target->Off_Target_Protocol Yes Check_Potency Is IC50 higher than expected? Check_Off_Target->Check_Potency No Off_Target_Protocol->Check_Potency Potency_Troubleshooting Validate agonist concentration and check for dye interaction Check_Potency->Potency_Troubleshooting Yes Analyze_Data Analyze and Interpret Data with Controls Check_Potency->Analyze_Data No Potency_Troubleshooting->Analyze_Data

Caption: Troubleshooting workflow for NF449 in fluorescence assays.

References

long-term storage and stability of NF449 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of NF449 stock solutions. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: How should solid NF449 be stored for long-term stability?

For long-term stability, solid NF449 should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] Some suppliers may ship the compound at room temperature, but it is recommended to transfer it to -20°C upon receipt for long-term storage.

Q2: What is the recommended solvent for preparing NF449 stock solutions?

NF449 is soluble in aqueous solutions. Water and Phosphate Buffered Saline (PBS) at a pH of 7.2 are commonly used solvents.[1]

Q3: What is the solubility of NF449 in aqueous solutions?

NF449 has good solubility in water, with a maximum concentration of up to 25 mg/mL.[2][3] In PBS (pH 7.2), a solubility of at least 10 mg/mL has been reported.[1]

Q4: How should NF449 stock solutions be stored and for how long?

It is highly recommended to prepare NF449 stock solutions fresh for each experiment. Some suppliers explicitly state that solutions are unstable and should be used shortly after preparation. If short-term storage is unavoidable, it is best to prepare small aliquots and store them at -20°C for a limited time. Based on stability data for the structurally related compound suramin, aqueous solutions may show signs of degradation over several weeks, even at refrigerated temperatures. Therefore, for optimal and consistent results, fresh preparation is the best practice.

Q5: Is NF449 sensitive to light?

While there is no specific data on the light sensitivity of NF449, it is good laboratory practice to protect all chemical solutions from light, especially during storage. Storing solutions in amber vials or wrapping tubes in foil can help prevent potential photodegradation.

Q6: I've noticed variability in the potency of my NF449 solutions between different batches. What could be the cause?

NF449 is often supplied with a high degree of hydration and may contain residual sodium chloride (NaCl), the amounts of which can vary between batches.[2][3] This can affect the actual concentration of the active compound if calculations are based solely on the listed molecular weight. It is crucial to refer to the batch-specific Certificate of Analysis (CoA) for information on purity and net product content to make accurate concentration calculations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or lower than expected antagonist activity 1. Degraded NF449 stock solution: Solutions may have been stored for too long or at an inappropriate temperature. 2. Inaccurate concentration: Batch-to-batch variability in hydration and salt content can lead to incorrect stock solution concentrations. 3. Precipitation of NF449: The compound may have precipitated out of solution, especially at high concentrations or if stored at low temperatures.1. Prepare fresh stock solutions for each experiment from solid material. 2. Consult the Certificate of Analysis (CoA) for the specific batch to adjust for purity and net content when calculating the concentration. 3. Visually inspect the solution for any precipitates before use. If precipitation is observed, gently warm the solution and vortex to redissolve. Consider preparing a more dilute stock solution if the problem persists.
Precipitation of NF449 in the stock solution or assay buffer 1. Low temperature storage: Storing concentrated solutions at 4°C or -20°C can sometimes lead to precipitation. 2. Buffer incompatibility: While soluble in water and PBS, high concentrations in certain buffers with different ionic strengths or pH could lead to precipitation.1. Allow the solution to come to room temperature and vortex to redissolve before use. 2. Prepare fresh dilutions in the final assay buffer immediately before the experiment. 3. Test the solubility of NF449 in your specific assay buffer at the desired final concentration before conducting the full experiment.
Complete loss of antagonist activity 1. Significant degradation of NF449: This can occur if stock solutions are stored for extended periods, especially at room temperature or 4°C. 2. Incorrect compound: Possibility of using the wrong reagent.1. Discard the old stock solution and prepare a fresh one from the solid compound. 2. Verify the identity of the compound and the accuracy of the stock solution preparation.

Experimental Protocols

Protocol for Preparation of NF449 Stock Solution

Materials:

  • NF449 solid compound

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid NF449 to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of NF449 solid using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any undissolved particles.

  • It is strongly recommended to use the solution immediately after preparation.

  • If short-term storage is necessary, dispense the stock solution into small, single-use aliquots, protect from light, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing NF449 Activity in a P2X1 Receptor Functional Assay (Calcium Influx)

This protocol provides a general workflow. Specific cell types, agonist concentrations, and instrumentation will require optimization.

Materials:

  • Cells expressing the P2X1 receptor (e.g., HEK293-P2X1)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • P2X1 receptor agonist (e.g., α,β-methylene ATP)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Freshly prepared NF449 stock solution

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Seed P2X1-expressing cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with assay buffer, leaving the final wash volume in the wells.

  • NF449 Incubation:

    • Prepare serial dilutions of NF449 in the assay buffer.

    • Add the NF449 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C, protected from light. Include a vehicle control (assay buffer without NF449).

  • Agonist Stimulation and Signal Detection:

    • Prepare the P2X1 agonist solution at a concentration that elicits a submaximal response (e.g., EC80 of α,β-methylene ATP).

    • Place the microplate in the reader and begin fluorescence measurements.

    • After establishing a stable baseline, inject the agonist into the wells.

    • Continue recording the fluorescence signal for a sufficient duration to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the logarithm of the NF449 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathways

Experimental Workflow

NF449_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Activity Testing Prep_Stock Prepare Fresh NF449 Stock Solution (e.g., in Water or PBS) Aliquot Aliquot for Single Use Prep_Stock->Aliquot Store_Fresh Use Immediately (Recommended) Aliquot->Store_Fresh Store_Short Short-term Storage (-20°C, protected from light) Aliquot->Store_Short Functional_Assay Perform Functional Assay (e.g., Calcium Influx for P2X1) Store_Fresh->Functional_Assay Control Store_Short->Functional_Assay Test Compare_Activity Compare Activity of Stored Aliquots to Freshly Prepared Solution Functional_Assay->Compare_Activity Analyze_Data Analyze Data for Loss of Potency (IC₅₀ shift) Compare_Activity->Analyze_Data

References

Technical Support Center: The Impact of Serum Proteins on NF449 Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NF449 in cell culture, with a specific focus on the potential impact of serum proteins on its activity.

Frequently Asked Questions (FAQs)

Q1: What is NF449 and what is its primary mechanism of action?

NF449 is a potent and selective antagonist of the P2X1 receptor, which is an ATP-gated ion channel.[1][2][3][4][5] It functions by competitively binding to the P2X1 receptor, thereby preventing its activation by ATP.[2][6] This inhibition blocks the influx of cations like Ca2+ and Na+ into the cell that would normally occur upon ATP binding. NF449 is also known to be a Gsα-selective G protein antagonist.[4][5][7]

Q2: Why is the presence of serum, such as Fetal Bovine Serum (FBS), a consideration when using NF449 in cell culture?

Serum, a common supplement in cell culture media, contains a high concentration of proteins, with albumin being the most abundant.[8][9] Many small molecule drugs can bind to serum proteins, particularly albumin.[9] This binding can sequester the drug, reducing its free and biologically active concentration in the culture medium. Consequently, the observed potency of NF449 (e.g., its IC50) may be significantly lower in the presence of serum compared to serum-free conditions.

Q3: How can I determine if serum proteins are affecting the activity of NF449 in my experiments?

To determine if serum proteins are impacting NF449's efficacy, you can perform a dose-response experiment with NF449 in both serum-containing and serum-free or low-serum media. A rightward shift in the IC50 curve in the presence of serum would suggest that serum proteins are binding to NF449 and reducing its effective concentration.

Q4: Are there any alternatives to using high concentrations of serum when working with NF449?

Yes, if you suspect serum interference, you might consider several alternatives. You can try reducing the serum concentration in your media, although this may affect cell health and growth.[8] Another option is to use a serum-free medium formulation, if available for your cell line. If serum is necessary, you may need to empirically determine the optimal concentration of NF449 to use in the presence of a standardized serum concentration.

Troubleshooting Guides

Issue: Reduced or Inconsistent NF449 Activity in Cell Culture

Possible Cause 1: Serum Protein Binding

  • Symptoms: Higher than expected IC50 values for NF449; variability in results between experiments with different batches of serum.

  • Troubleshooting Steps:

    • Perform a Serum Concentration Gradient Experiment: Test the activity of a fixed concentration of NF449 in media containing a range of serum concentrations (e.g., 10%, 5%, 2%, 1%, and 0%). A dose-dependent decrease in NF449 activity with increasing serum concentration is a strong indicator of serum protein binding.

    • Conduct a Comparative IC50 Determination: Determine the full dose-response curve and IC50 of NF449 in your standard serum-containing medium and in a serum-free medium. A significant rightward shift in the IC50 in the presence of serum confirms interference.

    • Standardize Serum Batches: If you must use serum, try to use a single, large batch of serum for a series of experiments to minimize variability.

    • Consider a Serum-Free Adaptation: If your cell line can be adapted to a serum-free medium, this will eliminate the issue of serum protein binding.

Possible Cause 2: Cell Culture Conditions

  • Symptoms: Poor cell health, inconsistent cell growth, or detachment of adherent cells, leading to unreliable assay results.[10][11]

  • Troubleshooting Steps:

    • Verify Cell Health: Regularly inspect your cells under a microscope for proper morphology and signs of stress.

    • Optimize Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for your assays.

    • Check for Contamination: Regularly test your cell cultures for mycoplasma and other potential contaminants.[10][12]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of NF449 on various P2X receptors as reported in the literature. Note that experimental conditions, such as the expression system and ATP concentration, can influence these values.

Table 1: IC50 Values of NF449 for Human P2X Receptors

Receptor SubtypeIC50 (nM)Expression SystemReference
hP2X10.05Xenopus oocytes[2]
hP2X740,000Xenopus oocytes[2]

Table 2: IC50 Values of NF449 for Rat P2X Receptors

Receptor SubtypeIC50 (nM)Expression SystemReference
rP2X10.28Not Specified[4]
rP2X1+50.69Not Specified[4]
rP2X247,000Not Specified[5]
rP2X2+3120Not Specified[4]
rP2X31,820Not Specified[5]
rP2X4>300,000Not Specified[5]

Experimental Protocols

Protocol: Assessing the Impact of Serum on NF449 Activity using a Calcium Flux Assay

This protocol outlines a general procedure to determine the effect of serum proteins on the inhibitory activity of NF449 on P2X1 receptors expressed in a recombinant cell line (e.g., HEK293).

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human P2X1 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For the experiment, seed cells in a 96-well black, clear-bottom plate and allow them to adhere and reach 80-90% confluency.

  • Preparation of Reagents:

    • Assay Buffer (Serum-Free): Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Assay Buffer (Serum-Containing): HBSS with 20 mM HEPES and the desired percentage of FBS.

    • NF449 Stock Solution: Prepare a high-concentration stock solution of NF449 in water or a suitable buffer.

    • ATP Stock Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.4.

    • Calcium Indicator Dye: Prepare a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells twice with the appropriate assay buffer (serum-free or serum-containing).

    • Load the cells with the calcium indicator dye in the corresponding assay buffer for the time and temperature recommended by the manufacturer.

    • Wash the cells twice to remove excess dye.

    • Prepare serial dilutions of NF449 in both serum-free and serum-containing assay buffers.

    • Pre-incubate the cells with the different concentrations of NF449 for a specified period (e.g., 15-30 minutes).

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a concentration of ATP known to elicit a submaximal response (e.g., EC80) to all wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ATP-induced calcium response for each concentration of NF449.

    • Plot the percentage of inhibition against the logarithm of the NF449 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for NF449 in both serum-free and serum-containing conditions.

Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ion Channel) ATP->P2X1 Activates NF449 NF449 NF449->P2X1 Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Cellular_Response Triggers

Caption: P2X1 receptor signaling pathway and inhibition by NF449.

Experimental_Workflow start Start cell_culture Culture P2X1-expressing cells start->cell_culture prepare_reagents Prepare Assay Buffers (with and without serum), NF449, and ATP cell_culture->prepare_reagents dye_loading Load cells with Calcium Indicator Dye prepare_reagents->dye_loading pre_incubation Pre-incubate cells with serial dilutions of NF449 dye_loading->pre_incubation measure_baseline Measure Baseline Fluorescence pre_incubation->measure_baseline add_atp Add ATP to stimulate P2X1 measure_baseline->add_atp measure_response Measure Fluorescence Response add_atp->measure_response data_analysis Analyze Data and Calculate IC50 measure_response->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing NF449 activity.

Troubleshooting_Workflow start Reduced NF449 Activity Observed check_serum Is serum present in the assay? start->check_serum test_serum_effect Perform IC50 comparison with and without serum check_serum->test_serum_effect Yes other_causes Investigate other causes: - Cell health and viability - Reagent stability - Assay conditions check_serum->other_causes No serum_yes Yes serum_no No shift_in_ic50 Is there a rightward shift in IC50 with serum? test_serum_effect->shift_in_ic50 serum_binding_confirmed Conclusion: Serum protein binding is likely the cause. Consider reducing serum or using serum-free media. shift_in_ic50->serum_binding_confirmed Yes shift_in_ic50->other_causes No shift_yes Yes shift_no No

Caption: Troubleshooting logic for reduced NF449 activity.

References

NF449 Technical Support Center: Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability between different batches of NF449.

Frequently Asked Questions (FAQs)

Q1: What is NF449 and what are its primary mechanisms of action?

A1: NF449 is a potent and selective antagonist of the P2X1 purinergic receptor, with reported IC50 values in the sub-nanomolar to low nanomolar range.[1][2][3] It functions as a competitive antagonist, blocking the binding of ATP to the P2X1 receptor, which is a ligand-gated ion channel with high calcium permeability.[4][5][6] Additionally, NF449 is a selective antagonist of the Gs alpha (Gsα) subunit of G proteins. It inhibits the stimulation of adenylyl cyclase activity and blocks the coupling of Gs-coupled receptors, such as β-adrenergic receptors, to Gsα.[7]

Q2: What are the known sources of batch-to-batch variability for NF449?

A2: The most significant source of variability between different batches of NF449 is its formulation as a highly hydrated salt.[1] Commercial preparations are often supplied with a high degree of hydration and may contain residual sodium chloride (NaCl).[1] The exact amount of water and salt can vary from batch to batch, which directly impacts the actual concentration of the active compound when a stock solution is prepared by weight.[1] Therefore, it is crucial to refer to the batch-specific Certificate of Analysis (CoA) for the net product content or molecular weight to ensure accurate stock solution preparation.[1] Other potential sources of variability include minor differences in purity and the presence of synthesis-related impurities.

Q3: How should I prepare and store NF449 stock solutions?

A3: Due to the batch-dependent hydration and salt content, it is critical to use the batch-specific molecular weight provided on the Certificate of Analysis for concentration calculations.

  • Weighing: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the powder.[8]

  • Solvent: NF449 is soluble in water. For cell-based assays, sterile, nuclease-free water or a buffered solution like PBS (pH 7.2) is recommended.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions in aliquots in tightly sealed vials at -20°C. It is generally recommended to use the solutions within one month. Avoid repeated freeze-thaw cycles. For long-term storage, the solid powder should be stored at -20°C.

Q4: What are the expected purity levels for NF449?

A4: Commercially available NF449 typically has a purity of ≥90% as determined by High-Performance Liquid Chromatography (HPLC).[1] Always check the Certificate of Analysis for the specific purity of your batch.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values or reduced potency of NF449 in my assay.

This is a common issue that can arise from several factors related to batch variability.

  • Possible Cause 1: Incorrect concentration of the stock solution.

    • Troubleshooting Step: Review the Certificate of Analysis for your specific batch of NF449. Did you use the batch-specific molecular weight that accounts for hydration and salt content? If not, recalculate the concentration of your stock solution and repeat the experiment. The impact of hydration on the weighed powder can be significant.[7][9]

  • Possible Cause 2: Degradation of NF449.

    • Troubleshooting Step: Prepare a fresh stock solution from the solid compound. If this resolves the issue, your previous stock solution may have degraded. Ensure proper storage of stock solutions in aliquots at -20°C and avoid multiple freeze-thaw cycles.

  • Possible Cause 3: The new batch has a lower purity or contains inhibitors.

    • Troubleshooting Step: If possible, perform an analytical validation of the new batch using HPLC to confirm its purity against the vendor's specifications. If you have a trusted "gold standard" batch, you can run a side-by-side comparison in a functional assay to determine the relative potency of the new batch.

Problem 2: Unexpected or off-target effects observed in my experiments.

  • Possible Cause 1: Presence of active impurities.

    • Troubleshooting Step: Analyze the compound by HPLC to look for the presence of additional peaks that are not present in a previous, well-performing batch. Suramin analogs can have related compounds from the synthesis process that may have different activity profiles.[10][11][12][13]

  • Possible Cause 2: High concentration of residual salts affecting the assay.

    • Troubleshooting Step: The presence of additional salts in your NF449 stock solution could alter the ionic strength of your assay buffer, which may impact receptor-ligand interactions or cell health.[14] Calculate the potential final salt concentration from your stock solution and, if necessary, prepare a control buffer with a matching salt concentration to test for any effects on your assay.

Quantitative Data Summary

The following table provides a hypothetical but realistic comparison of two different batches of NF449, illustrating the kind of variability that can be observed. Researchers should use the values from their own Certificate of Analysis.

ParameterBatch ABatch BImplication for Researchers
Appearance White to off-white solidWhite to off-white solidConsistent appearance is expected.
Purity (by HPLC) 95.2%91.5%Batch B has a lower percentage of the active compound.
Water Content (Karl Fischer) 8.5%12.0%Batch B contains more water, which will affect the true mass of the active compound when weighed.
Residual NaCl 1.0%2.5%Batch B has a higher salt content, which could impact the ionic strength of the final assay solution.
Batch-Specific MW 1505.06 g/mol (anhydrous)1750.0 g/mol (hydrated)The hydrated molecular weight should be used for accurate stock solution preparation.
IC50 (P2X1 activity assay) 0.5 nM0.9 nMThe difference in purity and hydration likely contributes to the apparent lower potency of Batch B.

Experimental Protocols

Protocol 1: Qualification of a New Batch of NF449 using a Calcium Influx Assay

This protocol allows for the functional comparison of a new batch of NF449 against a previously validated batch.

  • Cell Preparation:

    • Culture cells expressing the P2X1 receptor (e.g., HEK293-P2X1) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • After incubation, wash the cells to remove extracellular dye and resuspend them in the assay buffer.

  • Assay Procedure:

    • Prepare serial dilutions of both the new and the reference batch of NF449.

    • Aliquot the cell suspension into a 96-well plate.

    • Add the different concentrations of NF449 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Measure the baseline fluorescence using a plate reader.

    • Add a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80).

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the agonist-induced calcium response for each concentration of NF449.

    • Plot the response as a function of the NF449 concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each batch.

    • A significant deviation in the IC50 value of the new batch compared to the reference batch indicates a difference in potency.

Protocol 2: HPLC Analysis for Purity Assessment

This provides a general method for assessing the purity of an NF449 batch.

  • Sample Preparation:

    • Accurately prepare a solution of NF449 in water or a suitable mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of NF449 as the percentage of the main peak area relative to the total area of all peaks.

    • Compare the chromatogram to that of a reference batch to identify any new or significantly larger impurity peaks.

Visualizations

Signaling Pathways

NF449_Signaling_Pathways cluster_P2X1 P2X1 Receptor Pathway cluster_Gs Gsα Pathway ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Activates Ca_influx Ca²⁺ Influx P2X1->Ca_influx Mediates NF449_P2X1 NF449 NF449_P2X1->P2X1 Inhibits Downstream_P2X1 Downstream Effects (e.g., Platelet Aggregation) Ca_influx->Downstream_P2X1 GPCR Gs-Coupled Receptor (e.g., β-adrenergic) Gs Gs Protein (αβγ) GPCR->Gs Activates Ligand Ligand Ligand->GPCR Activates Gs_alpha_GTP Gsα-GTP Gs->Gs_alpha_GTP GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase (AC) Gs_alpha_GTP->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP NF449_Gs NF449 NF449_Gs->Gs_alpha_GTP Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Gs Cellular Response PKA->Downstream_Gs

Caption: NF449 dual inhibitory signaling pathways.

Experimental Workflow: Troubleshooting Reduced NF449 Potency

Troubleshooting_Workflow start Start: Inconsistent or low NF449 potency observed check_coa 1. Check Certificate of Analysis (CoA) for the new batch. start->check_coa recalculate Recalculate stock concentration using batch-specific molecular weight. check_coa->recalculate Discrepancy found? prepare_fresh 2. Prepare a fresh stock solution from solid compound. check_coa->prepare_fresh CoA used correctly rerun_assay Rerun experiment with corrected concentration. recalculate->rerun_assay issue_resolved Issue Resolved rerun_assay->issue_resolved Potency restored rerun_assay->prepare_fresh Potency still low prepare_fresh->rerun_assay compare_batches 3. Perform a side-by-side functional assay against a trusted reference batch. prepare_fresh->compare_batches Issue persists hplc_analysis 4. Optional: Run HPLC to confirm purity and impurity profile. compare_batches->hplc_analysis contact_supplier Contact supplier with data if batch is out of specification. compare_batches->contact_supplier Potency confirmed low hplc_analysis->contact_supplier Purity/impurity issues

Caption: Troubleshooting workflow for reduced NF449 potency.

Logical Relationships: Sources of Variability

Variability_Sources cluster_sources Primary Sources cluster_consequences Experimental Consequences Variability Observed Batch-to-Batch Variability in NF449 Hydration Variable Water Content (Hydration) Variability->Hydration Salt Residual NaCl Variability->Salt Purity Purity Differences (e.g., 91% vs 95%) Variability->Purity Impurities Synthesis-Related Impurities Variability->Impurities Concentration Inaccurate Stock Solution Concentration Hydration->Concentration affects true mass IonicStrength Altered Assay Buffer Ionic Strength Salt->IonicStrength Purity->Concentration affects active mass Potency Apparent Shift in Potency (IC50) Impurities->Potency OffTarget Unexpected or Off-Target Effects Impurities->OffTarget Concentration->Potency IonicStrength->Potency can affect binding

Caption: Logical relationships of NF449 variability sources.

References

NF449 cross-reactivity with other purinergic receptors at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for NF449 cross-reactivity with other purinergic receptors, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our experiments when using high concentrations of NF449. Could this be due to cross-reactivity with other purinergic receptors?

A1: Yes, it is possible. While NF449 is a highly potent and selective antagonist of the P2X1 receptor, at higher concentrations, it can exhibit antagonist activity at other purinergic receptor subtypes. This is a critical consideration in experimental design and data interpretation. It has been reported that at a high dose (50 mg/kg), NF449 can inhibit platelet aggregation in response to ADP, suggesting a nonselective inhibition of P2Y1 and/or P2Y12 receptors.[1]

Q2: What are the known off-target effects of NF449 outside of purinergic receptors?

A2: NF449 has been identified as a Gsα-selective G protein antagonist.[1][2][3] It can suppress the rate of GTP[γS] binding to Gsα, inhibit the stimulation of adenylyl cyclase activity, and block the coupling of β-adrenergic receptors to Gs.[1] This interaction is an important consideration, as it can lead to effects independent of P2X1 receptor blockade.

Q3: How can I minimize the risk of misleading data due to NF449 cross-reactivity?

A3: To minimize the risk of off-target effects, it is crucial to:

  • Use the lowest effective concentration of NF449: Determine the optimal concentration for P2X1 antagonism in your specific experimental system with a careful dose-response analysis.

  • Include appropriate controls: Use other P2X1 selective antagonists, if available, to confirm that the observed effect is specific to P2X1 blockade.

  • Test for cross-reactivity: If you suspect off-target effects, it is advisable to perform experiments to directly assess the activity of NF449 on other potential purinergic receptor targets expressed in your system.

Troubleshooting Guide

Issue: Inconsistent or unexpected results with NF449.

This guide provides a systematic approach to troubleshooting experiments involving NF449, with a focus on potential cross-reactivity issues.

Step 1: Verify Experimental Parameters
  • NF449 Concentration: Confirm the final concentration of NF449 in your assay. High concentrations are more likely to cause off-target effects.

  • Agonist Concentration: Ensure the concentration of the agonist used to stimulate the receptor is appropriate. The potency of NF449 can be influenced by the agonist concentration.

  • Cell System: Characterize the expression profile of purinergic receptors in your cell line or tissue preparation. The presence of other P2X or P2Y subtypes will determine the potential for cross-reactivity.

Step 2: Assess Potential Cross-Reactivity

If you suspect cross-reactivity, the following experimental workflow can help identify off-target effects.

experimental_workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis and Conclusion A Unexpected experimental result with NF449 B Hypothesize NF449 cross-reactivity at high concentrations A->B Troubleshoot C Select potential cross-reactive purinergic receptor subtypes B->C D Perform concentration-response curves for NF449 against selected receptor subtypes C->D E Use a functional assay (e.g., two-electrode voltage clamp, calcium imaging) D->E F Determine IC50 values for NF449 at each receptor D->F G Compare IC50 values to that of the P2X1 receptor F->G H Significant inhibition at high concentrations indicates cross-reactivity G->H I Re-evaluate initial results in light of cross-reactivity H->I

Figure 1. Experimental workflow for investigating NF449 cross-reactivity.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50 values) of NF449 at various recombinant rat (r) and human (h) purinergic receptors. This data highlights the high selectivity of NF449 for the P2X1 receptor.

Receptor SubtypeSpeciesIC50 (nM)Reference(s)
P2X1rat0.28[1][2]
P2X1human0.05[4]
P2X1+5rat0.69[1][2]
P2X2rat47,000
P2X2+3rat120[1][2]
P2X3rat1,820
P2X4rat> 300,000
P2X7human40,000[4]
P2Y1rat> 10,000[4]
P2Y2rat> 31,600[4]
P2Y11rat> 31,600[4]
P2Y12-High conc. inhibition[1]

Experimental Protocols

Determining Antagonist Cross-Reactivity using Two-Electrode Voltage Clamp (TEVC)

This protocol provides a general framework for assessing the cross-reactivity of NF449 at various purinergic receptors expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the specific purinergic receptor subunit(s) of interest.
  • Incubate oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a standard saline solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[5]
  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.[6]

3. Experimental Procedure:

  • Establish a stable baseline current.
  • Apply the specific agonist for the expressed receptor to elicit a control current response.
  • Wash the oocyte with saline solution until the current returns to baseline.
  • Pre-incubate the oocyte with a specific concentration of NF449 for a defined period (e.g., 2-5 minutes).
  • Co-apply the agonist and NF449 and record the current response.
  • Repeat this procedure for a range of NF449 concentrations to generate a concentration-inhibition curve.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of NF449.
  • Normalize the current responses to the control response.
  • Plot the normalized response against the logarithm of the NF449 concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

The following diagram illustrates the primary signaling pathways of P2X and P2Y receptors, highlighting the mechanism of action of NF449 and its potential for cross-reactivity.

signaling_pathways cluster_P2X P2X Receptor Signaling cluster_P2Y P2Y Receptor Signaling cluster_Gs Gs Alpha Signaling (Off-Target) P2X1 P2X1 Receptor Cation_Influx Na⁺/Ca²⁺ Influx P2X1->Cation_Influx Opens Channel ATP_P2X ATP ATP_P2X->P2X1 Binds Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response_P2X Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Depolarization->Cellular_Response_P2X NF449_P2X NF449 (High Affinity) NF449_P2X->P2X1 Blocks P2Y P2Y Receptors (e.g., P2Y1, P2Y12) G_Protein Gq / Gi P2Y->G_Protein Activates Nucleotides ADP/ATP Nucleotides->P2Y Binds PLC PLC G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi) IP3_DAG IP₃ / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response_P2Y Cellular Response (e.g., Platelet Shape Change) cAMP->Cellular_Response_P2Y Ca_Release->Cellular_Response_P2Y NF449_P2Y NF449 (Low Affinity) NF449_P2Y->P2Y Blocks GPCR_Gs GPCR (e.g., β-adrenergic) Gs_alpha Gs Alpha GPCR_Gs->Gs_alpha Activates AC_Gs Adenylyl Cyclase Gs_alpha->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs PKA PKA Activation cAMP_Gs->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs NF449_Gs NF449 NF449_Gs->Gs_alpha Inhibits

Figure 2. Signaling pathways of P2X1, P2Y, and Gs alpha proteins.

References

how to prevent NF449 precipitation in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NF449. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of NF449 in experimental media.

Troubleshooting Guides

Issue: Precipitate observed in NF449 stock solution upon preparation.

Possible Cause 1: Incomplete Dissolution

  • Solution: Ensure the powder is completely dissolved. After adding the solvent (sterile, high-purity water), vortex the solution thoroughly. If cloudiness persists, sonication in a water bath for 5-10 minutes can aid dissolution.

Possible Cause 2: Incorrect Solvent

  • Solution: NF449 is soluble in water.[1][2] Do not use organic solvents like DMSO or ethanol for the initial stock solution, as this can lead to precipitation.

Possible Cause 3: Concentration Exceeds Solubility Limit

  • Solution: The maximum solubility of NF449 in water is 25 mg/mL.[1][2] Do not attempt to prepare stock solutions at concentrations exceeding this limit. Always refer to the batch-specific information on the Certificate of Analysis for the net product content to ensure accurate concentration calculations.[1][3]

Issue: Precipitation occurs when adding NF449 stock solution to experimental media.

Possible Cause 1: High Final Concentration of NF449

  • Solution: While the stock solution may be clear, the final concentration in the experimental media may still be too high, leading to precipitation over time. It is recommended to perform a pilot test with a range of final concentrations to determine the optimal working concentration for your specific medium and experimental conditions.

Possible Cause 2: Interaction with Media Components

  • Solution: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and other components. NF449, a polyanionic molecule, may interact with divalent cations (e.g., Ca²⁺, Mg²⁺) present at high concentrations in some media, potentially leading to the formation of insoluble salts.

    • Recommendation 1: When preparing the final dilution, add the NF449 stock solution to the media dropwise while gently swirling the container to ensure rapid and even dispersion.

    • Recommendation 2: Consider a brief, gentle warming of the media to 37°C before and after adding the NF449 stock solution, as this can sometimes help maintain solubility. Avoid repeated temperature fluctuations.

Possible Cause 3: pH of the Experimental Media

  • Solution: The pH of the experimental media can influence the solubility of dissolved compounds. Ensure your media is properly buffered and at the correct physiological pH before adding NF449.

Possible Cause 4: "Salting Out" Effect

  • Solution: The high salt concentration of some media, combined with the sodium salt form of NF449, could lead to a "salting out" effect, where the compound becomes less soluble. If this is suspected, consider using a medium with a lower salt concentration if your experimental design permits.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing NF449 stock solutions?

A1: The recommended solvent for NF449 is sterile, high-purity water (e.g., cell culture grade, nuclease-free water). NF449 is soluble in water up to 25 mg/mL.[1][2]

Q2: How should I store NF449 powder and stock solutions?

A2:

  • Powder: Store the lyophilized powder at -20°C in a desiccator to protect it from moisture. Before opening the vial, allow it to warm to room temperature to prevent condensation.

  • Stock Solutions: Prepare aliquots of the stock solution in sterile, tightly sealed vials and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Should I filter my NF449 stock solution?

A3: After ensuring complete dissolution, it is good practice to sterile-filter the stock solution through a 0.22 µm syringe filter before adding it to your sterile experimental media. This will remove any potential micro-precipitates or microbial contamination.

Q4: Can I add NF449 directly to my complete media containing serum?

A4: It is generally recommended to add the NF449 stock solution to the basal media before the addition of serum or other protein supplements. This minimizes the potential for interactions between the compound and proteins that could lead to precipitation or aggregation.

Q5: What should I do if I observe a precipitate in my experimental media after adding NF449?

A5: If a precipitate is observed, it is best to discard the media as the actual concentration of soluble NF449 will be unknown, and the precipitate could have unintended effects on your experiment. Troubleshoot the issue by considering the potential causes outlined in the guide above, such as lowering the final concentration or modifying the dilution method.

Data Presentation

Table 1: NF449 Solubility and Storage Recommendations

ParameterRecommendationSource(s)
Solvent High-purity water[1][2]
Maximum Solubility 25 mg/mL[1][2]
Storage (Lyophilized) -20°C, desiccatedGeneral best practice
Storage (Stock Solution) -20°C in aliquots (up to 1 month)General best practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM NF449 Stock Solution
  • Determine Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the Certificate of Analysis for your specific lot of NF449. Note that this may vary from the standard MW of 1505.06 g/mol due to hydration and salt content.[1][3]

  • Calculate Required Mass: Use the following formula to calculate the mass of NF449 powder needed: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )

  • Weighing: Allow the NF449 vial to equilibrate to room temperature before opening. Aseptically weigh the calculated amount of powder.

  • Dissolution: Add the appropriate volume of sterile, high-purity water. Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C.

Protocol 2: Addition of NF449 to Experimental Media
  • Thaw Stock Solution: Thaw an aliquot of the NF449 stock solution at room temperature.

  • Warm Media: Warm your basal experimental media to 37°C.

  • Dilution: Calculate the volume of the stock solution needed to achieve your desired final concentration.

  • Addition: While gently swirling the warmed media, add the calculated volume of the NF449 stock solution dropwise.

  • Final Incubation: If your protocol involves a pre-incubation with the inhibitor, place the media in a 37°C incubator for the desired time before proceeding with your experiment.

Mandatory Visualizations

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1 Activates NF449 NF449 NF449->P2X1 Inhibits Ca_ion Ca²⁺ Influx P2X1->Ca_ion Na_ion Na⁺ Influx P2X1->Na_ion Downstream Downstream Signaling (e.g., Platelet Shape Change, Smooth Muscle Contraction) Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

Caption: P2X1 Receptor Signaling Pathway and NF449 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_experiment Experiment prep_stock Prepare NF449 Stock Solution (in water) filter_stock Sterile Filter Stock Solution prep_stock->filter_stock add_nf449 Add NF449 Stock to Media (Dropwise) filter_stock->add_nf449 warm_media Warm Basal Media to 37°C warm_media->add_nf449 add_serum Add Serum/ Supplements add_nf449->add_serum pre_incubate Pre-incubate Cells with NF449 Media add_serum->pre_incubate run_assay Perform Experiment/Assay pre_incubate->run_assay

Caption: Recommended Experimental Workflow for Using NF449.

References

optimizing incubation time for complete P2X1 inhibition by NF449

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing P2X1 Inhibition with NF449

Welcome to the technical support center for researchers utilizing NF449 to study P2X1 receptor inhibition. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful application of NF449 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for complete P2X1 inhibition by NF449?

The optimal incubation time for NF449 to achieve complete P2X1 inhibition is highly dependent on the experimental system and conditions. However, due to its high affinity and rapid binding kinetics, a pre-incubation period of 5 to 15 minutes is generally sufficient for most applications. One study using two-microelectrode voltage-clamp in Xenopus oocytes reported that the wash-in of 10 nM NF449 was nearly complete within 16 seconds.[1] For cell-based assays involving complex biological matrices, a slightly longer incubation time may be beneficial to ensure the compound reaches the target receptor at an effective concentration.

Q2: I am observing incomplete inhibition of the P2X1 receptor even at high concentrations of NF449. What could be the cause?

Several factors can contribute to incomplete inhibition:

  • High ATP Concentration: NF449 is a competitive antagonist, meaning it competes with the native ligand, ATP, for the same binding site.[1][2] If the concentration of ATP or other P2X1 agonists in your assay is too high, it can outcompete NF449, leading to reduced inhibitory effect. An increase in the activating ATP concentration can shift the NF449 concentration-inhibition curve to the right.[1]

  • Receptor Desensitization: P2X1 receptors are known for their rapid desensitization upon agonist binding.[3][4][5] If your experimental protocol involves pre-stimulation with an agonist, a significant portion of the receptors may already be in a desensitized, non-responsive state, which can be misinterpreted as incomplete inhibition.

  • NF449 Stability and Purity: Ensure the integrity of your NF449 stock. The compound is supplied with a high degree of hydration and some residual NaCl, which can vary between batches. Refer to the Certificate of Analysis for the batch-specific net product content.

  • Off-Target Effects at High Concentrations: While highly selective for P2X1, at very high concentrations, NF449 may exhibit off-target effects. For instance, at a high dose (50 mg/kg), it has been shown to non-selectively inhibit P2Y1 and/or P2Y12 receptors in platelets.[6]

Q3: Can P2X1 receptor desensitization affect my inhibition experiment with NF449?

Absolutely. P2X1 receptors desensitize within seconds of ATP application and can take several minutes to recover.[4][5] If receptors are desensitized by endogenous or exogenously applied ATP, the subsequent application of an agonist will elicit a smaller response, which could be mistakenly attributed to NF449 inhibition. To mitigate this, consider using apyrase in your buffer to degrade any contaminating ATP and prevent premature receptor desensitization.[7]

Q4: What is the mechanism of action of NF449 on the P2X1 receptor?

NF449 acts as a potent and selective competitive antagonist of the P2X1 receptor.[1][2][8] It binds to the ATP binding site on the receptor, thereby preventing ATP from binding and activating the ion channel.[9][10] This blocks the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon P2X1 activation.[8][11]

Troubleshooting Guides

Guide 1: Incomplete or Variable P2X1 Inhibition
Symptom Possible Cause Suggested Solution
Low Potency of Inhibition High concentration of agonist (ATP).Reduce the agonist concentration to a level that gives a submaximal response (e.g., EC₅₀ or EC₈₀). This will make it easier for the competitive antagonist NF449 to inhibit the receptor.
Degradation of NF449.Prepare fresh stock solutions of NF449. The compound is soluble in water. Store stock solutions as recommended by the supplier.
Incorrect NF449 concentration.Verify the calculations for your dilutions, taking into account the purity and hydration of the compound as stated on the Certificate of Analysis.
High Variability Between Replicates Premature receptor desensitization by contaminating ATP.Add apyrase (an enzyme that degrades ATP) to your experimental buffer to prevent unintended receptor activation and desensitization.[7]
Insufficient incubation time.Increase the pre-incubation time with NF449 to 15-30 minutes to ensure equilibrium is reached.
No Inhibition Observed Incorrect receptor subtype expressed.Confirm the expression of P2X1 receptors in your experimental system (e.g., via Western blot, qPCR, or functional assays with known agonists/antagonists). NF449 is highly selective for P2X1.[12]
Inactive NF449.Test the activity of your NF449 stock on a validated P2X1-expressing system.
Quantitative Data Summary

Table 1: Inhibitory Potency (IC₅₀) of NF449 on P2X Receptors

Receptor SubtypeIC₅₀ (nM)Reference
rat P2X₁0.28[6][13]
rat P2X₁₊₅0.69[6][13]
human P2X₁~1[14]
rat P2X₂₊₃120[6][13]
rat P2X₃1820
rat P2X₂47000
rat P2X₄> 300000

Experimental Protocols

Protocol 1: General Protocol for P2X1 Inhibition Assay using a Cell-Based Calcium Influx Assay
  • Cell Preparation:

    • Plate cells expressing P2X1 receptors in a 96-well black, clear-bottom plate.

    • Culture cells to an appropriate confluency.

    • On the day of the experiment, wash the cells once with a physiological salt solution (e.g., HBSS) buffered with HEPES.

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • After incubation, wash the cells gently with the assay buffer to remove excess dye.

  • NF449 Incubation:

    • Prepare serial dilutions of NF449 in the assay buffer.

    • Add the NF449 dilutions to the respective wells and pre-incubate for 10-15 minutes at room temperature or 37°C. Include a vehicle control (assay buffer without NF449).

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the NF449 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

P2X1 Signaling Pathway and Inhibition by NF449

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) ATP->P2X1_Receptor Binds and Activates NF449 NF449 NF449->P2X1_Receptor Competitively Inhibits Ca_ion Ca²⁺ P2X1_Receptor->Ca_ion Influx Na_ion Na⁺ P2X1_Receptor->Na_ion Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Platelet Aggregation) Ca_ion->Cellular_Response Na_ion->Cellular_Response

Caption: P2X1 receptor activation by ATP and competitive inhibition by NF449.

Troubleshooting Workflow for Incomplete P2X1 Inhibition

Troubleshooting_Workflow start Start: Incomplete Inhibition Observed check_agonist Is agonist (ATP) concentration too high? start->check_agonist reduce_agonist Reduce agonist concentration check_agonist->reduce_agonist Yes check_incubation Is NF449 incubation time sufficient? check_agonist->check_incubation No end_success Problem Resolved reduce_agonist->end_success increase_incubation Increase incubation time (e.g., 15-30 min) check_incubation->increase_incubation No check_desensitization Is receptor desensitization a factor? check_incubation->check_desensitization Yes increase_incubation->end_success add_apyrase Add apyrase to buffer to degrade basal ATP check_desensitization->add_apyrase Yes check_reagent Is NF449 stock active and pure? check_desensitization->check_reagent No add_apyrase->end_success prepare_fresh Prepare fresh stock and verify concentration check_reagent->prepare_fresh No end_further Contact Technical Support for further assistance check_reagent->end_further Yes prepare_fresh->end_success

Caption: A logical workflow for troubleshooting incomplete P2X1 inhibition.

References

Validation & Comparative

NF449 Sodium Salt: A Potent and Selective Antagonist for the P2X1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of NF449 Sodium Salt's selectivity for the P2X1 receptor subtype over other P2X family members, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.

This compound has emerged as a highly potent and selective antagonist for the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] Its remarkable selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the P2X1 receptor in various cellular processes. This guide provides a detailed comparison of NF449's activity across different P2X subtypes, supported by experimental data and protocols.

Unparalleled Selectivity Profile

NF449 exhibits a striking preference for the P2X1 receptor, with inhibitory concentrations in the nanomolar and even picomolar range.[1][3] This high affinity is significantly greater than its interaction with other P2X subtypes, demonstrating a selectivity profile that is several orders of magnitude in favor of P2X1.

Comparative Antagonist Potency of NF449 at P2X Receptor Subtypes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various homomeric and heteromeric rat (r) and human (h) P2X receptors. This quantitative data clearly illustrates the exceptional selectivity of NF449 for the P2X1 subtype.

Receptor SubtypeIC50 (nM)SpeciesReference
P2X1 0.28 Rat
hP2X1 0.05 Human[3]
rP2X1+50.69Rat
rP2X2+3120Rat
rP2X31820Rat
rP2X247000Rat
P2X4> 300000Rat
hP2X740000Human[3]

Mechanism of Action: Blocking the Cation Channel

P2X receptors are non-selective cation channels that, upon activation by ATP, allow the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[4][5] This ion flux leads to membrane depolarization and the initiation of various downstream cellular responses. NF449 exerts its antagonistic effect by binding to the P2X1 receptor and preventing this channel opening, thereby inhibiting the physiological effects of ATP.[3]

P2X1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor (Ligand-gated Cation Channel) ATP->P2X1_Receptor Binds & Activates Ion_Influx Na+, K+, Ca2+ Influx P2X1_Receptor->Ion_Influx Opens Channel NF449 NF449 NF449->P2X1_Receptor Binds & Inhibits Cellular_Response Membrane Depolarization & Downstream Signaling Ion_Influx->Cellular_Response

P2X1 receptor activation and inhibition.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is typically determined using electrophysiological techniques on recombinant P2X receptors expressed in heterologous systems, such as Xenopus oocytes.[3]

Two-Microelectrode Voltage-Clamp (TEVC) Assay

This is a common method used to measure the ion flow through the P2X receptor channels in response to ATP and the inhibitory effect of antagonists like NF449.

TEVC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inject_Oocyte Inject Xenopus Oocyte with P2X Receptor cRNA Incubate Incubate for 2-5 days to allow receptor expression Inject_Oocyte->Incubate Mount_Oocyte Mount Oocyte in recording chamber Incubate->Mount_Oocyte Clamp_Voltage Clamp membrane potential (e.g., -70 mV) Mount_Oocyte->Clamp_Voltage Apply_ATP Apply ATP to activate P2X receptors Clamp_Voltage->Apply_ATP Apply_NF449 Co-apply ATP with varying concentrations of NF449 Clamp_Voltage->Apply_NF449 Record_Current Record inward current Apply_ATP->Record_Current Measure baseline response Apply_NF449->Record_Current Measure inhibited response Plot_Data Plot concentration-response curves Record_Current->Plot_Data Calculate_IC50 Calculate IC50 values Plot_Data->Calculate_IC50

Workflow for determining antagonist potency.

Detailed Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the specific P2X receptor subtype. The oocytes are then incubated for several days to allow for the expression and insertion of the receptors into the cell membrane.

  • Electrophysiological Recording: A prepared oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant level (e.g., -70 mV).

  • Agonist and Antagonist Application: A solution containing a specific concentration of ATP is applied to the oocyte to activate the P2X receptors, leading to an inward current. To determine the inhibitory effect of NF449, the oocyte is pre-incubated with varying concentrations of the antagonist before being exposed to ATP.[6] The reduction in the ATP-induced current is measured.

  • Data Analysis: The recorded currents at different antagonist concentrations are used to construct a concentration-response curve. From this curve, the IC50 value, which represents the concentration of NF449 required to inhibit 50% of the maximal ATP-induced response, is calculated.

Conclusion

The extensive experimental data unequivocally demonstrates that this compound is a superior antagonist for the P2X1 receptor, exhibiting exceptional potency and selectivity. This makes it an indispensable pharmacological tool for researchers investigating the specific functions of the P2X1 receptor in health and disease, and a promising lead compound for the development of novel therapeutics targeting this receptor.

References

A Comparative Guide to NF449 and Suramin for In Vivo P2X1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NF449 and suramin as antagonists for the P2X1 receptor in in vivo research settings. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs, with a focus on potency, selectivity, and practical application in preclinical models.

Introduction to P2X1 Receptor Antagonism

The P2X1 receptor is an ATP-gated cation channel predominantly expressed on platelets and smooth muscle cells. Its activation leads to a rapid influx of calcium and sodium ions, triggering cellular responses such as platelet aggregation and smooth muscle contraction. Consequently, P2X1 receptor antagonists are valuable tools for investigating thrombosis, hemostasis, and various smooth muscle-related physiological and pathological processes. Both NF449 and suramin have been utilized as P2X1 receptor antagonists, but they possess distinct pharmacological profiles.

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by its endogenous agonist, adenosine triphosphate (ATP), initiates a signaling cascade that culminates in a physiological response. The binding of ATP opens the non-selective cation channel, leading to the influx of extracellular Ca²⁺ and Na⁺. This influx causes membrane depolarization and a rise in intracellular calcium concentration, which are the primary drivers for downstream events like platelet shape change and aggregation, or smooth muscle contraction.

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens channel for Na_influx Na⁺ Influx P2X1->Na_influx Opens channel for Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_influx->Response Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Response

P2X1 Receptor Signaling Pathway.

Quantitative Comparison of Antagonist Potency

The following tables summarize the inhibitory potency (IC50) of NF449 and suramin against various P2X receptor subtypes. This data highlights the superior potency and selectivity of NF449 for the P2X1 receptor compared to the broad-spectrum activity of suramin.

Table 1: Inhibitory Potency (IC50) of NF449 at Recombinant Rat P2X Receptors

Receptor SubtypeNF449 IC50
rP2X1 0.28 nM
rP2X1+50.69 nM
rP2X2+3120 nM

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Potency (pIC50/IC50) of Suramin at P2X Receptors

Receptor SubtypeSuramin pIC50Suramin IC50
P2X1 (rat) 6.0 1 µM
P2X3 (rat)5.53 µM

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[2]

In Vivo Experimental Performance: A Comparative Overview

Direct in vivo comparisons of NF449 and suramin for P2X1 receptor antagonism in the same experimental model are limited. However, available studies provide insights into their individual efficacy and selectivity.

NF449: A Potent and Selective In Vivo Tool

NF449 has been demonstrated to be a highly effective and selective P2X1 receptor antagonist in vivo, particularly in models of thrombosis.[3] At a dose of 10 mg/kg administered intravenously in mice, NF449 selectively inhibits the P2X1 receptor, leading to a significant decrease in intravascular platelet aggregation in a model of systemic thromboembolism.[3] Importantly, at this selective dose, no prolongation of bleeding time was observed, suggesting a favorable safety profile for antithrombotic research.[3] However, it is crucial to note that at higher doses (e.g., 50 mg/kg), NF449 can lose its selectivity and inhibit other platelet P2 receptors, such as P2Y1 and P2Y12.[3]

Suramin: A Non-Selective Antagonist with Broader Effects

Suramin's utility as a specific P2X1 receptor antagonist in vivo is hampered by its lack of selectivity. It is a broad-spectrum antagonist of P2 receptors and also interacts with a variety of other proteins, including G proteins and NMDA receptors. While it has been used in vivo for various applications, such as in models of trypanosomiasis and cancer, its effects cannot be solely attributed to P2X1 receptor blockade. In studies on platelet aggregation, suramin has shown inhibitory effects, but often at micromolar concentrations, which are significantly higher than the nanomolar potency of NF449 at the P2X1 receptor.[4][5] The broad activity profile of suramin makes it challenging to dissect the specific contribution of P2X1 antagonism to its overall in vivo effects.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Thromboembolism Model with NF449
  • Animal Model: Male mice (25-30 g).

  • Anesthesia: Appropriate anesthesia is administered to the mice.

  • Drug Administration: NF449 is administered via intravenous injection into the jugular vein.

    • For selective P2X1 antagonism: 10 mg/kg.[3]

    • For non-selective P2 receptor antagonism: 50 mg/kg.[3]

  • Induction of Thromboembolism: A mixture of collagen and adrenaline is infused to induce acute systemic vascular thromboembolism.

  • Assessment of Platelet Aggregation:

    • Ex vivo: 3 minutes after NF449 injection, blood is drawn from the abdominal aorta into an anticoagulant solution. Platelet-rich plasma (PRP) is prepared, and aggregation is induced by agonists such as collagen or ADP. Aggregation is measured using light transmission aggregometry.[6]

    • In vivo: Intravascular platelet aggregation is monitored, and outcomes such as mortality or platelet consumption are measured.[3]

  • Bleeding Time Measurement: The tail bleeding time is measured to assess the hemostatic consequences of the treatment.[3]

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the in vivo effects of NF449 and suramin on P2X1 receptor-mediated thrombosis.

Comparative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Mouse) Control Vehicle Control (Saline) Animal_Model->Control NF449_Group NF449 (e.g., 10 mg/kg i.v.) Animal_Model->NF449_Group Suramin_Group Suramin (Dose determination required) Animal_Model->Suramin_Group Thrombosis_Induction Induce Thrombosis (e.g., Collagen/Adrenaline) Control->Thrombosis_Induction NF449_Group->Thrombosis_Induction Suramin_Group->Thrombosis_Induction Ex_Vivo_Aggregation Ex Vivo Platelet Aggregation Assay Thrombosis_Induction->Ex_Vivo_Aggregation In_Vivo_Thrombosis In Vivo Thrombosis Measurement Thrombosis_Induction->In_Vivo_Thrombosis Bleeding_Time Bleeding Time Measurement Thrombosis_Induction->Bleeding_Time

Comparative In Vivo Experimental Workflow.

Conclusion and Recommendations

For researchers seeking to specifically investigate the role of the P2X1 receptor in vivo, NF449 is unequivocally the superior choice due to its high potency and selectivity. Its well-characterized dose-dependent effects in preclinical models of thrombosis allow for precise dissection of P2X1-mediated pathways.

Suramin , with its broad-spectrum activity, should be used with caution when the goal is to probe P2X1 receptor function specifically. Its effects in vivo are likely the result of interactions with multiple targets. However, it may serve as a useful tool in initial exploratory studies or when a broader purinergic receptor blockade is desired, provided that its lack of specificity is acknowledged and appropriately controlled for in the experimental design.

Ultimately, the choice between NF449 and suramin will depend on the specific research question and the level of selectivity required for the in vivo model. For targeted and unambiguous investigation of P2X1 receptor function, the evidence strongly supports the use of NF449.

References

A Comparative Analysis of NF449 and PPADS as P2X1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of purinergic signaling research, the selective antagonism of P2X1 receptors is crucial for elucidating their physiological roles and for the development of novel therapeutics. Among the available antagonists, NF449 and Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) are two widely utilized compounds. This guide provides an objective, data-driven comparison of NF449 and PPADS, focusing on their potency, selectivity, mechanism of action, and off-target effects to aid researchers in selecting the appropriate tool for their experimental needs.

Data Presentation: Potency and Selectivity

The inhibitory potency (IC50) of NF449 and PPADS against the P2X1 receptor and other P2X subtypes is summarized below. This data highlights the superior potency and selectivity of NF449 for the P2X1 receptor.

Antagonist Receptor Subtype IC50 Value Species Reference
NF449 rP2X10.28 nMRat[1][2]
hP2X1~1 nMHuman[3]
rP2X1+50.69 nMRat[1][2]
P2X2+3120 nMRat[1][2]
P2X2~1.5 µMRat[3]
hP2X740 µMHuman[4]
PPADS P2X168 nMNot Specified[5][6][7]
P2X3214 nMNot Specified[5][6][7]
P2X1, -2, -3, -51 - 2.6 µMRecombinant[2]
P2Y2-like~0.9 mMNative[2]
P2Y4~15 mMRecombinant[2]

Mechanism of Action

NF449 exhibits a unique, non-competitive mechanism of action. Recent cryo-electron microscopy studies have revealed that NF449 binds in a supramolecular fashion, with two molecules occupying a single binding site at the interface of neighboring protomers of the human P2X1 receptor[8]. This dual-ligand binding overlaps with the canonical ATP-binding site, thereby competitively inhibiting channel activation[8][9]. This complex binding mode is thought to contribute to its high potency and selectivity[8]. The interaction involves multiple salt bridges and hydrogen bonds with residues in the P2X1 receptor[9].

PPADS acts as a reversible, competitive antagonist, mimicking the structure of ATP to compete for its binding site on P2 receptors[5][6][7]. Its binding is driven by electrostatic interactions between the negatively charged phosphate and sulfonate groups of PPADS and positively charged residues within the ATP-binding pocket of the P2X1 receptor[10].

Off-Target Effects

A critical consideration in the use of pharmacological tools is their potential for off-target effects.

NF449 has been identified as a Gsα-selective G protein antagonist[1][2]. It can suppress the rate of GTP[γS] binding to Gsα, inhibit adenylyl cyclase activity, and block the coupling of β-adrenergic receptors to Gs[1][2]. At higher concentrations (50 mg/kg), it can non-selectively inhibit P2Y1 and/or P2Y12 receptors, affecting platelet aggregation in response to ADP[1].

PPADS is known to be a non-selective P2X receptor antagonist, with activity at multiple P2X and P2Y subtypes[2]. Furthermore, PPADS has been shown to inhibit the activity of signal transducer and activator of transcription (STAT) proteins, particularly STAT4, STAT5a, and STAT5b, with IC50 values in the low micromolar range[11]. It can also inhibit the hydrolytic activity of ecto-ATPases, which can complicate the interpretation of experimental results by increasing the local concentration of ATP[12].

Experimental Protocols

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to characterize the effects of antagonists on ion channel function.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Antagonist Application: The antagonist (NF449 or PPADS) is bath-applied at various concentrations for a defined period before co-application with an EC90 concentration of ATP[3].

  • Data Analysis: The inhibition of the ATP-evoked current by the antagonist is measured, and concentration-inhibition curves are generated to determine the IC50 value.

Calcium Influx Assay

This assay measures the influx of calcium through the P2X1 receptor channel upon activation.

  • Cell Culture: Cells expressing the P2X1 receptor (e.g., HEK293 cells) are seeded in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (NF449 or PPADS).

  • Agonist Stimulation: An agonist, such as ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is added to stimulate the P2X1 receptors.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium influx is quantified to determine its potency.

Visualizations

P2X1 Receptor Signaling Pathway

P2X1_Signaling ATP Extracellular ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Cations Cation Influx (Na+, Ca2+) P2X1->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Ca_Signaling Downstream Ca2+ Signaling Cascades Cations->Ca_Signaling Response Cellular Responses (e.g., Muscle Contraction, Platelet Aggregation) Depolarization->Response Ca_Signaling->Response Antagonist NF449 or PPADS Antagonist->P2X1 Blocks

Caption: P2X1 receptor activation by ATP and its inhibition.

Experimental Workflow for P2X1 Antagonist Characterization

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_off_target Off-Target Profiling Receptor_Expression Receptor Expression (e.g., Xenopus Oocytes, HEK293 cells) Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay Functional Assay (e.g., TEVC, Calcium Influx) Receptor_Expression->Functional_Assay Data_Analysis IC50 Determination & Selectivity Profiling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Panel_Screening Kinase/GPCR/STAT Panel Screening Data_Analysis->Panel_Screening Off_Target_Validation Validation of Hits Panel_Screening->Off_Target_Validation

Caption: Workflow for P2X1 antagonist characterization.

Conclusion

Both NF449 and PPADS are valuable tools for studying P2X1 receptor function. However, their distinct pharmacological profiles make them suitable for different experimental contexts.

NF449 is the preferred antagonist when high potency and selectivity for the P2X1 receptor are paramount. Its sub-nanomolar to nanomolar affinity for P2X1, coupled with its significantly lower potency at other P2X and P2Y receptors, allows for more precise dissection of P2X1-mediated effects. Researchers should, however, be mindful of its potential off-target effects on Gsα-coupled signaling pathways, especially at higher concentrations.

PPADS remains a useful, albeit less selective, P2X receptor antagonist. Its broader activity profile necessitates careful experimental design and interpretation, including the use of multiple antagonists and knockout models to confirm the involvement of a specific receptor subtype. Its off-target effects on STAT proteins and ecto-ATPases are important considerations.

Ultimately, the choice between NF449 and PPADS will depend on the specific research question, the experimental system, and the required level of selectivity. This guide provides the necessary data to make an informed decision and to design robust experiments in the field of purinergic signaling.

References

A Comparative Guide: NF449 versus A-317491 for P2X1 Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the P2X1 receptor, the choice of a selective antagonist is paramount. This guide provides an objective comparison of two commonly cited purinergic receptor antagonists, NF449 and A-317491, to inform the selection of the appropriate tool for studying P2X1 receptor pharmacology.

This comparison reveals that NF449 is a highly potent and selective P2X1 receptor antagonist, making it a superior choice for direct investigation of P2X1 function. In contrast, A-317491 is a potent antagonist of P2X3 and P2X2/3 receptors and exhibits only weak activity at P2X1 receptors, rendering it unsuitable for specific P2X1 studies.

Overview of P2X1 Receptor Antagonists

P2X1 receptors are ATP-gated ion channels that play crucial roles in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1] Antagonists of this receptor are vital tools for elucidating its function and for the development of novel therapeutics.

NF449 is a suramin analogue that has been widely characterized as a potent and selective antagonist of the P2X1 receptor.[2][3] Its high affinity and selectivity make it an excellent pharmacological tool for isolating and studying the effects of P2X1 receptor blockade.

A-317491 is a non-nucleotide antagonist developed for its high affinity and selectivity for P2X3 and P2X2/3 receptors, with applications primarily in pain research.[4][5] While it is a potent modulator of the purinergic system, its utility for studying P2X1 receptors is limited.

Quantitative Comparison of Potency and Selectivity

The pharmacological profiles of NF449 and A-317491 demonstrate their distinct selectivities. NF449 exhibits sub-nanomolar to nanomolar potency at P2X1 receptors, whereas A-317491's activity at this receptor is in the micromolar range, indicating significantly lower potency.

CompoundReceptor SubtypeSpeciesPotency (IC50/Ki)Reference
NF449 rP2X1RatIC50: 0.28 nM[6]
hP2X1HumanIC50: 0.05 nM[7]
hP2X1HumanKi: 6.6 nM[8]
rP2X2RatIC50: 47,000 nM[9]
rP2X3RatIC50: 1,820 nM[9]
A-317491 hP2X3HumanKi: 22 nM[4]
rP2X3RatKi: 22 nM[4]
hP2X2/3HumanKi: 9 nM[4]
Other P2 Receptors-IC50 > 10 µM[4][10]

Mechanism of Action

Both NF449 and A-317491 act as competitive antagonists at their respective primary targets. Cryo-electron microscopy studies have revealed that NF449 binds to the ATP-binding site of the P2X1 receptor, sterically hindering the binding of the endogenous agonist, ATP.[8][11] Although significantly less potent, A-317491 has also been shown to interact with the P2X1 receptor at the dorsal fin.[8]

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers downstream cellular responses such as muscle contraction and platelet aggregation.

P2X1_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular P2X1 P2X1 Receptor Ca_influx Ca²⁺ Influx P2X1->Ca_influx Channel Opening Na_influx Na⁺ Influx P2X1->Na_influx ATP ATP (extracellular) ATP->P2X1 Binds and Activates NF449 NF449 NF449->P2X1 Competitively Inhibits A317491 A-317491 (weak) A317491->P2X1 Weakly Inhibits Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_influx->Cellular_Response Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Cellular_Response

P2X1 receptor signaling and points of antagonism.

Experimental Protocols

To assess the antagonistic activity of compounds like NF449 and A-317491 on P2X1 receptors, functional assays such as calcium flux measurements and two-electrode voltage clamp electrophysiology are commonly employed.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor activation and inhibition.

Objective: To determine the IC50 of an antagonist for the P2X1 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2X1 receptor agonist (e.g., α,β-methylene ATP).

  • Test compounds (NF449, A-317491).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Seed P2X1-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the antagonist (e.g., NF449) to the wells and incubate for a specified period.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Add a fixed concentration of the P2X1 agonist (e.g., EC80 of α,β-methylene ATP) to induce calcium influx.

  • Data Recording: Measure the fluorescence intensity over time to record the calcium response.

  • Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value by fitting the concentration-response data to a logistical equation.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed P2X1-HEK293 cells in 96-well plate Dye_Loading Load cells with calcium-sensitive dye Seed_Cells->Dye_Loading Add_Antagonist Add varying concentrations of antagonist (e.g., NF449) Dye_Loading->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Measure_Baseline Measure baseline fluorescence Incubate->Measure_Baseline Add_Agonist Add P2X1 agonist (α,β-meATP) Measure_Baseline->Add_Agonist Record_Signal Record fluorescence (calcium influx) Add_Agonist->Record_Signal Analyze_Data Analyze concentration- response data Record_Signal->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

Workflow for a calcium flux assay to determine antagonist potency.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow through the P2X1 channel in response to agonists and antagonists in Xenopus oocytes expressing the receptor.

Objective: To characterize the inhibitory effect of an antagonist on ATP-gated currents in P2X1-expressing oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the human P2X1 receptor.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • ATP solution.

  • Antagonist solution (e.g., NF449).

Procedure:

  • Oocyte Preparation: Inject P2X1 cRNA into Xenopus oocytes and incubate for 2-3 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber perfused with recording solution and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Baseline Recording: Record the baseline current.

  • Antagonist Application: Perfuse the oocyte with the antagonist solution for a set period to allow for receptor binding.

  • Agonist Co-application: Co-apply the antagonist with a fixed concentration of ATP (e.g., EC50) and record the inward current.

  • Washout: Wash the oocyte with the recording solution to remove the agonist and antagonist.

  • Data Analysis: Compare the current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition. Repeat with a range of antagonist concentrations to generate a concentration-response curve and calculate the IC50.[12]

Conclusion

For researchers aiming to specifically study the pharmacology of the P2X1 receptor, NF449 is the clear choice due to its high potency and selectivity. Its sub-nanomolar to nanomolar affinity allows for precise investigation of P2X1-mediated effects with minimal off-target interference.

A-317491 , while a valuable tool for studying P2X3 and P2X2/3 receptors in the context of pain and sensory signaling, is not a suitable antagonist for P2X1 receptor research. Its weak activity at P2X1 necessitates high concentrations that would likely lead to non-specific effects and confound data interpretation.

Therefore, this guide strongly recommends the use of NF449 for targeted studies of P2X1 receptor pharmacology. Researchers should be mindful of the potential for off-target effects with any pharmacological agent and include appropriate controls in their experimental designs.

References

confirming P2X1 receptor blockade with NF449 using a positive control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methodologies and data for confirming the blockade of the P2X1 purinergic receptor by its selective antagonist, NF449. A positive control using the endogenous agonist Adenosine 5'-triphosphate (ATP) or its stable analogue α,β-methylene ATP (α,β-meATP) is detailed to validate the inhibitory action of NF449.

Comparative Efficacy of NF449

NF449 is a potent and selective antagonist of the P2X1 receptor. Its efficacy is demonstrated by its low nanomolar to picomolar inhibitory concentration (IC50) and its ability to competitively block ATP-mediated downstream effects. The following table summarizes the inhibitory potency of NF449 against the P2X1 receptor and provides a comparison with other P2X receptor subtypes, highlighting its selectivity.

Receptor SubtypeLigandParameterValueCell TypeReference
P2X1NF449IC5083 ± 13 nMWashed Human Platelets[1]
P2X1NF449pA27.2 ± 0.1Washed Human Platelets[1][2]
P2X1 (human)NF449IC500.05 nMXenopus Oocytes[3]
P2Y1NF449IC505.8 ± 2.2 µMWashed Human Platelets[1]
P2X7 (human)NF449IC5040 µMXenopus Oocytes[3]
P2X1α,β-meATPEC50880 ± 310 nMWashed Human Platelets[2]

IC50: The half-maximal inhibitory concentration, representing the concentration of an antagonist that inhibits 50% of the agonist response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. EC50: The half-maximal effective concentration, representing the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocol: Intracellular Calcium Measurement in Washed Human Platelets

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in washed human platelets using the ratiometric fluorescent indicator Fura-2 AM. This method is a robust way to quantify the activation of P2X1 receptors by a positive control (ATP or α,β-meATP) and the subsequent blockade by NF449.

Materials:

  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) solution

  • Apyrase (0.5 U/mL)

  • HEPES-buffered saline (HBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • ATP or α,β-methylene ATP (agonist)

  • NF449 (antagonist)

  • Spectrofluorometer or fluorescence microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Platelet Preparation:

    • Collect human whole blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • Treat the PRP with apyrase to prevent P2X1 receptor desensitization by endogenous ATP.

    • Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in HBS.

  • Fura-2 AM Loading:

    • Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark. Probenecid can be included to prevent dye leakage.

    • After incubation, wash the platelets twice with HBS to remove extracellular Fura-2 AM.

    • Resuspend the Fura-2 loaded platelets in HBS at the desired concentration.

  • Calcium Measurement:

    • Equilibrate the Fura-2 loaded platelet suspension to 37°C in the cuvette of a spectrofluorometer.

    • Record the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

    • Positive Control: Add a known concentration of the P2X1 agonist (ATP or α,β-meATP) to the platelet suspension and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.

    • Antagonist Treatment: To confirm blockade, pre-incubate the platelets with varying concentrations of NF449 for a specified time before adding the agonist.

    • Record the fluorescence ratio after agonist addition in the presence of NF449. A dose-dependent decrease in the calcium signal compared to the positive control confirms the inhibitory effect of NF449.

Data Analysis:

The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. The inhibition of the agonist-induced calcium influx by NF449 can be quantified to determine the IC50 value of the antagonist. A Schild plot analysis can also be performed to determine the pA2 value and confirm the competitive nature of the antagonism.[2][4]

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor, a ligand-gated ion channel, by ATP initiates a rapid influx of cations, primarily Ca2+ and to a lesser extent Na+. This influx of positive ions leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which acts as a critical second messenger. In platelets, this rise in intracellular calcium triggers a cascade of downstream events, including:

  • Platelet Shape Change: The initial influx of calcium leads to cytoskeletal rearrangements, causing the platelet to change from a discoid to a spherical shape with the extension of filopodia.

  • Granule Secretion: The elevated calcium levels promote the release of substances from dense and alpha granules, further amplifying the activation signal.

  • Integrin αIIbβ3 Activation: The signaling cascade ultimately leads to the conformational activation of the integrin αIIbβ3 receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.

  • MAPK/ERK Pathway Activation: The P2X1 receptor-mediated signaling can also involve the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which contributes to platelet secretion and aggregation.[5]

Visualizing the Workflow and Signaling

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_prep Platelet Preparation & Loading cluster_exp Calcium Influx Assay cluster_analysis Data Analysis Blood Blood PRP PRP Blood->PRP Low-speed centrifugation Washed_Platelets Washed_Platelets PRP->Washed_Platelets High-speed centrifugation Fura2_Platelets Fura2_Platelets Washed_Platelets->Fura2_Platelets Incubate with Fura-2 AM Baseline Baseline Fura2_Platelets->Baseline Equilibrate in spectrofluorometer Positive_Control Positive_Control Baseline->Positive_Control Add ATP (Positive Control) Antagonist_Group Antagonist_Group Baseline->Antagonist_Group Pre-incubate with NF449 Ca_Increase Ca_Increase Positive_Control->Ca_Increase Measure fluorescence ratio Blockade_Test Blockade_Test Antagonist_Group->Blockade_Test Add ATP Inhibition Inhibition Blockade_Test->Inhibition Measure fluorescence ratio Comparison Comparison Ca_Increase->Comparison Inhibition->Comparison IC50_pA2 IC50_pA2 Comparison->IC50_pA2 Calculate

Caption: Experimental workflow for confirming P2X1 blockade with NF449.

G ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds to Ion_Channel Ion Channel Opening P2X1->Ion_Channel Activates NF449 NF449 (Antagonist) NF449->P2X1 Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Ca_Increase [Ca²⁺]i Increase Ca_Influx->Ca_Increase Depolarization Membrane Depolarization Na_Influx->Depolarization MAPK_ERK MAPK/ERK Pathway Ca_Increase->MAPK_ERK Activates Shape_Change Platelet Shape Change Ca_Increase->Shape_Change Granule_Secretion Granule Secretion Ca_Increase->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation Ca_Increase->Integrin_Activation MAPK_ERK->Granule_Secretion Aggregation Platelet Aggregation MAPK_ERK->Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation Integrin_Activation->Aggregation

References

Navigating the P2X1 Receptor Landscape: A Comparative Guide to NF449 Sodium Salt and Novel Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the P2X1 receptor represents a promising therapeutic target for a range of conditions, including thrombosis, inflammation, and chronic pain. NF449 sodium salt has long been the reference antagonist for studying P2X1 receptor function. However, a new wave of novel antagonists is emerging, offering alternative pharmacological profiles. This guide provides an objective comparison of NF449 with other notable P2X1 antagonists, supported by experimental data and detailed methodologies.

Unveiling the Contenders: A Look at P2X1 Receptor Antagonists

The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, plays a crucial role in various physiological processes.[1] Its activation leads to a rapid influx of cations, primarily Ca2+, triggering downstream signaling cascades.[1] The development of selective antagonists is key to dissecting its functions and exploring its therapeutic potential.

This compound , a suramin analogue, has been a cornerstone in P2X1 research due to its high potency and selectivity.[2][3] It acts as a competitive antagonist, directly competing with ATP for the receptor's binding site. However, its polysulfonated nature can present challenges in drug development.

In recent years, several novel P2X1 antagonists have been identified, including MRS2159 , Aurintricarboxylic acid (ATA) , and PSB-2001 . These compounds offer different chemical scaffolds and, in some cases, alternative mechanisms of action, such as allosteric modulation.[4][5]

Head-to-Head Comparison: Potency and Selectivity

The efficacy of a P2X1 antagonist is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the P2X1 subtype over other P2X receptors. The following table summarizes the available quantitative data for NF449 and a selection of novel antagonists.

CompoundP2X1 IC50 (nM)P2X2 IC50 (nM)P2X3 IC50 (nM)P2X2/3 IC50 (nM)P2X4 IC50 (nM)P2X7 IC50 (µM)Mechanism of Action
This compound ~0.05 - 0.28[3][6]>47,000[6]~1,820[6]~120[6]>300,000[6]~40[3]Competitive Antagonist
Aurintricarboxylic Acid (ATA) 8.6[7][8]~22,000[9]72.9[7][8]~760[9]~763,000[9]~118[9]Allosteric Antagonist
MRS2159 ~9.4 (rat)[5]-Antagonizes[10]---Competitive Antagonist
PSB-2001 ~19 (human)[5]-----Allosteric Antagonist

Note: IC50 values can vary depending on the experimental conditions and species used.

Visualizing the Molecular Battleground: P2X1 Signaling and Antagonist Action

To understand how these antagonists exert their effects, it is essential to visualize the P2X1 receptor signaling pathway and the points of intervention.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds & Activates NF449 NF449 (Competitive) NF449->P2X1 Blocks ATP Binding ATA_PSB2001 ATA / PSB-2001 (Allosteric) ATA_PSB2001->P2X1 Modulates Receptor Conformation Ca_ion Ca²⁺ Influx P2X1->Ca_ion Opens Channel Signaling Downstream Signaling (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_ion->Signaling Initiates

P2X1 receptor signaling and antagonist intervention points.

Experimental Blueprint: How P2X1 Antagonism is Measured

The data presented in this guide is derived from a variety of established experimental protocols designed to assess the function of the P2X1 receptor and the efficacy of its antagonists.

In Vitro Assays

1. Calcium Influx Assay: This assay directly measures the primary function of the P2X1 receptor – the influx of calcium ions upon activation.

  • Principle: Cells expressing the P2X1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by an agonist like ATP, the resulting increase in intracellular calcium concentration causes a change in the dye's fluorescence, which can be measured using a fluorescence plate reader or microscope. Antagonists are pre-incubated with the cells to assess their ability to block this agonist-induced calcium influx.

  • General Protocol:

    • Cell Culture: Culture cells stably or transiently expressing the P2X1 receptor in a 96-well plate.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Antagonist Incubation: Wash the cells and incubate with varying concentrations of the P2X1 antagonist (e.g., NF449, ATA).

    • Agonist Stimulation: Add a P2X1 agonist (e.g., ATP or a,ß-methylene ATP) to stimulate the receptor.

    • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

    • Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration to determine the IC50 value.

2. Platelet Aggregation Assay: Since P2X1 receptors are expressed on platelets and contribute to their aggregation, this assay provides a physiologically relevant measure of antagonist activity.

  • Principle: Platelet-rich plasma (PRP) is obtained from blood samples. The aggregation of platelets in response to an agonist is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by the instrument. P2X1 antagonists are evaluated for their ability to inhibit agonist-induced platelet aggregation.[11]

  • General Protocol:

    • PRP Preparation: Collect whole blood in citrate-containing tubes and centrifuge at a low speed to obtain PRP.

    • Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline light transmission.

    • Antagonist Incubation: Add the P2X1 antagonist to the PRP and incubate for a specified period.

    • Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or a specific P2X1 agonist) to induce aggregation.

    • Aggregation Monitoring: Record the change in light transmission over time until a maximal aggregation response is achieved.

    • Data Analysis: Compare the aggregation response in the presence and absence of the antagonist to determine the extent of inhibition.

In Vivo Models

Ferric Chloride-Induced Carotid Artery Thrombosis Model: This widely used animal model assesses the antithrombotic potential of P2X1 antagonists in a living system.

  • Principle: A localized injury is induced in the carotid artery of an anesthetized mouse by the topical application of ferric chloride (FeCl3). This injury triggers the formation of a thrombus (blood clot). The time to vessel occlusion is measured as an indicator of thrombosis. The efficacy of a P2X1 antagonist is determined by its ability to delay or prevent vessel occlusion.[12]

  • General Protocol:

    • Anesthesia and Surgical Preparation: Anesthetize the mouse and surgically expose the carotid artery.

    • Drug Administration: Administer the P2X1 antagonist or vehicle control to the animal (e.g., via intravenous or intraperitoneal injection).

    • Vessel Injury: Apply a filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period.

    • Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

    • Time to Occlusion: Record the time from the application of FeCl3 until the cessation of blood flow.

    • Data Analysis: Compare the time to occlusion in antagonist-treated animals to that in the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation calcium_assay Calcium Influx Assay platelet_assay Platelet Aggregation Assay determine_ic50 Determine IC₅₀ (Potency & Selectivity) calcium_assay->determine_ic50 platelet_assay->determine_ic50 thrombosis_model FeCl₃-Induced Thrombosis Model assess_antithrombotic Assess Antithrombotic Efficacy thrombosis_model->assess_antithrombotic start Compound Synthesis (NF449, Novel Antagonists) start->calcium_assay start->platelet_assay determine_ic50->thrombosis_model end Lead Compound Identification assess_antithrombotic->end

A typical experimental workflow for evaluating P2X1 antagonists.

Conclusion: Choosing the Right Tool for the Job

This compound remains a highly potent and selective P2X1 antagonist, making it an invaluable tool for in vitro and in vivo studies. Its competitive mechanism of action is well-characterized. However, its chemical properties may limit its therapeutic potential.

Novel antagonists like Aurintricarboxylic acid and PSB-2001, with their allosteric mechanisms of action and different chemical structures, offer exciting new avenues for research and drug development.[4][5] Their ability to modulate receptor function without directly competing with the endogenous ligand could provide advantages in certain therapeutic contexts. The choice of antagonist will ultimately depend on the specific research question and the desired pharmacological profile. This guide provides a foundation for making informed decisions in the dynamic field of P2X1 receptor research.

References

Validating NF449 Activity: A Comparative Guide for New Cellular and Tissue Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of NF449, a selective Gsα protein antagonist, in novel cell lines or tissue models. By offering a direct comparison with alternative compounds and detailing robust experimental protocols, this document aims to facilitate the confident assessment of NF449's efficacy and selectivity.

Comparative Analysis of Gsα Antagonists

NF449 is a valuable tool for dissecting G protein-coupled receptor (GPCR) signaling pathways. However, understanding its performance relative to other known G protein inhibitors is crucial for experimental design and data interpretation. The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) of NF449 and its alternatives, NF503 and the non-selective inhibitor Suramin, against various G protein-mediated signaling events.

CompoundTarget PathwayAssayIC50 / EC50 (µM)Selectivity Profile
NF449 GsαGTPγS Binding to rGsα-s0.14 ± 0.04Highly selective for Gsα over Giα-1.[1]
β-adrenergic Receptor Coupling (Gs)Isoproterenol-stimulated [¹²⁵I]CYP binding7.9 ± 1.5~30-fold selective for Gs-coupled receptors over Gi/Go-coupled receptors.[1]
A₁-adenosine Receptor Coupling (Gi/Go)[¹²⁵I]HPIA binding>100Weakly affects Gi/Go-coupled receptors.[1]
Angiotensin II Type-1 Receptor Coupling (Gq)Angiotensin II binding>100Barely affects Gq-coupled receptors.[1][2]
NF503 GsαGTPγS Binding to rGsα-s3.1 ± 0.9Selective for Gsα over Giα-1.[1]
β-adrenergic Receptor Coupling (Gs)Isoproterenol-stimulated [¹²⁵I]CYP binding2.8 ± 0.8~30-fold selective for Gs-coupled receptors over Gi/Go-coupled receptors.[1]
A₁-adenosine Receptor Coupling (Gi/Go)[¹²⁵I]HPIA binding>100Weakly affects Gi/Go-coupled receptors.[1]
Angiotensin II Type-1 Receptor Coupling (Gq)Angiotensin II binding>100Barely affects Gq-coupled receptors.[1][2]
Suramin GsαGTPγS Binding to rGsα-s~0.2Non-selective G protein inhibitor.[1]
β-adrenergic Receptor Coupling (Gs)Isoproterenol-stimulated [¹²⁵I]CYP binding7.2 ± 0.4Non-selective.[1]
A₁-adenosine Receptor Coupling (Gi/Go)[¹²⁵I]HPIA bindingMicromolar rangeInhibits Gi/Go-coupled receptors.[1]
Angiotensin II Type-1 Receptor Coupling (Gq)Angiotensin II bindingMicromolar rangeAffects Gq-coupled receptors.[1][2]

Experimental Validation Workflow

A systematic approach is essential for validating NF449 activity in a new biological context. The following workflow outlines the key experimental stages, from initial dose-response assessment to specific target engagement and downstream pathway analysis.

G cluster_0 Phase 1: Dose-Response & Cytotoxicity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Pathway Analysis A Cell Seeding in 96-well plates B Treatment with NF449 concentration gradient A->B C MTT Assay for Cell Viability B->C D Determine IC50 for cytotoxicity and optimal concentration range C->D E Cell treatment with agonist +/- NF449 D->E Inform concentration selection F Cell Lysis & Protein Quantification E->F G Western Blot for phospho-CREB F->G H Quantify inhibition of agonist-induced phosphorylation G->H L Quantify inhibition of reporter gene expression H->L Correlate target engagement with pathway output I Transfection with CRE-Luciferase Reporter J Treatment with agonist +/- NF449 I->J K Luciferase Assay J->K K->L

Experimental workflow for NF449 validation.

Key Experimental Protocols

Below are detailed methodologies for the core experiments required to validate NF449 activity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of NF449 and helps establish a non-toxic concentration range for subsequent experiments.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • NF449 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of NF449 in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the NF449 dilutions to the respective wells. Include untreated control wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 for cytotoxicity.

Western Blot for Phospho-CREB

This experiment directly assesses the ability of NF449 to inhibit the Gsα signaling pathway by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Gsα pathway agonist (e.g., isoproterenol, forskolin)

  • NF449

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the desired concentration of NF449 for a specified time.

  • Stimulate the cells with a Gsα pathway agonist for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

CRE-Luciferase Reporter Assay

This assay quantifies the functional consequence of Gsα inhibition by measuring the activity of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • Cells of interest

  • CRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent

  • Gsα pathway agonist

  • NF449

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect the cells with the CRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.

  • After 24-48 hours, pre-treat the transfected cells with various concentrations of NF449.

  • Stimulate the cells with a Gsα pathway agonist.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of NF449.

Gαs Signaling Pathway

The following diagram illustrates the canonical Gαs signaling pathway, which is the primary target of NF449. Activation of a Gs-coupled GPCR leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets such as CREB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR Gs-coupled GPCR G_protein Gαsβγ Trimer GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates Agonist Agonist Agonist->GPCR NF449 NF449 NF449->G_protein Inhibits

The Gαs signaling pathway targeted by NF449.

References

A Comparative Analysis of the Potency of NF449 and Other Suramin Analogues as P2X Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of NF449, a notable suramin analogue, with other related compounds. The information presented is curated from experimental data to assist researchers in selecting the most appropriate antagonist for their studies on P2X receptors. This document details the inhibitory activities of these compounds, the experimental methodologies used to determine their potency, and the relevant signaling pathways.

Data Presentation: Potency of Suramin Analogues

The following table summarizes the inhibitory potency (IC50 values) of NF449 and other suramin analogues against various P2X receptor subtypes. Lower IC50 values indicate higher potency.

CompoundReceptor SubtypeIC50 (nM)SpeciesReference(s)
NF449 rP2X10.28Rat[1]
hP2X1~1Human[2]
rP2X1+50.69Rat[1]
rP2X2+3120Rat[1]
hP2X2>1500Human[2]
NF279 rP2X119Rat[3][4]
hP2X150Human[5]
rP2X2760Rat[3][4]
rP2X31620Rat[3][4]
hP2X72800Human[5]
NF110 rP2X1>200-fold less potent than NF449Rat[6][7]
rP2X3~36 (Ki)Rat[6]
PPADS hP2X1PotentHuman[8]
myenteric P2X540 (ATP) / 134000 (ATP-γ-S, Suramin)Murine[9]
Suramin myenteric P2X134000 (ATP-γ-S)Murine[9]

Experimental Protocols

The potency data presented in this guide were primarily generated using two key experimental techniques: the two-electrode voltage clamp (TEVC) assay in Xenopus laevis oocytes and contractility assays in isolated smooth muscle preparations.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is instrumental in studying the function of ion channels, such as P2X receptors, expressed in a heterologous system.[10][11][12]

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically harvested from female Xenopus laevis frogs.

  • The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

  • Oocytes are injected with cRNA encoding the specific human or rat P2X receptor subunit(s) of interest.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target P2X receptor is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[10]

  • The membrane potential is clamped at a holding potential (typically -50 to -70 mV).

  • The agonist (e.g., ATP or α,β-methylene ATP) is applied to the oocyte to activate the P2X receptors, resulting in an inward current.

3. Antagonist Potency Determination:

  • To determine the IC50 value of an antagonist, the agonist is applied at a concentration that elicits a submaximal response (e.g., EC50).

  • The antagonist is then co-applied with the agonist at varying concentrations.

  • The inhibition of the agonist-induced current is measured, and the IC50 value is calculated by fitting the concentration-response data to a logistical equation. For rapidly desensitizing receptors like P2X1 and P2X3, a pre-incubation period with the antagonist before agonist application is crucial.[3][4]

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_antagonist Antagonist Potency Measurement Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject cRNA of P2X Receptor Defolliculate->Inject Incubate Incubate for Receptor Expression Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp Membrane Potential Impale->Clamp Apply_Agonist Apply Agonist (e.g., ATP) Clamp->Apply_Agonist Record_Current Record Inward Current Apply_Agonist->Record_Current Apply_Antagonist Co-apply Antagonist with Agonist Record_Current->Apply_Antagonist Measure_Inhibition Measure Inhibition of Current Apply_Antagonist->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50

Workflow of the Two-Electrode Voltage Clamp (TEVC) experiment.

Contractility Assay in Isolated Rat Vas Deferens

This ex vivo functional assay measures the ability of an antagonist to inhibit smooth muscle contraction induced by a P2X1 receptor agonist.[13]

1. Tissue Preparation:

  • The vas deferens is dissected from a male rat and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is mounted between two hooks, one fixed and the other connected to an isometric force transducer.

  • The tissue is allowed to equilibrate under a resting tension.

2. Measurement of Contraction:

  • The P2X1 receptor-selective agonist, α,β-methylene ATP, is added to the organ bath to induce a contractile response.

  • The contraction is recorded by the force transducer.

3. Antagonist Potency Determination:

  • The tissue is pre-incubated with varying concentrations of the antagonist (e.g., NF449) for a defined period before the addition of the agonist.

  • The inhibitory effect of the antagonist on the agonist-induced contraction is quantified.

  • The pA2 value, a measure of antagonist potency, or the IC50 value is determined from the concentration-response curve.

Signaling Pathways

P2X receptors are ligand-gated ion channels that, upon activation by extracellular ATP, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.

P2X1_Signaling cluster_membrane Plasma Membrane cluster_response Cellular Responses P2X1 P2X1 Receptor Cation_Influx Na+ / Ca2+ Influx P2X1->Cation_Influx Opens Channel ATP Extracellular ATP ATP->P2X1 Binds to Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Increase Increased [Ca2+]i Cation_Influx->Ca_Increase Contraction Smooth Muscle Contraction Depolarization->Contraction Ca_Increase->Contraction Aggregation Platelet Aggregation Ca_Increase->Aggregation NF449 NF449 / Suramin Analogues NF449->P2X1 Antagonizes

P2X1 receptor signaling pathway.

Activation of P2X1 receptors is crucial in various physiological processes. In smooth muscle cells, the influx of calcium through P2X1 channels contributes to the activation of calmodulin and myosin light-chain kinase, leading to muscle contraction.[14] In platelets, P2X1 receptor-mediated calcium influx potentiates aggregation induced by other agonists like collagen.[15]

Conclusion

NF449 stands out as a highly potent and selective antagonist of the P2X1 receptor, exhibiting sub-nanomolar to low nanomolar potency in various experimental models.[1][2] Its potency is significantly higher than that of other suramin analogues like NF279 and NF110 at the P2X1 receptor. The detailed experimental protocols and an understanding of the P2X1 signaling pathway provided in this guide are intended to facilitate the design and interpretation of future research in the field of purinergic signaling. The high potency and selectivity of NF449 make it an invaluable tool for investigating the physiological and pathophysiological roles of the P2X1 receptor.

References

A Comparative Analysis of the Selectivity Profile of NF449 as a P2X1 Receptor Antagonist versus an IP5K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory selectivity of the compound NF449 against its primary target, the P2X1 purinergic receptor, and its off-target activity on inositol polyphosphate 5-kinase (IP5K). This analysis is supported by quantitative data from published experimental studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory potency of NF449 against various P2X receptor subtypes and its off-target activity on IP5K and other proteins.

Table 1: Inhibitory Potency of NF449 against P2X Receptor Subtypes

TargetIC50 (nM)SpeciesReference(s)
rP2X10.28 - 0.3Rat[1][2]
hP2X10.05 - 1.0Human[3][4]
rP2X1+50.69Rat
rP2X247,000Rat
rP2X2+3120 - 300Rat[2]
rP2X31,820Rat
rP2X4> 300,000Rat
hP2X740,000Human[4]

IC50 values represent the concentration of NF449 required to inhibit 50% of the receptor's response to an agonist.

Table 2: Off-Target Inhibitory Activity of NF449

TargetIC50SpeciesReference(s)
IP5K~1,100 nMHuman[5]
Gsα-GTPγS binding140 nMRat[6]
HMGA2 DNA-binding430 nMNot Specified

Experimental Protocols

P2X1 Receptor Functional Inhibition Assay (Two-Electrode Voltage-Clamp)

This protocol describes a common method for determining the inhibitory potency of compounds like NF449 on P2X1 receptors expressed in Xenopus oocytes.[4]

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the human P2X1 receptor.
  • Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at a holding potential of -60 mV.
  • Record whole-cell currents using a voltage-clamp amplifier.

3. Experimental Procedure:

  • Establish a baseline current in the absence of any agonist.
  • Apply a sub-maximal concentration of ATP (e.g., 1 µM for hP2X1) to elicit a control inward current.
  • Wash the oocyte with Ringer's solution until the current returns to baseline.
  • Pre-incubate the oocyte with varying concentrations of NF449 for a defined period (e.g., 2-5 minutes).
  • Co-apply the same concentration of ATP with the corresponding concentration of NF449 and record the inhibited current.
  • Repeat with a range of NF449 concentrations.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in the presence and absence of the inhibitor.
  • Normalize the inhibited responses to the control response.
  • Plot the normalized response against the logarithm of the NF449 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro IP5K Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against IP5K.[5]

1. Reagents and Materials:

  • Recombinant human IP5K enzyme.
  • Substrate: Inositol 1,3,4,5,6-pentakisphosphate (IP5).
  • ATP.
  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
  • NF449 at various concentrations.
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit to measure ADP production).

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, a fixed concentration of IP5K enzyme, and the desired concentration of NF449.
  • Pre-incubate the enzyme with the inhibitor for a specified time at room temperature.
  • Initiate the kinase reaction by adding a mixture of IP5 and ATP.
  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
  • Stop the reaction (e.g., by adding a stopping solution).
  • Detect the amount of product formed (ADP) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent to convert the generated ADP into a luminescent signal.

3. Data Analysis:

  • Measure the signal (e.g., luminescence) for each reaction.
  • Subtract the background signal (reaction without enzyme).
  • Normalize the data to the control reaction (without inhibitor).
  • Plot the percentage of inhibition against the logarithm of the NF449 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathway Diagrams

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor (Ligand-gated Ion Channel) ATP->P2X1 Binds and Activates NF449 NF449 NF449->P2X1 Binds and Inhibits Ca_ion Ca²⁺ P2X1->Ca_ion Influx Na_ion Na⁺ P2X1->Na_ion Influx Downstream Downstream Signaling Cascades Ca_ion->Downstream Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->Downstream

IP5K_Signaling_Pathway cluster_pathway Inositol Phosphate Metabolism IP5 Inositol 1,3,4,5,6- pentakisphosphate (IP5) IP5K IP5K IP5->IP5K ATP_source ATP ATP_source->IP5K IP6 Inositol hexakisphosphate (IP6) IP5K->IP6 Phosphorylation Downstream_IP6 Downstream Cellular Processes (e.g., mRNA export, DNA repair) IP6->Downstream_IP6 NF449_inhibitor NF449 NF449_inhibitor->IP5K Inhibits

Comparison of Selectivity Profiles

NF449 demonstrates exceptional potency and selectivity for the P2X1 receptor. Its IC50 value for the human P2X1 receptor is in the low nanomolar to sub-nanomolar range.[3][4] In contrast, its inhibitory activity against other P2X subtypes, such as P2X2, P2X3, and P2X7, is significantly weaker, with IC50 values that are several orders of magnitude higher.[4] This remarkable selectivity makes NF449 a valuable pharmacological tool for studying the specific functions of the P2X1 receptor.

The inhibitory activity of NF449 is not restricted to purinergic receptors. It has been identified as an inhibitor of inositol polyphosphate 5-kinase (IP5K) with an IC50 value of approximately 1.1 µM.[5] While this demonstrates an off-target activity, the potency of NF449 against IP5K is roughly 1000-fold lower than its potency against its primary target, the hP2X1 receptor. This significant difference in potency underscores the high selectivity of NF449 for the P2X1 receptor.

Furthermore, NF449 exhibits inhibitory effects on other cellular components, including the Gsα subunit of G proteins and the DNA-binding activity of HMGA2, with IC50 values in the nanomolar range.[6] These off-target activities should be taken into consideration when interpreting experimental results using NF449, particularly at higher concentrations.

References

Potency of NF449 Across P2X Receptor Orthologs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

NF449 is a potent and selective antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. Its efficacy and selectivity have been characterized across different species, primarily in rat and human orthologs. This guide provides a comparative overview of the inhibitory concentration (IC50) of NF449 for various P2X receptor subtypes, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

Comparative IC50 Data of NF449

The inhibitory activity of NF449 varies significantly across different P2X receptor subtypes and orthologs. The following table summarizes the reported IC50 values, highlighting the compound's strong preference for the P2X1 receptor.

Receptor Ortholog/SubtypeIC50 (nM)Comments
Rat P2X Receptors
rP2X10.28[1][2][3][4][5]Highly potent antagonism.
rP2X1+5 (heteromer)0.69[1][2][3][4][5]Potent antagonism.
rP2X247,000[3][4]Significantly lower potency.
rP2X2+3 (heteromer)120[1][2][3][4][5]Moderate potency.
rP2X31,820[3][4]Lower potency compared to P2X1.
rP2X4> 300,000[3][4]Very low to no activity.
Human P2X Receptors
hP2X10.05[6]Picomolar potency observed.
hP2X740,000[6]Significantly lower potency.
Native Tissue
Rat Vas Deferens (P2X1)pIC50 = 6.31 (approx. 490 nM)[7]Demonstrates in situ antagonism.
Washed Human Platelets (P2X1)IC50 = 83 nM (for shape change)[8]Inhibition of a functional response.

Experimental Protocols

The determination of NF449's IC50 values involves heterologous expression of P2X receptors in cellular systems and functional assays on native tissues. Below are detailed methodologies for key experiments.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the activity of antagonists on ion channels expressed in a controlled environment.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding the desired human or rat P2X receptor subunit(s) is injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

  • Two microelectrodes, filled with KCl, are inserted into the oocyte to clamp the membrane potential (typically at -70 mV).

  • The P2X receptor is activated by applying ATP at a concentration that elicits a submaximal response (e.g., 1 µM for hP2X1).[6]

3. IC50 Determination:

  • Increasing concentrations of NF449 are co-applied with the activating concentration of ATP.

  • The peak inward current induced by ATP is measured in the absence and presence of different NF449 concentrations.

  • The percentage of inhibition is calculated for each NF449 concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

  • A Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive), yielding a pA2 value.[6]

Experimental workflow for IC50 determination using TEVC.

Functional Assays in Native Tissues

These assays assess the inhibitory effect of NF449 on the physiological responses mediated by endogenous P2X1 receptors.

1. Rat Vas Deferens Smooth Muscle Contraction:

  • The isolated rat vas deferens is mounted in an organ bath containing a physiological salt solution, and its contractions are measured isometrically.

  • The tissue is stimulated with a P2X1 receptor agonist, such as α,β-methylene ATP, to induce smooth muscle contraction.

  • Cumulative concentration-response curves for the agonist are generated in the absence and presence of various concentrations of NF449 to determine the pIC50.[7]

2. Human Platelet Aggregation and Shape Change:

  • Washed human platelets are prepared from fresh blood samples.

  • Platelet shape change is measured by monitoring changes in light transmission in an aggregometer.

  • Platelets are stimulated with a P2X1 agonist (e.g., α,β-methylene ATP) in the presence of apyrase to prevent the activation of P2Y receptors by any released ADP.

  • The inhibitory effect of different concentrations of NF449 on the agonist-induced shape change is measured to calculate the IC50.[8]

Signaling Pathway of P2X1 Receptor Antagonism

NF449 acts as a competitive antagonist at the P2X1 receptor, preventing the binding of the endogenous agonist ATP. This inhibition blocks the influx of cations (Na+ and Ca2+) through the channel, thereby preventing downstream cellular responses such as smooth muscle contraction and platelet activation.

G cluster_pathway P2X1 Receptor Signaling atp Extracellular ATP (Agonist) p2x1 P2X1 Receptor (Ion Channel) atp->p2x1 Binds & Activates nf449 NF449 (Antagonist) nf449->p2x1 Binds & Inhibits ion_influx Na+/Ca2+ Influx p2x1->ion_influx Opens response Cellular Response (e.g., Contraction, Platelet Activation) ion_influx->response Triggers

Antagonistic action of NF449 on the P2X1 signaling pathway.

References

A Comparative Guide to the Efficacy of NF449 on P2X1 Receptors Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NF449, a potent P2X1 receptor antagonist, with other alternative compounds across different species. The information presented herein is supported by experimental data to aid in the selection and application of these pharmacological tools in research and drug development.

P2X1 Receptor Antagonism: A Cross-Species Perspective

The P2X1 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Its involvement in these pathways has made it an attractive target for therapeutic intervention. NF449 has emerged as a highly potent and selective antagonist of the P2X1 receptor.[3][4] However, its efficacy can vary between species, a critical consideration for preclinical research and the translation of findings to human applications.

This guide summarizes the available quantitative data on the inhibitory potency (IC50) of NF449 and other commonly used P2X1 receptor antagonists—PPADS, NF023, and Suramin—on human, rat, and mouse P2X1 receptors.

Comparative Efficacy of P2X1 Receptor Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values of NF449 and alternative antagonists on P2X1 receptors from different species. Lower IC50 values indicate higher potency.

AntagonistHuman P2X1 (IC50)Rat P2X1 (IC50)Mouse P2X1
NF449 ~1 nM[5], sub-nanomolar potency[6]0.28 nM (rP2X1)[4][7]Sensitivity to NF449 shows modest species differences with human P2X1 receptors.[5]
PPADS 1 - 2.6 µM (recombinant)[7]68 nM[7]No specific data found in the provided results.
NF023 0.21 µM[7]No specific data found in the provided results.No specific data found in the provided results.
Suramin Effective antagonist[5]pIC50 of 6.0 (1 µM) in rat vas deferens[3]Shows marked species differences with human P2X1 receptors.[5]

Note: The provided IC50 values are derived from various experimental setups (e.g., recombinant receptors, native tissues) and should be considered in that context. Direct comparison between different studies requires careful interpretation.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the P2X1 receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

P2X1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X1 P2X1 Receptor ATP->P2X1 Binds and Activates Antagonist NF449 (Antagonist) Antagonist->P2X1 Binds and Inhibits Ion_Influx Na+ / Ca2+ Influx P2X1->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca2+ Signaling Pathways Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing P2X1 receptors Incubation 3. Pre-incubate cells with antagonist or vehicle Cell_Culture->Incubation Antagonist_Prep 2. Prepare serial dilutions of antagonist (e.g., NF449) Antagonist_Prep->Incubation Stimulation 4. Stimulate cells with a P2X1 agonist (e.g., ATP) Incubation->Stimulation Measurement 5. Measure cellular response (e.g., Ca2+ influx, ion current) Stimulation->Measurement Dose_Response 6. Plot dose-response curves Measurement->Dose_Response IC50_Calc 7. Calculate IC50 value Dose_Response->IC50_Calc

References

Evaluating the Specificity of NF449 in a P2X1 Knockout Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2X1 receptor antagonist, NF449, detailing its specificity through supporting experimental data from knockout animal models. We delve into its performance against alternative compounds and provide comprehensive experimental methodologies.

NF449 is widely recognized as a highly potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel. However, it also exhibits a secondary activity as a Gsα-selective G protein antagonist. Understanding the in vivo specificity of NF449 is therefore crucial for accurately interpreting experimental results. The use of P2X1 knockout (P2X1-/-) animal models provides a definitive method to distinguish between its on-target P2X1-mediated effects and potential off-target activities.

Unraveling Specificity: NF449 in P2X1 Knockout Mice

A pivotal study by Hechler et al. (2005) provides direct evidence for the in vivo specificity of NF449 by comparing its effects on platelet aggregation in wild-type (WT) and P2X1-/- mice.

Key Findings:
  • At a dose of 10 mg/kg, intravenous administration of NF449 significantly inhibited collagen-induced ex vivo platelet aggregation in WT mice. Crucially, this inhibitory effect was completely absent in P2X1-/- mice, strongly indicating that at this concentration, the anti-platelet activity of NF449 is mediated exclusively through the P2X1 receptor.[1]

  • At a higher dose of 50 mg/kg, NF449 inhibited platelet aggregation in response to both collagen and ADP in WT mice. This suggests that at elevated concentrations, NF449 loses its selectivity and begins to affect other purinergic receptors, likely the P2Y1 and/or P2Y12 receptors.[1]

These findings underscore the dose-dependent specificity of NF449 and highlight the importance of using appropriate concentrations to ensure on-target activity in experimental settings.

Quantitative Analysis of NF449 Specificity

The following tables summarize the quantitative data on the potency and selectivity of NF449 against various purinergic receptors.

Table 1: In Vitro Potency of NF449 at P2X Receptors

Receptor SubtypeIC50 (nM)Reference
rat P2X10.28[2]
human P2X10.05[3]
rat P2X3~5,600[2]
rat P2Y1~14,100[2]
rat P2Y2~138,000[2]

Table 2: In Vivo Effects of NF449 on Platelet Aggregation

Animal ModelAgonistNF449 DoseInhibition of AggregationReference
Wild-Type MiceCollagen10 mg/kgYes[1]
P2X1-/- MiceCollagen10 mg/kgNo[1]
Wild-Type MiceADP10 mg/kgNo[1]
Wild-Type MiceADP50 mg/kgYes[1]

Signaling Pathways

To understand the mechanistic basis of NF449's action, it is essential to visualize the signaling pathways it modulates.

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X1_Receptor P2X1 Receptor ATP->P2X1_Receptor Activates Ca_ion Ca²⁺ Influx P2X1_Receptor->Ca_ion Na_ion Na⁺ Influx P2X1_Receptor->Na_ion NF449 NF449 NF449->P2X1_Receptor Inhibits Shape_Change Platelet Shape Change Ca_ion->Shape_Change Amplification Amplification of Aggregation Ca_ion->Amplification Na_ion->Amplification Gs_Alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR GPCR Agonist->GPCR Activates Gs_alpha Gαs GPCR->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates ATP_to_cAMP ATP -> cAMP AC->ATP_to_cAMP NF449 NF449 NF449->Gs_alpha Inhibits Platelet_Aggregation_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase Anesthesia Anesthetize Mouse (WT or P2X1-/-) Injection Inject NF449 or Saline (i.v.) Anesthesia->Injection Blood_Collection Collect Blood Injection->Blood_Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Agonist_Addition Add Agonist (Collagen or ADP) PRP_Prep->Agonist_Addition Aggregation_Measurement Measure Aggregation Agonist_Addition->Aggregation_Measurement

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of NF449 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of NF449 Sodium Salt, a potent and selective P2X1 receptor antagonist, with other relevant alternatives. The information is intended to assist researchers in selecting the most appropriate tool for their studies in areas such as thrombosis, inflammation, and smooth muscle physiology.

Introduction

This compound is a highly selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel implicated in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and inflammation.[1] Its high potency and selectivity make it a valuable research tool for dissecting the roles of the P2X1 receptor. This guide compares the efficacy of NF449 with other known P2X1 antagonists, primarily the non-selective P2 receptor antagonist Suramin and the more selective antagonist MRS2159.

In Vitro Efficacy

The in vitro efficacy of P2X1 receptor antagonists is typically determined by their ability to inhibit ATP-induced responses in cells expressing the receptor. Key parameters include the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (pA2).

Data Presentation
CompoundTargetAssay TypeCell Line/TissueIC50 / pA2SelectivityReference
This compound rP2X1 Calcium InfluxWashed Human PlateletspA2 = 7.2 ± 0.1Highly selective for P2X1[1]
hP2X1 Two-electrode voltage clampXenopus OocytesIC50 = 0.05 nM>800,000-fold vs hP2X7
rP2X1 --IC50 = 0.28 nM-
rP2X1+5 --IC50 = 0.69 nM-
rP2X2+3 --IC50 = 120 nM-
rP2X3 --IC50 = 1820 nM-
rP2X2 --IC50 = 47000 nM-
rP2X4 --IC50 > 300000 nM-
P2Y1 Calcium MobilizationWashed Human PlateletsIC50 = 5.8 ± 2.2 µMWeak antagonist[1]
Suramin hP2X1 Two-electrode voltage clampHuman Embryonic Kidney CellsEffective at 10 µMNon-selective P2 antagonist[2]
mP2X1 Two-electrode voltage clampHuman Embryonic Kidney CellsLittle effect at 10 µM-[2]
MRS2159 P2X1 ---Selective P2X1 antagonist

Note: The potency of Suramin can be species-dependent, with significantly lower efficacy observed at the mouse P2X1 receptor compared to the human ortholog.[2]

In Vivo Efficacy

The primary in vivo application of P2X1 receptor antagonists is the inhibition of thrombosis. Efficacy is typically assessed in animal models of arterial or venous thrombosis by measuring thrombus size, platelet consumption, or bleeding time.

Data Presentation
CompoundAnimal ModelDosingEfficacyEffect on Bleeding TimeReference
This compound Mouse model of systemic thromboembolism10 mg/kg (i.v.)Decreased intravascular platelet aggregation (35 ± 4% vs 51 ± 3% in control)No significant prolongation[1]
50 mg/kg (i.v.)Further reduction in platelet consumption (13 ± 4% vs 42 ± 3% in control)-[1]
Mouse model of laser-induced arteriolar thrombosis10 mg/kg (i.v.)Significantly reduced thrombus size-[3]
50 mg/kg (i.v.)Further decreased thrombus size compared to 10 mg/kg-[3]
Suramin Mouse model of histone-induced endotheliopathy20 mg/kg (i.p.)Significantly decreased pulmonary endothelial cell ICAM-1 expression and neutrophil recruitment-
50 mg/kg (i.p.)--
MRS2159 --Data not available-

Note: While in vivo data for Suramin exists in various contexts, direct comparative studies against NF449 in thrombosis models are limited. The provided data for Suramin is from a model of endotheliopathy, which has relevance to thrombosis.

Experimental Protocols

In Vitro: Intracellular Calcium Mobilization Assay

This protocol is a standard method for determining the potency of P2X1 receptor antagonists.

  • Cell Preparation:

    • Culture cells expressing the P2X1 receptor (e.g., CHO-K1 cells or washed human platelets) to an appropriate density.

    • For adherent cells, plate them in black, clear-bottom 96-well plates. For suspension cells, prepare them at a concentration of 1-2 x 10^6 cells/mL.[4]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye extrusion).

    • Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.[4][5]

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader with an automated injector to add a P2X1 receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

In Vivo: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Surgically expose the common carotid artery.

  • Compound Administration:

    • Administer the test compound (e.g., this compound) via the desired route (e.g., intravenous injection).

  • Thrombus Induction:

    • Apply a piece of filter paper saturated with a FeCl3 solution (e.g., 10% w/v) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

    • The FeCl3 induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Thrombus Monitoring and Measurement:

    • Monitor blood flow in the carotid artery using a Doppler flow probe.

    • After a set period (e.g., 30 minutes), excise the injured arterial segment.

    • Measure the weight of the thrombus.

  • Data Analysis:

    • Compare the thrombus weights between the treatment group and a vehicle control group to determine the percentage of inhibition of thrombosis.

Mandatory Visualization

P2X1 Receptor Signaling Pathway in Platelets

P2X1_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ATP ATP P2X1 P2X1 Receptor ATP->P2X1 Binds Ca_influx Ca²⁺ Influx P2X1->Ca_influx Opens Channel Shape_Change Shape Change Ca_influx->Shape_Change Granule_Secretion Granule Secretion (ADP, ATP) Ca_influx->Granule_Secretion Aggregation Aggregation Shape_Change->Aggregation Granule_Secretion->Aggregation NF449 This compound NF449->P2X1 Antagonizes

Caption: P2X1 receptor signaling cascade in platelets.

Experimental Workflow for In Vitro Antagonist Screening

InVitro_Workflow start Start cell_prep Prepare P2X1-expressing cells start->cell_prep dye_loading Load cells with Ca²⁺ indicator dye cell_prep->dye_loading antagonist_add Add varying concentrations of Antagonist (e.g., NF449) dye_loading->antagonist_add agonist_add Add P2X1 Agonist (ATP) antagonist_add->agonist_add measure Measure Fluorescence (Ca²⁺ influx) agonist_add->measure analysis Data Analysis (IC50 determination) measure->analysis end End analysis->end

Caption: Workflow for in vitro antagonist screening.

Experimental Workflow for In Vivo Thrombosis Model

InVivo_Workflow start Start animal_prep Anesthetize mouse and expose carotid artery start->animal_prep compound_admin Administer Antagonist (e.g., NF449) or Vehicle animal_prep->compound_admin thrombus_induction Induce thrombosis with FeCl₃ compound_admin->thrombus_induction thrombus_monitoring Monitor blood flow and allow thrombus to form thrombus_induction->thrombus_monitoring thrombus_measurement Excise artery and measure thrombus weight thrombus_monitoring->thrombus_measurement analysis Compare thrombus weight between groups thrombus_measurement->analysis end End analysis->end

Caption: Workflow for in vivo thrombosis model.

Conclusion

This compound is a highly potent and selective P2X1 receptor antagonist, demonstrating superior in vitro efficacy compared to less selective compounds like Suramin. Its in vivo efficacy in rodent models of thrombosis is well-documented, showing a dose-dependent reduction in thrombus formation without significantly impacting bleeding time at selective doses. While direct comparative in vivo data with other selective P2X1 antagonists like MRS2159 is limited, the available evidence strongly supports the use of NF449 as a valuable tool for investigating the physiological and pathophysiological roles of the P2X1 receptor. Researchers should consider the high potency and selectivity of NF449 when designing experiments to ensure targeted inhibition of the P2X1 receptor.

References

NF449: A Potent Inhibitor of Inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of NF449 against other known IP5K inhibitors, detailing its superior potency and potential therapeutic applications.

This guide provides a comprehensive comparison of NF449 with other inhibitors of inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), a critical enzyme in the inositol phosphate signaling pathway. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Performance Comparison of IP5K Inhibitors

NF449 has emerged as a significantly more potent inhibitor of IP5K compared to its structural analog, suramin, and another compound, NF110. The inhibitory efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

CompoundApparent IC50 (μM)Notes
NF449 1.1A suramin analog with additional sulfonate moieties, demonstrating the highest potency.[1]
Suramin~3.0An anti-helminthic drug identified as an IP5K inhibitor.[1]
NF110Comparable to SuraminAnother suramin analog with similar potency to suramin.[1]

The enhanced potency of NF449 is attributed to its additional sulfonate moieties, which are thought to facilitate a more robust interaction with the IP5-binding pocket of the IP5K enzyme.[1] This strong competitive inhibition of IP5 binding is a key differentiator for NF449.

The IP5K Signaling Pathway and a Novel Point of Intervention

IP5K is a pivotal enzyme that catalyzes the phosphorylation of inositol 1,3,4,5,6-pentakisphosphate (IP5) to generate inositol hexakisphosphate (IP6).[1][2] IP6 is an abundant metabolite that functions as a crucial structural cofactor in a multitude of cellular processes, including mRNA export, DNA repair, and the regulation of cullin-RING ligases (CRLs).[1][2]

CRLs, a major class of E3 ubiquitin ligases, are regulated by the COP9 signalosome (CSN). The interaction between CRLs and CSN, which is essential for the deneddylation and inactivation of CRLs, is mediated by IP6.[1] By inhibiting IP5K, compounds like NF449 reduce cellular IP6 levels, thereby disrupting the CRL-CSN interaction and affecting the CRL activity cycle.[1][2] This disruption sensitizes cancer cells to neddylation inhibitors like MLN4924/pevonedistat, highlighting a synergistic therapeutic potential.[1][2]

IP5K_Signaling_Pathway cluster_0 cluster_1 IP5 Inositol 1,3,4,5,6- pentakisphosphate (IP5) IP5K IP5K IP5->IP5K Substrate IP6 Inositol hexakisphosphate (IP6) CRL Cullin-RING Ligase (CRL) CRL_CSN CRL-CSN Complex (Inactive) IP6->CRL_CSN Mediates Interaction IP5K->IP6 Phosphorylation NF449 NF449 NF449->IP5K Inhibition CRL->CRL_CSN CSN COP9 Signalosome (CSN) CSN->CRL_CSN

IP5K signaling and inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of IP5K inhibitors.

IP5K Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the IP5K-mediated phosphorylation of IP5. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human IP5K (MBP-tagged)

  • Inositol 1,3,4,5,6-pentakisphosphate (IP5)

  • Adenosine triphosphate (ATP)

  • NF449, Suramin, or other test inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well or 384-well white, opaque plates

Procedure:

  • Reaction Setup: In each well of the assay plate, combine the following components in assay buffer:

    • Recombinant human IP5K (final concentration optimized for steady-state kinetics, e.g., 50 nM)

    • Test inhibitor at various concentrations (e.g., serial dilutions of NF449 or suramin)

    • A pre-incubation step of the enzyme with the inhibitor for 15-30 minutes at room temperature can be included.

  • Initiate Reaction: Add a mixture of IP5 and ATP to each well to start the kinase reaction. Final concentrations should be optimized, for example, 20 µM IP5 and 50 µM ATP. The total reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon the binding of an inhibitor to the target enzyme, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Materials:

  • Purified recombinant human IP5K

  • NF449 or other test inhibitors

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed thoroughly.

Procedure:

  • Sample Preparation:

    • Prepare the IP5K solution in the ITC buffer to a final concentration of approximately 10-20 µM and load it into the sample cell of the calorimeter.

    • Prepare the inhibitor solution in the same ITC buffer to a final concentration of 100-200 µM and load it into the injection syringe. The buffer for both the protein and the ligand must be identical to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C). Set the injection parameters, typically a series of 1-2 µL injections at 150-second intervals with a stirring speed of 750 rpm.

  • Titration: Perform the titration by injecting the inhibitor solution into the protein solution. A control titration of the inhibitor into the buffer alone should also be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.

This comprehensive guide provides a detailed comparison of NF449 with other IP5K inhibitors, supported by robust experimental data and protocols. The superior potency of NF449 makes it a valuable tool for studying the physiological roles of IP5K and a promising lead compound for the development of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of NF449 Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of NF449 Sodium Salt, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a chemical compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, it is crucial to follow specific disposal procedures to mitigate these risks.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or chemical safety goggles

  • Nitrile gloves

  • A fully-buttoned lab coat

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Summary of this compound Hazards

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is that it must not be disposed of with household garbage, and it should not be allowed to reach the sewage system .[1] Disposal must be conducted in accordance with official regulations. The following steps outline the recommended procedure for its safe disposal:

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible chemicals. Store acids and bases separately, and keep all chemical waste away from drains and general trash receptacles.

Step 2: Waste Collection and Containment

  • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option if it is in good condition.

  • For solutions containing this compound, use a leak-proof liquid waste container.

  • Ensure the waste container is kept securely closed except when adding waste.

Step 3: Labeling of Waste Containers

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents as "this compound" and include the approximate quantity or concentration.

  • Note the date when the waste was first added to the container.

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or excessive heat.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for requesting a chemical waste pickup, which may include completing a specific form or online request.

  • Do not attempt to transport the chemical waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Final Disposition ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Well-Ventilated Area identify Identify as Hazardous Waste segregate Segregate from Other Waste identify->segregate collect Collect in a Labeled, Sealable Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact Contact EHS for Pickup store->contact disposal Professional Disposal by Licensed Contractor contact->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling NF449 Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of NF449 Sodium Salt. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

This compound is a chemical compound utilized in research settings.[1][2][3] According to the Safety Data Sheet (SDS), it presents several hazards requiring strict adherence to safety protocols.[4] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[4]

Hazard Identification and Classification

A clear understanding of the hazards associated with this compound is the first step toward safe handling.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[4]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a snug fit to prevent any contact with the eyes.[5][6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against a wide range of chemicals.[5][7] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.
Body Protection Laboratory CoatA well-fitting, long-sleeved lab coat made from a polyester-cotton blend or 100% cotton is recommended to protect skin and clothing.[2][3][8] Ensure the coat is fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved RespiratorIn situations where dust or aerosols may be generated, a NIOSH-approved filtering facepiece respirator (e.g., N95) or a higher level of respiratory protection should be used to prevent respiratory irritation.[9][10][11][12][13]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is crucial for safe handling.

  • Preparation :

    • Designate a specific area for handling this compound.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Gather all necessary materials and equipment before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with the skin and eyes.[4]

    • Minimize the generation of dust. If possible, handle in a fume hood or a well-ventilated area.

    • Use appropriate tools for weighing and transferring the solid material.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Immediately remove any clothing that becomes contaminated.[4]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical :

    • This compound should not be disposed of with household garbage or discharged into the sewage system.[4]

    • It is classified as slightly hazardous to water.[4]

    • Collect waste material in a clearly labeled, sealed container.

    • Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Empty Containers :

    • Once empty, containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste.

    • After thorough cleaning, the container labels should be defaced or removed before disposal in regular trash.

Below is a logical workflow for the safe handling of this compound, from initial assessment to final disposal.

NF449_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase risk_assessment 1. Conduct Risk Assessment select_ppe 2. Select Appropriate PPE risk_assessment->select_ppe Identify Hazards prepare_workspace 3. Prepare Designated Workspace select_ppe->prepare_workspace Gather Materials don_ppe 4. Don PPE prepare_workspace->don_ppe Proceed to Handling handle_chemical 5. Handle this compound don_ppe->handle_chemical Follow Protocol decontaminate 6. Decontaminate Work Area & Equipment handle_chemical->decontaminate After Use doff_ppe 7. Doff PPE decontaminate->doff_ppe Complete Handling wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands Personal Hygiene dispose_waste 9. Dispose of Waste & Empty Containers wash_hands->dispose_waste Final Step

Caption: Workflow for Safe Handling of this compound.

References

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